Cyanidin 3-sambubioside
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H/t15-,18-,19+,20-,21+,22-,24-,25+,26-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXEGJOYVNGQH-XOBUMVIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30954628 | |
| Record name | Cyanidine 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33012-73-6 | |
| Record name | Cyanidin 3-sambubioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33012-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sambicyanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyanidine 3-sambubioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30954628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYANIDIN 3-O-SAMBUBIOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BIT5WSL15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Occurrence and Analysis of Cyanidin 3-Sambubioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant research interest. The document details its primary natural sources, quantitative data, comprehensive experimental protocols for its extraction and analysis, and the fundamental biosynthetic pathways involved in its production in plants.
Natural Sources of this compound
This compound is a red-purple pigment found in a variety of plant species, contributing to the vibrant coloration of their fruits, flowers, and leaves. Berries are a particularly rich source of this compound. Black elderberry (Sambucus nigra) stands out as one of the most significant sources, containing high concentrations of this compound.[1] It is also present in redcurrant (Ribes rubrum) and to a lesser extent in other berries such as bilberries and cranberries.[2]
Beyond edible berries, various ornamental flowers have been identified as sources of this compound and its derivatives. These include the purple-violet flowers of Matthiola incana (stock) and Lobularia maritima (sweet alyssum), where it often exists in acylated forms.[3][4] The calyces of Hibiscus sabdariffa (Roselle) are another notable source, containing both this compound and Delphinidin 3-sambubioside as major anthocyanins.[5]
Quantitative Data of this compound in Natural Sources
The concentration of this compound can vary significantly between different plant species and even between cultivars of the same species, influenced by factors such as ripeness, growing conditions, and processing methods. The following tables summarize the quantitative data available in the scientific literature.
| Plant Source | Plant Part | Concentration (mg/100g Fresh Weight) | Reference |
| Black elderberry (Sambucus nigra) | Fruit | 269.00 - 706.38 | |
| Redcurrant (Ribes rubrum) | Fruit | 4.38 - 14.57 | |
| Bilberry (Vaccinium myrtillus) | Fruit | > 0.3 |
| Plant Source | Plant Part | Total Anthocyanin Content (mg/g Dry Weight) | This compound as a major component | Reference |
| Hibiscus sabdariffa (Roselle) | Calyx | up to 32.7 | Yes | |
| Natal Plum (Carissa macrocarpa) | Fruit | Not specified | Yes |
Experimental Protocols
This section details the methodologies for the extraction, purification, and quantification of this compound from plant materials.
Extraction of this compound
A common and effective method for extracting anthocyanins, including this compound, from plant material involves the use of acidified methanol.
Materials:
-
Fresh or frozen plant material (e.g., berries, flower petals)
-
Methanol
-
Formic acid or Hydrochloric acid (HCl)
-
Blender or homogenizer
-
Centrifuge
-
Filter paper
Protocol:
-
Homogenize 10 grams of the plant material with 100 mL of methanol containing 1% formic acid (v/v).
-
Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the remaining plant residue to ensure complete extraction.
-
Combine the supernatants and filter them through filter paper.
-
The resulting extract can be concentrated under vacuum for subsequent purification and analysis.
Purification by Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique to clean up the crude extract and isolate the anthocyanin fraction.
Materials:
-
C18 SPE cartridges
-
Methanol
-
Acidified water (e.g., water with 0.1% formic acid)
-
Nitrogen gas supply for drying
Protocol:
-
Conditioning: Activate the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water.
-
Loading: Load the concentrated plant extract onto the conditioned cartridge.
-
Washing: Wash the cartridge with 10 mL of acidified water to remove sugars and other polar impurities.
-
Elution: Elute the anthocyanins from the cartridge with 5 mL of acidified methanol.
-
Drying: Dry the eluted fraction under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., mobile phase for HPLC analysis) to a known volume.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the standard method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Diode Array Detector (DAD) or Mass Spectrometer (MS)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds of interest. For example: 0-5 min, 5% B; 5-20 min, 5-30% B; 20-25 min, 30-50% B; 25-30 min, 50-5% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 520 nm for anthocyanins. For MS detection, electrospray ionization (ESI) in positive mode is typically used, monitoring for the specific mass-to-charge ratio (m/z) of this compound.
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using a pure standard of this compound.
Biosynthesis of this compound
The biosynthesis of this compound follows the general flavonoid and anthocyanin pathways, which are well-established in plant biochemistry. The process begins with the shikimate pathway, leading to the production of the amino acid L-phenylalanine.
// Nodes PEP [label="Phosphoenolpyruvate +\nErythrose 4-phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; Shikimate [label="Shikimate Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenylalanine [label="L-Phenylalanine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CoumaroylCoA [label="p-Coumaroyl-CoA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaringeninChalcone [label="Naringenin Chalcone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Naringenin [label="Naringenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrokaempferol [label="Dihydrokaempferol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Leucocyanidin [label="Leucocyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin [label="Cyanidin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanidin3Sambubioside [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; MalonylCoA [label="3 x Malonyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"];
// Enzymes PAL [label="PAL", shape=plaintext, fontcolor="#5F6368"]; C4H [label="C4H", shape=plaintext, fontcolor="#5F6368"]; FourCL [label="4CL", shape=plaintext, fontcolor="#5F6368"]; CHS [label="CHS", shape=plaintext, fontcolor="#5F6368"]; CHI [label="CHI", shape=plaintext, fontcolor="#5F6368"]; F3H [label="F3H", shape=plaintext, fontcolor="#5F6368"]; F3primeH [label="F3'H", shape=plaintext, fontcolor="#5F6368"]; DFR [label="DFR", shape=plaintext, fontcolor="#5F6368"]; ANS [label="ANS", shape=plaintext, fontcolor="#5F6368"]; UGT [label="UGT (Sambubiose)", shape=plaintext, fontcolor="#5F6368"];
// Edges PEP -> Shikimate; Shikimate -> Phenylalanine; Phenylalanine -> CoumaroylCoA [label="PAL, C4H, 4CL"]; CoumaroylCoA -> NaringeninChalcone [label="CHS"]; MalonylCoA -> NaringeninChalcone; NaringeninChalcone -> Naringenin [label="CHI"]; Naringenin -> Dihydrokaempferol [label="F3H"]; Dihydrokaempferol -> Leucocyanidin [label="F3'H, DFR"]; Leucocyanidin -> Cyanidin [label="ANS"]; Cyanidin -> Cyanidin3Sambubioside [label="UGT"]; } Biosynthesis of this compound.
The key enzymes involved in this pathway are:
-
PAL: Phenylalanine ammonia-lyase
-
C4H: Cinnamate 4-hydroxylase
-
4CL: 4-coumarate:CoA ligase
-
CHS: Chalcone synthase
-
CHI: Chalcone isomerase
-
F3H: Flavanone 3-hydroxylase
-
F3'H: Flavonoid 3'-hydroxylase
-
DFR: Dihydroflavonol 4-reductase
-
ANS: Anthocyanidin synthase
-
UGT: UDP-glycosyltransferase
The final step in the formation of this compound is the glycosylation of the cyanidin aglycone. A specific UDP-glycosyltransferase (UGT) facilitates the transfer of a sambubiose sugar moiety to the 3-hydroxyl group of the cyanidin molecule.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the extraction and analysis of this compound from a plant source.
// Nodes PlantMaterial [label="Plant Material\n(e.g., Berries, Flowers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acidified Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeExtract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Solid-Phase Extraction - C18)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PurifiedFraction [label="Purified Anthocyanin Fraction", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analysis\n(HPLC-DAD/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Quantification", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges PlantMaterial -> Extraction; Extraction -> CrudeExtract; CrudeExtract -> Purification; Purification -> PurifiedFraction; PurifiedFraction -> Analysis; Analysis -> Data; } General experimental workflow.
This workflow provides a robust framework for researchers to isolate and quantify this compound, enabling further investigation into its biological activities and potential applications in drug development and other scientific fields.
References
The intricate Pathway of Cyanidin 3-sambubioside Biosynthesis in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of cyanidin 3-sambubioside, a significant anthocyanin with potential applications in the pharmaceutical and nutraceutical industries. The document details the enzymatic steps leading to the formation of the cyanidin aglycone and the subsequent glycosylation events that produce cyanidin 3-O-glucoside and finally this compound. Particular focus is placed on the key enzymes involved: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase. This guide includes detailed experimental protocols for enzyme assays and quantitative data on enzyme kinetics and metabolite concentrations, presented in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular processes. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of plant-derived bioactive compounds.
Introduction
Anthocyanins are a class of water-soluble pigments responsible for the red, purple, and blue colors observed in many flowers, fruits, and vegetables[1][2]. Beyond their role as plant pigments, anthocyanins are of significant interest due to their potential health benefits, which are attributed to their antioxidant and anti-inflammatory properties. This compound is a specific anthocyanin composed of a cyanidin aglycone linked to a sambubiose sugar moiety (a disaccharide of xylose and glucose). This compound is found in various plant species, including Hibiscus sabdariffa (roselle) and Ribes nigrum (blackcurrant), and has been the subject of research for its potential therapeutic applications[1][3][4].
Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the metabolic engineering of plants to enhance its content. This guide provides a detailed technical overview of this pathway, from the initial precursor molecules to the final glycosylated product.
The Core Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the formation of the cyanidin aglycone through the general flavonoid pathway and the subsequent glycosylation steps.
Formation of the Cyanidin Aglycone
The synthesis of cyanidin begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into the flavonoid precursor, naringenin chalcone. This is then isomerized to naringenin. A series of hydroxylation and reduction steps, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and dihydroflavonol 4-reductase (DFR), leads to the formation of leucocyanidin. Finally, anthocyanidin synthase (ANS) catalyzes the oxidation of leucocyanidin to the unstable cyanidin aglycone.
Glycosylation of Cyanidin
The unstable cyanidin aglycone is stabilized through glycosylation. This process involves two key enzymatic steps to form this compound:
-
Glucosylation: The first step is the transfer of a glucose moiety from UDP-glucose to the 3-hydroxyl group of cyanidin. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) , also known as 3GT, to form the more stable cyanidin 3-O-glucoside.
-
Xylosylation: The final step is the addition of a xylose molecule to the glucose of cyanidin 3-O-glucoside. This reaction is catalyzed by anthocyanidin 3-O-glucoside 2'''-O-xylosyltransferase . This enzyme transfers a xylose residue from UDP-xylose to the 2''-hydroxyl group of the glucosyl moiety of cyanidin 3-O-glucoside, forming cyanidin 3-O-(2''-O-xylosyl)-glucoside, commonly known as this compound. In Arabidopsis thaliana, this enzyme is encoded by the UGT79B1 gene.
References
An In-depth Technical Guide to Cyanidin 3-sambubioside: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many flowers, fruits, and vegetables.[1] Abundantly found in sources like elderberries (Sambucus nigra) and roselle (Hibiscus sabdariffa), this natural compound has garnered significant interest within the scientific community for its potent antioxidant properties and potential therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
This compound is a glycoside of cyanidin, where the hydrogen at position 3 on the C-ring is substituted with a sambubiose molecule. Sambubiose is a disaccharide composed of a xylose unit attached to a glucose unit (specifically, β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside). The core structure is the flavylium cation of cyanidin, which is characterized by a C6-C3-C6 skeleton.
Key Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5,7-dihydroxychromenylium;chloride |
| Chemical Formula | C₂₆H₂₉ClO₁₅ |
| Molecular Weight | 616.95 g/mol |
| CAS Number | 33012-73-6 |
| PubChem CID | 3084569 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its extraction, purification, and formulation in various applications.
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble[4][5] |
To enhance solubility, gentle heating to 37°C and sonication can be employed.
Stability
The stability of this compound is significantly influenced by pH, temperature, and light.
-
pH: Anthocyanins like this compound are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases, they undergo structural transformations to colorless or less stable forms. For instance, after an 8-hour incubation at 25°C and pH 2.0, 99% of cyanidin 3-O-glucoside (a closely related compound) remained unchanged, while only 27% of the aglycone cyanidin was intact.
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is recommended to store stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).
-
Light: Exposure to light can also lead to the degradation of anthocyanins. Therefore, it is advisable to store solutions in the dark.
Spectroscopic Properties
| Property | Value |
| UV-Vis λmax (in acidic methanol) | ~520 - 535 nm |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being the most extensively studied. Recent research has also highlighted its potential as an inhibitor of specific enzymes involved in disease progression, such as matrix metalloproteinases (MMPs).
Inhibition of MMP-9 Expression
Matrix metalloproteinase-9 (MMP-9) is a key enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. This compound has been shown to inhibit the expression of MMP-9. This inhibition is believed to occur through the modulation of upstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.
The following diagram illustrates the proposed mechanism of MMP-9 inhibition by this compound. Growth factors and other stimuli can activate the PI3K/Akt and MAPK signaling cascades, leading to the activation of transcription factors like NF-κB and AP-1 (of which Fra-1 is a component). These transcription factors then promote the expression of the MMP-9 gene. This compound can interfere with these pathways, leading to a downstream reduction in MMP-9 expression.
Experimental Protocols
1. Extraction and Purification of this compound from Elderberries
This protocol provides a general workflow for the extraction and purification of this compound. Optimization may be required based on the specific plant material and available equipment.
Methodology:
-
Sample Preparation: Freeze-dry fresh elderberries to remove water content. Grind the dried berries into a fine powder.
-
Extraction: Macerate the elderberry powder in an acidified methanol solution (e.g., methanol with 0.1-1% HCl) at a solid-to-solvent ratio of approximately 1:10 (w/v). The acidic conditions are essential to maintain the stability of the anthocyanins. Perform the extraction at room temperature with agitation for several hours or overnight in the dark.
-
Filtration and Concentration: Filter the extract to remove solid plant material. The resulting supernatant can be concentrated using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C to avoid degradation.
-
Purification: The crude extract can be further purified using column chromatography. A common strategy involves initial purification on an Amberlite XAD-7 resin column, followed by further separation on a Sephadex LH-20 column or by preparative High-Performance Liquid Chromatography (HPLC).
2. High-Performance Liquid Chromatography (HPLC) Analysis
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A typical mobile phase consists of a gradient of two solvents:
-
Solvent A: Aqueous solution with a small percentage of acid (e.g., 5% formic acid or 0.5% trifluoroacetic acid in water).
-
Solvent B: Acetonitrile or methanol with the same concentration of acid as Solvent A.
-
Gradient Elution:
-
A representative gradient might be: 0-40 min, 10-30% B; 40-45 min, 30-50% B; 45-50 min, 50-10% B, followed by a re-equilibration period. The flow rate is typically around 1 mL/min.
Detection:
-
Monitor the elution at the visible maximum absorption wavelength for anthocyanins, which is typically around 520 nm.
Quantification:
-
Quantification can be performed by creating a calibration curve using a purified and commercially available this compound standard.
Conclusion
This compound is a natural anthocyanin with significant potential in the fields of nutrition and pharmacology. Its well-characterized antioxidant and anti-inflammatory properties, coupled with emerging evidence of its ability to modulate key signaling pathways involved in chronic diseases, make it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical and physical characteristics, as well as standardized protocols for its study, to aid researchers and drug development professionals in their exploration of this promising natural compound.
References
The Antioxidant Profile of Cyanidin 3-Sambubioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside, an anthocyanin found in various pigmented plants, has garnered significant interest for its potential health benefits, largely attributed to its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, detailing its mechanisms of action, quantitative data from various antioxidant assays, and its influence on cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Mechanism of Antioxidant Action
The antioxidant activity of this compound is primarily attributed to its chemical structure, which is shared by other anthocyanins like Cyanidin 3-glucoside (C3G). The core mechanism involves the donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] The presence of multiple hydroxyl groups on the B-ring of the cyanidin aglycone is crucial for its potent radical scavenging activity.[2]
Beyond direct radical scavenging, this compound and its metabolites can exert antioxidant effects by modulating endogenous antioxidant defense systems. This includes the activation of transcription factors such as Nuclear factor erythroid 2-related factor 2 (Nrf2), which upregulates the expression of a suite of antioxidant and detoxification enzymes.[3][4]
Quantitative Antioxidant Data
The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its close analog, Cyanidin 3-glucoside (C3G), provided for context.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (µg/mL) | Source |
| This compound | 4.10 | [2] |
| Delphinidin 3-sambubioside | 2.80 | |
| Cyanidin 3-glucoside (C3G) | 7.40 | |
| Trolox | 7.39 | |
| Ascorbic Acid | 7.60 |
Table 2: LDL Oxidation Inhibition
| Compound | IC50 (µM) | Assay Conditions | Source |
| Cyanidin 3-glucoside (C3G) | 6.5 | Copper-induced LDL oxidation | |
| Resveratrol | 34 | Copper-induced LDL oxidation | |
| Ascorbic Acid | 212 | Copper-induced LDL oxidation |
Note: Specific quantitative data for this compound in ABTS and ORAC assays were not consistently found in the reviewed literature. The data for C3G is presented for its structural similarity.
Modulation of Cellular Signaling Pathways
This compound, along with other anthocyanins, can influence key signaling pathways involved in the cellular response to oxidative stress.
Nrf2-ARE Pathway
The Nrf2-antioxidant response element (ARE) pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stimuli or in the presence of activators like certain anthocyanins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter regions of target genes, leading to the transcription of numerous antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs). Studies on the closely related C3G have demonstrated its ability to activate this protective pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are involved in a wide range of cellular processes, including the response to oxidative stress. Anthocyanins like C3G have been shown to modulate these pathways, often by inhibiting the phosphorylation of key kinases, which can lead to a reduction in inflammatory responses and an enhancement of cell survival. The specific effects can be cell-type and stimulus-dependent.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve this compound in methanol to prepare a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the DPPH working solution (e.g., 2.9 mL) to a cuvette.
-
Add a small volume of the sample solution (e.g., 0.1 mL) to the DPPH solution and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at 517 nm against a methanol blank.
-
A control is prepared using methanol instead of the sample solution.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging against the sample concentration.
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HepG2 or Caco-2) in a 96-well black microplate and culture until confluent.
-
Loading with Fluorescent Probe: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with a solution of DCFH-DA in a serum-free medium. The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound for a specific duration.
-
Induction of Oxidative Stress: After the treatment period, add a pro-oxidant, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce the generation of peroxyl radicals. These radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measurement: Measure the fluorescence intensity kinetically over time using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated relative to a control without the antioxidant.
Western Blot Analysis for Nrf2 Activation and MAPK Signaling
Principle: Western blotting is used to detect and quantify specific proteins in a cell or tissue extract. This technique can be used to assess the activation of Nrf2 (by measuring its nuclear translocation) and the phosphorylation status of key MAPK proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. For Nrf2 activation, prepare nuclear and cytoplasmic extracts. For MAPK signaling, prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Nrf2, anti-phospho-p38, anti-total-p38, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the total protein band. For Nrf2 activation, compare the levels of Nrf2 in the nuclear fraction with and without treatment.
Conclusion
This compound exhibits significant antioxidant potential through both direct radical scavenging and the modulation of cellular signaling pathways. While more quantitative data from a broader range of antioxidant assays are needed for a complete profile, the available evidence, supported by data from its close analog Cyanidin 3-glucoside, strongly suggests its promise as a natural antioxidant compound. This guide provides a foundational understanding and detailed methodologies for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.
References
The Anti-inflammatory Potential of Cyanidin 3-Sambubioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside, a naturally occurring anthocyanin, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of its mechanisms of action, supported by quantitative data from pertinent studies. The primary focus is on its modulatory effects on key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering detailed experimental methodologies and a clear visualization of the molecular interactions involved.
Core Anti-inflammatory Mechanisms
This compound exerts its anti-inflammatory effects primarily through the downregulation of pro-inflammatory signaling cascades. The most well-documented mechanisms involve the inhibition of the NF-κB and MAPK pathways, which are central to the inflammatory response.
Attenuation of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB p50/p65 heterodimer is sequestered in the cytoplasm by the inhibitor of κB alpha (IκBα). Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes.
This compound and its related compounds have been shown to interfere with this cascade at multiple points. Studies on the related anthocyanin, delphinidin 3-sambubioside, have demonstrated an inhibition of LPS-induced IKKα/β phosphorylation. This, in turn, prevents the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and preventing the transcription of its target genes.[1]
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by various extracellular stimuli, including LPS, and subsequently phosphorylate a range of transcription factors and enzymes involved in the inflammatory process.
Delphinidin 3-sambubioside has been shown to suppress the LPS-induced phosphorylation of MEK1/2 and its downstream target ERK1/2.[1] This inhibition disrupts the signaling cascade, leading to a reduction in the production of inflammatory mediators. While the direct effects of this compound on p38 and JNK are less characterized, related anthocyanins like cyanidin-3-O-glucoside have been demonstrated to block the phosphorylation of p38 and JNK in response to inflammatory stimuli.[2]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound and its analogs has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Line | Inducing Agent | Target | Concentration | Observed Effect | Reference |
| Delphinidin 3-sambubioside | RAW 264.7 | LPS | NO Production | 100-200 µM | Significant Reduction | [1] |
| Delphinidin 3-sambubioside | RAW 264.7 | LPS | iNOS Protein | 100-200 µM | Significant Reduction | [1] |
| Delphinidin 3-sambubioside | RAW 264.7 | LPS | TNF-α Production | 100-200 µM | Significant Reduction | |
| Delphinidin 3-sambubioside | RAW 264.7 | LPS | IL-6 Production | 100-200 µM | Significant Reduction | |
| Cyanidin-3-O-glucoside | THP-1 | LPS | iNOS mRNA | 50 µM | ~50% Inhibition | |
| Cyanidin-3-O-glucoside | THP-1 | LPS | COX-2 mRNA | 50 µM | ~40% Inhibition | |
| Cyanidin-3-O-glucoside | THP-1 | LPS | NO Production | 50 µM | Significant Reduction | |
| Cyanidin-3-O-glucoside | THP-1 | LPS | PGE₂ Production | 50 µM | Significant Reduction |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Induction Method | Dosage | Target | Observed Effect | Reference | |---|---|---|---|---|---| | Delphinidin 3-sambubioside | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 89.3% Inhibition after 6h | | | Delphinidin | Mouse | LPS-induced paw edema | 5 mg/kg (i.p.) | Paw Edema | 96.3% Inhibition after 6h | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum TNF-α | Significant Reduction | | | Delphinidin 3-sambubioside | Mouse | LPS-induced systemic inflammation | 5 mg/kg (i.p.) | Serum IL-6 | Significant Reduction | |
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory effects of this compound, detailed methodologies for key experiments are provided below.
In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for ELISA, 6-well for Western blot and RT-qPCR) and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine production).
-
2. Measurement of Nitric Oxide (NO) Production:
-
Assay: Griess Reagent System.
-
Procedure:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification:
-
Targets: TNF-α, IL-6, IL-1β.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.
-
4. Western Blot Analysis for Protein Expression:
-
Targets: Phospho-IKK, IκBα, Phospho-p65, Phospho-ERK, Phospho-p38, Phospho-JNK, iNOS, COX-2.
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the protein expression to a loading control such as β-actin or GAPDH.
-
5. Real-Time Quantitative PCR (RT-qPCR) for mRNA Expression:
-
Targets: iNOS, COX-2, TNF-α, IL-6.
-
Procedure:
-
Extract total RNA from the cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for the target genes.
-
Normalize the gene expression to a housekeeping gene such as β-actin or GAPDH.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
In Vivo Anti-inflammatory Assay: Mouse Paw Edema Model
-
Animal Model: Male ICR or BALB/c mice.
-
Procedure:
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) to the mice.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a phlogistic agent (e.g., 1% carrageenan or LPS) into the subplantar region of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties by effectively targeting the NF-κB and MAPK signaling pathways. The available data, primarily from studies on closely related anthocyanins, strongly suggest its potential as a therapeutic agent for inflammatory conditions. This technical guide provides a foundational understanding of its mechanisms and the experimental approaches to further elucidate its pharmacological profile. Future research should focus on obtaining more precise quantitative data for this compound, including its IC50 values for various inflammatory markers, and on exploring its efficacy and safety in more complex preclinical models of inflammatory diseases.
References
Potential Therapeutic Applications of Cyanidin 3-Sambubioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented plants, including elderberries, roselle, and certain varieties of peanut.[1] As a member of the flavonoid family, C3S has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current research on the therapeutic applications of this compound, with a focus on its antioxidant, anti-inflammatory, anti-angiogenic, antiviral, and anti-cancer activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the available quantitative data on the therapeutic activities of this compound and its closely related analogue, Cyanidin 3-glucoside, for comparative purposes.
| Activity | Assay | Test System | Compound | IC50 / Effective Concentration | Reference |
| Antioxidant | DPPH Radical Scavenging | In vitro | This compound | Exhibits DPPH radical scavenging activity at 5-25 µg/mL. | [1] |
| Antioxidant | LDL Oxidation Inhibition | In vitro | Cyanidin 3-glucoside | IC50 = 6.5 µM | [2] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | This compound | Inhibits NO production at 50-400 µM. | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Cyanidin 3-glucoside | Significant inhibition at 5, 10, and 20 μg/mL. | [3] |
| Antiviral | Influenza Neuraminidase Inhibition | In vitro | This compound | IC50 = 72 µM | |
| Cardiovascular | Angiotensin-Converting Enzyme (ACE) Inhibition | In vitro | This compound | IC50 = 68.4 µg/mL (117.75 µM) |
| Activity | Assay | Test System | Compound | Concentration | Effect | Reference |
| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) Assay | In vivo (chick embryo) | This compound | 1-30 µg/mL | Inhibition of angiogenesis. | |
| Anti-angiogenic | HUVEC Tube Formation | In vitro | This compound | 1-30 µg/mL | Inhibition of tube formation. | |
| Anti-cancer | Migration Assay | MDA-MB-231 breast cancer cells | This compound | 1-30 µg/mL | Suppression of migration. | |
| Anti-cancer | Invasion Assay | MDA-MB-231 breast cancer cells | This compound | 1-30 µg/mL | Suppression of invasion. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the quantitative data summary.
Antioxidant Activity Assays
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Reagents and Equipment:
-
This compound (test compound)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Spectrophotometer
-
Microplate reader (optional)
-
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
A control containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anti-inflammatory Activity Assay
This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophage cells stimulated with LPS.
-
Cell Culture and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (for nitrite determination)
-
Cell viability assay kit (e.g., MTT or WST-1)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.
-
Perform a cell viability assay on the remaining cells to ensure that the observed reduction in NO production is not due to cytotoxicity of the test compound.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Anti-angiogenic Activity Assays
The CAM assay is an in vivo model used to assess the effect of a substance on the formation of new blood vessels.
-
Materials:
-
Fertilized chicken eggs
-
Incubator
-
Sterile phosphate-buffered saline (PBS)
-
Thermanox coverslips or sterile filter paper discs
-
This compound (test compound)
-
Stereomicroscope
-
-
Protocol:
-
Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Place a sterile Thermanox coverslip or filter paper disc, previously soaked with a known concentration of this compound, onto the CAM. A negative control (vehicle) and a positive control (a known angiogenesis inhibitor) should also be included.
-
Seal the window and return the eggs to the incubator for a further 48-72 hours.
-
After incubation, observe the area around the disc under a stereomicroscope.
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.
-
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
-
Cell Culture and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or a similar basement membrane extract
-
This compound (test compound)
-
-
Protocol:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence of various concentrations of this compound.
-
Incubate the plate for a period of 4-18 hours to allow for tube formation.
-
Observe and photograph the formation of tube-like structures using a microscope.
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, the number of branch points, or the number of enclosed loops using image analysis software.
-
Anti-cancer Activity Assays
This assay measures the rate of cell migration to close a "wound" created in a confluent cell monolayer.
-
Protocol:
-
Grow MDA-MB-231 cells to a confluent monolayer in a multi-well plate.
-
Create a scratch or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at time 0 and at various time points thereafter (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
This assay quantifies the ability of cells to invade through a basement membrane matrix.
-
Protocol:
-
Use Transwell inserts with a porous membrane coated with Matrigel.
-
Seed MDA-MB-231 cells in the upper chamber of the Transwell insert in a serum-free medium containing different concentrations of this compound.
-
Add a medium containing a chemoattractant (e.g., FBS) to the lower chamber.
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound and related anthocyanins are mediated through the modulation of various cellular signaling pathways.
Anti-Angiogenic and Anti-Metastatic Mechanism
This compound has been shown to inhibit the migration and invasion of breast cancer cells (MDA-MB-231) through the downregulation of Akt phosphorylation and MMP-9 expression.
Caption: C3S inhibits Akt phosphorylation, leading to reduced MMP-9 expression and subsequent suppression of cell migration and invasion.
General Antioxidant and Anti-inflammatory Workflow
The antioxidant and anti-inflammatory properties of this compound are central to its therapeutic potential.
Caption: C3S mitigates cellular damage by directly scavenging reactive oxygen species and inhibiting the production of inflammatory mediators.
Conclusion
This compound is a promising natural compound with a diverse range of therapeutic applications demonstrated in preclinical studies. Its potent antioxidant, anti-inflammatory, anti-angiogenic, and anti-cancer properties, coupled with its ability to inhibit key enzymes like ACE and influenza neuraminidase, highlight its potential for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this area. While the current data is encouraging, further investigations, including more extensive in vivo studies and eventually clinical trials, are necessary to fully elucidate the therapeutic potential of this compound in human health and disease.
References
- 1. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-o-β-Glucoside Induces Megakaryocyte Apoptosis via PI3K/Akt- and MAPKs-Mediated Inhibition of NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Cyanidin 3-Sambubioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red-to-purple pigmentation in various plants, including Hibiscus sabdariffa (roselle) and fruits of Acanthopanax sessiliflorus.[1][2] As a member of the cyanidin glycoside family, it has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its interaction with key cellular signaling pathways. The information presented herein is intended to support further research and drug development initiatives.
Core Mechanisms of Action
The biological effects of this compound are multifaceted, stemming from its ability to modulate critical signaling pathways involved in inflammation, cell survival, proliferation, and oxidative stress. The primary mechanisms include the inhibition of pro-inflammatory pathways such as NF-κB and MAPK, modulation of the PI3K/Akt survival pathway, induction of apoptosis, and potent antioxidant activity.
Anti-inflammatory and Antioxidant Mechanisms
This compound exhibits significant anti-inflammatory and antioxidant effects by directly scavenging reactive oxygen species (ROS) and modulating inflammatory signaling cascades.
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its aberrant activation is implicated in numerous chronic diseases. This compound and its aglycone, cyanidin, have been shown to inhibit this pathway. The closely related cyanidin-3-O-glucoside (C3G) has been demonstrated to prevent the degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6.
References
- 1. Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-sambubioside from Acanthopanax sessiliflorus fruit inhibits metastasis by downregulating MMP-9 in breast cancer cells MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound chloride - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
The Discovery, Isolation, and Technical Profile of Cyanidin 3-Sambubioside: A Guide for Researchers
Abstract
Cyanidin 3-sambubioside is a naturally occurring anthocyanin recognized for its vibrant color and significant biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the discovery, natural sources, and detailed methodologies for the isolation and purification of this compound. It includes a compilation of quantitative data, comprehensive experimental protocols, and a visualization of its putative signaling pathway, designed to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a glycosidic form of cyanidin, where the cyanidin aglycone is attached to a sambubiose sugar moiety at the 3-hydroxyl position. As a member of the anthocyanin family of flavonoids, it is responsible for the red-to-purple pigmentation in numerous plants. Beyond its role as a natural colorant, this compound has garnered scientific interest for its potential therapeutic applications, which include the inhibition of enzymes such as matrix metalloproteinase-9 (MMP-9), angiotensin-converting enzyme (ACE), and influenza neuraminidase. This guide details the scientific journey from its discovery in various plant species to its isolation and characterization.
Natural Sources and Discovery
This compound has been identified in a variety of plant sources, with particularly high concentrations found in the calyces of Hibiscus sabdariffa (Roselle). It is often found alongside Delphinidin 3-sambubioside, another major anthocyanin in Roselle extracts. Other notable sources include cranberry (Vaccinium macrocarpon), blackcurrant (Ribes nigrum), and elderberry (Sambucus nigra). The discovery and quantification of this compound in these sources have been primarily achieved through chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with photodiode array (PDA) and mass spectrometry (MS) detectors.
Table 1: Quantitative Analysis of this compound in Various Natural Sources
| Plant Source | Part Used | Concentration (mg/g Dry Weight) | Method of Analysis | Reference |
| Hibiscus sabdariffa (Roselle) | Calyces | 0.55 - 1.01 | HPLC-PDA | |
| Hibiscus sabdariffa (Roselle) Callus | Callus Culture | 53.93 | HPLC | |
| Garcinia indica (Kokum) | Fruit Rind | 0.13% (of extract) | Preparative HPLC |
Isolation and Purification Protocols
The isolation of this compound from its natural sources typically involves an initial extraction with an acidified polar solvent, followed by one or more chromatographic purification steps. The following protocols are detailed examples of established methodologies.
General Extraction from Plant Material
A common initial step for extracting anthocyanins is solid-liquid extraction using an acidified solvent to stabilize the flavylium cation.
-
Protocol 1: Acidified Methanol Extraction from Hibiscus sabdariffa
-
Grind dried plant material (e.g., Roselle calyces) to a fine powder.
-
Macerate the powder in methanol containing 0.1% to 1% hydrochloric acid (HCl) or formic acid (FA) for a period of 2 to 24 hours at room temperature, protected from light.
-
Filter the mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the methanol. The resulting aqueous extract can then be subjected to further purification.
-
Purification by Column Chromatography
Solid-phase extraction and column chromatography are frequently employed to separate this compound from other compounds in the crude extract.
-
Protocol 2: Purification using Amberlite XAD-7 and Sephadex LH-20
-
Adsorb the concentrated aqueous extract onto an Amberlite XAD-7 resin column.
-
Wash the column with acidified water (0.01% HCl) to remove sugars and other polar impurities.
-
Elute the anthocyanin fraction with acidified methanol (0.01% HCl).
-
Concentrate the anthocyanin fraction and apply it to a Sephadex LH-20 column for further purification, eluting with an appropriate solvent system (e.g., methanol/water mixtures).
-
-
Protocol 3: High-Performance Counter-Current Chromatography (HPCCC)
-
Prepare a biphasic solvent system, for example, butanol/0.05% aqueous trifluoroacetic acid/methanol (4:5:1 v/v/v).
-
Dissolve the crude extract in a suitable volume of the stationary or mobile phase.
-
Inject the sample into the HPCCC instrument and perform the separation.
-
Collect fractions and analyze for the presence and purity of this compound by analytical HPLC.
-
Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the method of choice.
-
Protocol 4: Preparative HPLC on an Amide Column
-
Dissolve the partially purified anthocyanin fraction in the mobile phase.
-
Inject the sample onto a preparative amide column.
-
Elute with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
-
Monitor the elution at 520 nm and collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
-
Caption: Experimental workflow for the isolation of this compound.
Physicochemical and Spectroscopic Data
The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The data presented below is a compilation from various sources to aid in its characterization.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₉O₁₅⁺ |
| Molecular Weight | 581.5 g/mol |
| Appearance | Red to purple amorphous powder |
| UV-Vis λmax (in acidified methanol) | ~518 nm |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹H-NMR | Assignments for the cyanidin aglycone and sambubiose moiety are complex and best confirmed by 2D-NMR techniques. Key signals include aromatic protons of the A and B rings and anomeric protons of the sugar units. |
| ¹³C-NMR | Characteristic signals for the cyanidin core and the two sugar units of sambubiose. |
| Mass Spectrometry (ESI-MS/MS) | Parent Ion [M]⁺: m/z 581. Major Fragment Ion: m/z 287 (corresponding to the cyanidin aglycone after loss of the sambubiose moiety, -294 Da). |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities. A significant area of research is its role as an inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion and metastasis. The inhibitory action of anthocyanins like this compound is often attributed to the downregulation of signaling pathways that control MMP-9 expression. Based on studies of the closely related Cyanidin 3-glucoside, it is proposed that this compound may exert its effects through the inhibition of the NF-κB and MAPK signaling pathways.
An inflammatory stimulus, such as TNF-α, can activate the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of target genes, including MMP-9. Concurrently, the MAPK pathway can be activated, leading to the phosphorylation of transcription factors like AP-1, which also contributes to MMP-9 expression. This compound is hypothesized to interfere with these pathways, potentially by inhibiting the phosphorylation of key signaling molecules, thereby reducing the expression and activity of MMP-9.
Caption: Putative signaling pathway for the inhibition of MMP-9 by this compound.
Conclusion
This compound is a promising natural compound with well-documented sources and established methods for its isolation and purification. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into its chemical properties and biological activities. The elucidation of its inhibitory effects on key signaling pathways, such as those regulating MMP-9 expression, opens avenues for its investigation in the context of chronic diseases, including cancer. This technical guide serves as a foundational resource to support and accelerate future studies on this valuable anthocyanin.
Methodological & Application
Application Notes & Protocols: Extraction of Cyanidin 3-sambubioside from Plant Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin 3-sambubioside is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables.[1][2][3] Beyond its role as a colorant, this compound exhibits a range of bioactive properties, including antioxidant effects, that are of significant interest to the pharmaceutical and nutraceutical industries.[4] This document provides detailed application notes and protocols for the extraction and purification of this compound from various plant materials.
Plant Sources
This compound can be isolated from a variety of plant sources. Some of the most common sources include:
-
Fruits: Elderberry (Sambucus nigra), Cranberry, Kokum (Garcinia indica)[5]
-
Flowers: Roselle (Hibiscus sabdariffa), Lobularia maritima, and Matthiola incana
Extraction and Purification Methodologies
The selection of an appropriate extraction and purification methodology is critical for obtaining high-purity this compound. The following sections detail various techniques that have been successfully employed.
Quantitative Data Summary
The efficiency of extraction and the final yield of this compound are dependent on the plant source, extraction method, and solvents used. The following table summarizes quantitative data from various studies.
| Plant Material | Extraction Method | Solvent System | Crude Extract (mg) | Purified Compound (mg) | Purity (%) | Reference |
| Cranberry | High-Performance Counter-Current Chromatography (HPCCC) followed by preparative HPLC | Butanol/0.05% aqueous Trifluoroacetic acid (TFA)/Methanol (4:5:1 v/v/v) | 400 | 3 | 95 | |
| Kokum (Garcinia indica) Rind | Preparative HPLC | Methanol with 1% Formic Acid | Not specified | Not specified | Not specified | |
| Elderberry (Sambucus nigra) | Maceration | 70% Ethanol | Not specified | Not specified | Not specified |
Note: The yield of anthocyanins can be influenced by factors such as drying method (lyophilization vs. room temperature) and the use of assistance methods like ultrasound or microwave. For instance, ultrasound-assisted extraction has been shown to be an efficient method for extracting anthocyanins.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Cranberry
This protocol is based on the methodology described for the separation of anthocyanins from cranberry extract.
1. Materials and Reagents:
-
Crude cranberry extract
-
n-Butanol
-
Methanol
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
High-Performance Counter-Current Chromatography (HPCCC) system
-
Preparative High-Performance Liquid Chromatography (HPLC) system
2. Preparation of Two-Phase Solvent System:
-
Prepare a two-phase solvent system composed of n-butanol, 0.05% aqueous TFA, and methanol in a volume ratio of 4:5:1.
-
Thoroughly mix the solvents and allow the phases to separate.
3. HPCCC Separation (Purification of Crude Extract):
-
Dissolve 400 mg of crude cranberry extract in a suitable volume of the solvent system.
-
Perform the separation using the HPCCC system.
-
Collect the fractions containing this compound. The purity at this stage is expected to be around 73%.
4. Preparative HPLC (Final Purification):
-
Pool the fractions containing this compound from the HPCCC separation.
-
Concentrate the pooled fractions under reduced pressure.
-
Further purify the concentrated sample using a preparative HPLC system to achieve a purity of over 95%.
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), and 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: General Protocol for Extraction of Anthocyanins from Elderberry
This protocol is a general method adapted from studies on elderberry extracts.
1. Materials and Reagents:
-
Fresh or dried elderberries (Sambucus nigra)
-
70% Ethanol in water
-
Mortar and pestle or blender
-
Filter paper or centrifuge
-
Rotary evaporator
2. Sample Preparation:
-
If using fresh fruits, wash and remove the stems.
-
Grind the fruits using a mortar and pestle or a blender to create a homogenous paste.
3. Maceration:
-
Transfer the fruit paste to a flask.
-
Add 70% ethanol at a suitable solid-to-solvent ratio (e.g., 1:10 w/v).
-
Macerate the mixture for a specified period (e.g., 24 hours) at room temperature, protected from light.
4. Extraction:
-
Separate the solid material from the liquid extract by filtration or centrifugation.
-
Collect the supernatant.
-
The 70% ethanol extract has been found to be rich in anthocyanins, including cyanidin-based glycosides.
5. Solvent Evaporation:
-
Concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.
6. Further Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or preparative HPLC as described in Protocol 1.
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Anthocyanins
This protocol provides a general workflow for UAE, which can enhance extraction efficiency.
1. Materials and Reagents:
-
Plant material (e.g., litchi pericarp, as a model)
-
Ethanol (concentration to be optimized, e.g., 54.1%)
-
Ultrasonic bath or probe sonicator
2. Extraction Procedure:
-
Mix the powdered plant material with the ethanol solvent in a flask.
-
Place the flask in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a specific power (e.g., 240 W) and for a defined duration (e.g., 34.5 minutes).
-
Maintain a constant temperature during the extraction process.
3. Post-Extraction Processing:
-
Follow steps 4 and 5 from Protocol 2 for filtration and solvent evaporation.
Visualization of Workflows
Experimental Workflow for this compound Extraction and Purification
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Cyanidin 3-Sambubioside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanidin 3-sambubioside is a prominent anthocyanin found in various pigmented fruits and flowers, notably in elderberries (Sambucus nigra) and cranberries.[1][2] As a natural colorant and a molecule of interest for its potential antioxidant and health-promoting properties, its accurate quantification is crucial for quality control in the food and beverage industry, natural product research, and the development of dietary supplements and pharmaceuticals.[3] High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the preferred analytical technique for the separation, identification, and quantification of individual anthocyanins due to its high resolution, sensitivity, and specificity.[4]
This application note provides a detailed protocol for the analysis of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method.
Principle
The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a polar mixture, usually of water and an organic solvent like acetonitrile or methanol, with an acid modifier. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Acidifying the mobile phase (e.g., with formic or trifluoroacetic acid) is critical for anthocyanin analysis as it maintains the flavylium cation form, which is stable and colored, ensuring sharp peaks and optimal detection at a wavelength of approximately 520 nm.[5]
Experimental Protocol
Instrumentation and Materials
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
-
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or Trifluoroacetic acid, TFA)
-
Ultrapure water
-
Syringe filters (0.45 µm, PTFE or nylon)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Chromatographic Conditions
The following conditions are a robust starting point for the analysis. Optimization may be required based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.5% Formic Acid in Water |
| Mobile Phase B | 0.5% Formic Acid in Acetonitrile |
| Gradient Elution | 0-15 min: 8-28% B; 15-25 min: 28% B; 25-27 min: 0% B; 27-30 min: 0% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 30 - 45°C |
| Detection Wavelength | 520 nm |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in acidified methanol (0.1% HCl) and bring to volume. Store at -20°C in the dark.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase A.
Sample Preparation
The following workflow is suitable for extracting this compound from a solid matrix like fruit powder.
Caption: General workflow for sample preparation and HPLC analysis.
-
Extraction: Weigh approximately 1 g of the homogenized sample into a centrifuge tube. Add 10 mL of acidified methanol (e.g., methanol with 1% formic acid). Vortex thoroughly and sonicate for 15-20 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted 1-2 more times.
-
Cleanup (Optional but Recommended): For complex matrices, use a C18 SPE cartridge. Condition the cartridge with methanol followed by acidified water. Load the sample extract, wash with acidified water to remove sugars and polar interferences, and then elute the anthocyanins with acidified methanol.
-
Filtration: Evaporate the solvent from the final extract under a stream of nitrogen and reconstitute in a known volume of mobile phase A. Filter the reconstituted sample through a 0.45 µm syringe filter before injection.
Method Validation and Data Presentation
A stability-indicating method must be validated to ensure it is fit for its intended purpose. Key validation parameters are summarized below.
Caption: Logical workflow for developing a stability-indicating HPLC method.
Quantitative Data Summary
The performance of the HPLC method should be rigorously assessed. The table below summarizes typical acceptance criteria for method validation based on ICH guidelines.
| Parameter | Typical Acceptance Criteria / Value | Description |
| Linearity (r²) | ≥ 0.999 | The method's ability to elicit results that are directly proportional to the concentration of the analyte. |
| Range (µg/mL) | 15 - 500 | The concentration interval over which the method is precise, accurate, and linear. |
| LOD (µg/mL) | ~0.20 - 1.60 | The lowest concentration of analyte that can be detected but not necessarily quantitated. |
| LOQ (µg/mL) | ~0.70 - 6.50 | The lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Accuracy (% Recovery) | 95% - 105% | The closeness of the test results to the true value, often assessed by spiking a blank matrix with a known amount of standard. |
| Precision (RSD%) | ≤ 2.0% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation (y = mx + c) and the coefficient of determination (r²).
-
Quantification: Determine the peak area of this compound in the sample chromatogram. Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Final Calculation: Adjust the calculated concentration for any dilution factors used during sample preparation to report the final amount in the original sample (e.g., in mg/g or mg/100g).
References
Application Note: Quantification of Cyanidin 3-sambubioside using LC-MS/MS
Introduction
Cyanidin 3-sambubioside is a prominent anthocyanin found in various fruits and flowers, recognized for its significant antioxidant properties and potential health benefits. Accurate quantification of this compound in different matrices is crucial for research in food science, pharmacology, and drug development. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Application Notes and Protocols for the Purification of Cyanidin 3-sambubioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Cyanidin 3-sambubioside, a naturally occurring anthocyanin with significant interest for its potential health benefits. The following sections outline various purification techniques, from initial extraction to high-purity isolation, suitable for laboratory and pilot-scale operations.
Introduction
This compound is a prominent anthocyanin found in various plant sources, including elderberry (Sambucus nigra), hibiscus (Hibiscus sabdariffa), and certain varieties of cranberry.[1][2] As a member of the flavonoid family, it exhibits potent antioxidant properties and is being investigated for various therapeutic applications. Obtaining high-purity this compound is crucial for accurate bioactivity studies, formulation development, and clinical investigations. This document details effective methods for its extraction and purification.
Extraction of Crude this compound
The initial step in purifying this compound is its extraction from the raw plant material. A common and effective method involves solvent extraction using acidified methanol or ethanol.
Protocol: Acidified Solvent Extraction
-
Sample Preparation: Grind the dried plant material (e.g., elderberry pomace, dried hibiscus calyces) into a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare an extraction solvent of methanol or ethanol acidified with a small amount of hydrochloric acid (HCl) or formic acid (e.g., 85:15 v/v methanol:1.0 N HCl). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.
-
Extraction:
-
Mix the powdered plant material with the acidified solvent at a solid-to-solvent ratio of 1:10 (w/v).
-
Sonicate the mixture for 15-30 minutes to enhance extraction efficiency.
-
Alternatively, stir the mixture at room temperature for 1-2 hours.
-
-
Centrifugation and Collection:
-
Centrifuge the mixture at approximately 7500 rpm for 10 minutes to pellet the solid material.
-
Decant and collect the supernatant, which contains the crude extract of this compound and other phytochemicals.
-
-
Re-extraction: Repeat the extraction process on the pellet to maximize the yield.
-
Concentration: Combine the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the anthocyanins.
Purification Techniques
Following extraction, a multi-step purification strategy is typically employed to isolate this compound to a high degree of purity. This often involves a combination of column chromatography techniques.
Method 1: Macroporous Resin Column Chromatography
Macroporous resin chromatography is an effective initial purification step to separate anthocyanins from sugars, organic acids, and other polar compounds.
Protocol: Purification using Amberlite XAD-7 or similar resin
-
Resin Preparation: Pack a glass column with Amberlite XAD-7 resin and equilibrate the column by washing with deionized water.
-
Sample Loading: Dissolve the concentrated crude extract in a minimal amount of acidified water (pH 2-3) and load it onto the equilibrated column.
-
Washing: Wash the column with several column volumes of deionized water to elute highly polar impurities like sugars and organic acids.
-
Elution of Anthocyanins: Elute the bound anthocyanins with acidified methanol or ethanol. The anthocyanins will appear as a colored band moving down the column.
-
Fraction Collection: Collect the colored fractions containing the partially purified this compound.
-
Concentration: Concentrate the collected fractions using a rotary evaporator.
Method 2: High-Performance Counter-Current Chromatography (HPCCC)
HPCCC is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products like this compound.
Protocol: HPCCC Separation
-
Solvent System Selection: A suitable two-phase solvent system is crucial for successful separation. A commonly used system for this compound is composed of butanol, 0.05% aqueous trifluoroacetic acid (TFA), and methanol in a 4:5:1 volume ratio.[1]
-
HPCCC Instrument Preparation:
-
Fill the CCC coil with the stationary phase (the denser phase of the solvent system).
-
Set the desired rotational speed (e.g., 1600 rpm).
-
-
Sample Injection: Dissolve the partially purified extract in a small volume of the mobile phase (the less dense phase) and inject it into the CCC system.
-
Elution: Pump the mobile phase through the coil at a specific flow rate (e.g., 4.0 mL/min).
-
Fraction Collection: Collect fractions as they elute from the column. Monitor the effluent using a UV-Vis detector at approximately 520 nm.
-
Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.
Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative HPLC is often used as the final polishing step to achieve high purity (>95%) of this compound.[1]
Protocol: Prep-HPLC Purification
-
Column: Use a preparative reversed-phase C18 column (e.g., Shimpack PRC-ODS, 250 x 20 mm i.d., 5 µm).[1]
-
Mobile Phase:
-
Mobile Phase A: 2% formic acid in water.
-
Mobile Phase B: Acetonitrile:water:formic acid (49:49:2 v/v/v).
-
-
Gradient Elution: Employ a gradient elution to separate this compound from closely related compounds. An example gradient is as follows:
-
0-4 min: 6% to 10% B
-
4-12 min: 10% to 25% B
-
12-13 min: Isocratic at 25% B
-
13-20 min: 25% to 40% B
-
20-35 min: 40% to 60% B
-
35-40 min: 60% to 100% B
-
40-45 min: 100% to 6% B
-
-
Flow Rate: Set the flow rate to approximately 10.0 mL/min.
-
Injection Volume: Inject a suitable volume of the concentrated fraction from the previous purification step (e.g., 5.0 mL).
-
Detection: Monitor the elution profile at 516 nm or 520 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Purity Analysis and Lyophilization: Confirm the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain this compound as a powder. The final product should have a purity of >97% as determined by HPLC.
Quantitative Data Summary
The following table summarizes the typical yield and purity of this compound obtained using the described purification techniques.
| Purification Step | Starting Material | Yield | Purity | Reference |
| Preparative CCC | 400 mg crude cranberry extract | 4.5 mg | 73% | |
| Preparative HPLC | 4.5 mg of 73% pure fraction | 3 mg | 95% | |
| Commercial Standard | N/A | N/A | >97% |
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the purification processes described.
Caption: General workflow for the purification of this compound.
Caption: Detailed workflow combining HPCCC and Preparative HPLC.
References
Application Notes and Protocols for Measuring the Antioxidant Capacity of Cyanidin 3-Sambubioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a prominent anthocyanin found in various pigmented fruits and vegetables, notably elderberries. Anthocyanins are a class of flavonoids recognized for their potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These properties make them significant candidates for research in nutrition, pharmacology, and drug development, with potential applications in mitigating oxidative stress-related diseases.
This document provides detailed protocols for measuring the antioxidant capacity of this compound using four common and well-established in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay.
Physicochemical Properties of this compound
A foundational understanding of the test compound's properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₉O₁₅Cl | --INVALID-LINK-- |
| Molecular Weight | 617.0 g/mol | --INVALID-LINK-- |
| Appearance | Dark red/purple powder | --INVALID-LINK-- |
| Solubility | Highly water-soluble | --INVALID-LINK-- |
| Stability | Sensitive to temperatures >40°C, hydrolysis, and hydrogenation. Should be stored in darkness at < -5°C for long-term storage. | --INVALID-LINK-- |
Quantitative Antioxidant Capacity Data
While specific antioxidant capacity values for this compound are not extensively documented in a comparative format, data from closely related cyanidin glycosides provide a strong indication of its potential activity. The antioxidant capacity is typically expressed as Trolox Equivalents (TE), IC₅₀ (the concentration required to scavenge 50% of radicals), or in units specific to the assay.
| Assay | Compound | Reported Value | Notes |
| DPPH | Cyanidin 3-rutinoside | - | A major contributor to the antioxidant system of black raspberries. |
| ABTS | Cyanidin 3-rutinoside | - | A major contributor to the antioxidant system of black raspberries. |
| FRAP | Cyanidin 3-rutinoside | - | A major contributor to the antioxidant system of black raspberries. |
| Lipid Peroxidation | Cyanidin-3-O-β-glucopyranoside | IC₅₀ = 6.5 µM | Inhibition of malondialdehyde (MDA) generation.[1] |
Note: The antioxidant activity of anthocyanins is influenced by the type and position of sugar moieties. It is anticipated that this compound will exhibit potent antioxidant activity comparable to other cyanidin glycosides.
Experimental Protocols
Detailed methodologies for four key antioxidant capacity assays are provided below. It is recommended to use a positive control, such as Trolox or Ascorbic Acid, for result validation and comparison.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[2]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
This compound
-
Trolox or Ascorbic Acid (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from the stock solution to determine the IC₅₀ value.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
Procedure:
-
Preparation of ABTS•⁺ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Working Solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•⁺ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using different concentrations of Trolox. The TEAC value of the sample is calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.[3]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Ferrous sulfate (FeSO₄) or Trolox (standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add 180 µL of the FRAP reagent to 20 µL of each sample dilution.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.[2]
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
This compound
-
Trolox (standard)
-
Black 96-well microplate
-
Fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm
Procedure:
-
Reagent Preparation: Prepare fluorescein, AAPH, and Trolox solutions in phosphate buffer.
-
Reaction Mixture: In a black 96-well plate, add 150 µL of the fluorescein solution to each well, followed by 25 µL of the sample, blank (phosphate buffer), or Trolox standard.
-
Incubation: Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin recording the fluorescence every 1-2 minutes for 60-90 minutes.
-
Calculation: The ORAC value is calculated from the net area under the fluorescence decay curve (AUC) of the sample compared to the AUC of the blank. The results are expressed as Trolox equivalents.
Visualization of Experimental Workflow and Signaling Pathways
To aid in the conceptual understanding of the experimental processes, the following diagrams illustrate the workflows for the described antioxidant assays.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
Caption: General mechanism of free radical scavenging by an antioxidant.
References
Application Notes and Protocols for Studying the Effects of Cyanidin 3-Sambubioside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented plants, such as Hibiscus sabdariffa (roselle). It is of significant interest to the research community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and metabolism-modulating effects. This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the efficacy and mechanisms of action of C3S. Due to the limited availability of in vivo data specifically for this compound, this document also incorporates data and protocols from studies on structurally related and well-researched anthocyanins, namely Delphinidin 3-sambubioside (Dp3-Sam) and Cyanidin 3-glucoside (C3G). This information serves as a valuable starting point for researchers, and it is explicitly noted when data from related compounds are used.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question.
-
Rodent Models (Mice and Rats): These are the most common models for studying the effects of anthocyanins due to their well-characterized genetics, ease of handling, and relatively low cost.
-
Wistar or Sprague-Dawley Rats: Often used for metabolic studies, including diet-induced obesity and dyslipidemia.[1]
-
BALB/c or C57BL/6 Mice: Frequently used for immunological and inflammation studies.
-
-
Ruminant Models (Sheep and Goats): These models are relevant for agricultural research, particularly for investigating the effects of C3S on meat and milk quality. However, it is important to note that direct in vivo studies of C3S in ruminants are currently lacking, and much of the available information is based on reviews and extrapolations from other polyphenols.[2][3]
Data Presentation: Quantitative Effects of this compound and Related Anthocyanins in Animal Models
The following tables summarize key quantitative data from in vivo studies on Dp3-Sam, a closely related anthocyanin, which can be used as a reference for designing studies with C3S.
Table 1: Effects of Delphinidin 3-sambubioside (Dp3-Sam) on Body Weight and Adipose Tissue in High-Fat Diet (HFD)-Induced Obese Rats [1]
| Parameter | Control (Chow Diet) | HFD | HFD + Dp3-Sam (Low Dose) | HFD + Dp3-Sam (High Dose) |
| Initial Body Weight (g) | 215.5 ± 5.8 | 216.2 ± 6.1 | 215.9 ± 5.5 | 216.5 ± 6.3 |
| Final Body Weight (g) | 360.4 ± 10.2 | 480.6 ± 12.5 | 450.1 ± 11.8 | 425.7 ± 11.1** |
| Body Weight Gain (g) | 144.9 ± 8.7 | 264.4 ± 10.9 | 234.2 ± 9.9 | 209.2 ± 9.2 |
| Visceral Fat Weight (g) | 10.2 ± 1.1 | 25.8 ± 2.3 | 21.5 ± 1.9* | 18.9 ± 1.7 |
| Abdominal Fat Weight (g) | 8.9 ± 0.9 | 22.1 ± 2.1 | 18.7 ± 1.8* | 16.2 ± 1.5** |
*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SEM.
Table 2: Effects of Delphinidin 3-sambubioside (Dp3-Sam) on Serum and Hepatic Lipid Profiles in High-Fat Diet (HFD)-Induced Obese Rats [4]
| Parameter | Control (Chow Diet) | HFD | HFD + Dp3-Sam (Low Dose) | HFD + Dp3-Sam (High Dose) |
| Serum Total Cholesterol (TC) (mmol/L) | 1.8 ± 0.2 | 3.5 ± 0.4 | 2.9 ± 0.3 | 2.5 ± 0.3** |
| Serum Triglycerides (TG) (mmol/L) | 0.9 ± 0.1 | 2.1 ± 0.3 | 1.6 ± 0.2 | 1.3 ± 0.2 |
| Serum LDL-C (mmol/L) | 0.5 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1* | 0.8 ± 0.1 |
| Serum HDL-C (mmol/L) | 1.1 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.1 | 1.0 ± 0.1 |
| Hepatic Total Cholesterol (TC) (mmol/g protein) | 25.4 ± 2.8 | 55.2 ± 6.1 | 45.8 ± 5.2 | 38.9 ± 4.5** |
| Hepatic Triglycerides (TG) (mmol/g protein) | 40.1 ± 4.5 | 85.7 ± 9.8 | 69.3 ± 7.8 | 58.2 ± 6.5** |
*p < 0.05, **p < 0.01 compared to HFD group. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Evaluation of the Effects of this compound on a High-Fat Diet-Induced Obesity Rat Model
This protocol is adapted from studies on Dp3-Sam and C3G.
1. Animal Model and Housing:
- Species: Male Wistar or Sprague-Dawley rats (8-9 weeks old).
- Housing: House animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Provide ad libitum access to water and a standard chow diet for a one-week acclimatization period.
2. Diet and Treatment Groups:
- Randomly divide rats into the following groups (n=8-10 per group):
- Control Group: Fed a standard chow diet.
- High-Fat Diet (HFD) Group: Fed a diet high in fat and carbohydrates.
- C3S Treatment Groups: Fed an HFD supplemented with C3S at two different doses (e.g., low dose and high dose). The exact dosage should be determined based on preliminary studies, but a range of 10-50 mg/kg body weight per day can be considered as a starting point.
3. Administration of C3S:
- Dietary Admixture: This is the preferred method for long-term studies.
- Determine the average daily food intake of the rats.
- Calculate the amount of C3S needed per kilogram of feed to achieve the target daily dose.
- Thoroughly mix the C3S with the powdered HFD to ensure uniform distribution. Prepare fresh diets weekly and store them at 4°C, protected from light, to minimize degradation.
- Oral Gavage: Suitable for shorter-term studies or when precise dosing is critical.
- Prepare a suspension of C3S in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
- Administer the C3S suspension daily via oral gavage at a volume of 5-10 mL/kg body weight.
4. Experimental Duration and Monitoring:
- The study duration is typically 8-16 weeks.
- Monitor body weight and food intake weekly.
5. Endpoint Analysis:
- At the end of the study, fast the animals overnight and collect blood samples via cardiac puncture under anesthesia.
- Euthanize the animals and collect liver and adipose tissues (visceral and abdominal).
- Serum Analysis: Measure levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C) using commercial ELISA kits.
- Tissue Analysis:
- Weigh the collected adipose tissues.
- Homogenize liver tissue for the measurement of hepatic TC and TG.
- Fix a portion of the liver tissue in 10% neutral buffered formalin for histopathological analysis (H&E and Oil Red O staining).
Protocol 2: Assessment of Antioxidant and Anti-inflammatory Effects
This protocol can be integrated with Protocol 1 or conducted as a separate study.
1. Sample Collection:
- Collect serum and liver tissue as described in Protocol 1.
2. Measurement of Oxidative Stress Markers:
- Thiobarbituric Acid Reactive Substances (TBARS) Assay:
- Homogenize liver tissue in a suitable buffer.
- Perform the TBARS assay on serum and liver homogenates to measure malondialdehyde (MDA) levels, an indicator of lipid peroxidation.
- Antioxidant Enzyme Activity:
- Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in liver homogenates using commercially available assay kits.
3. Measurement of Inflammatory Markers:
- ELISA for Cytokines:
- Use commercial ELISA kits to measure the concentrations of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in the serum.
- Follow the manufacturer's instructions for the specific ELISA kit. A general procedure involves coating a 96-well plate with a capture antibody, adding the serum samples, followed by a detection antibody, an enzyme conjugate, and a substrate for colorimetric detection.
Mandatory Visualizations
Signaling Pathways
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow
Concluding Remarks
These application notes and protocols provide a framework for investigating the in vivo effects of this compound. Researchers should adapt these protocols to their specific experimental needs and resources. Given the limited data on C3S, it is recommended to conduct pilot studies to determine optimal dosing and to confirm the relevance of signaling pathways identified for related compounds. Careful experimental design and adherence to standardized protocols are essential for obtaining reliable and reproducible data that will contribute to understanding the therapeutic potential of this promising natural compound.
References
- 1. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-glucoside protects liver from oxidative damage through AMPK/Nrf2 mediated signaling pathway in vivo and in vitro [agris.fao.org]
- 3. Cyanidin-3-Glucoside inhibits UVB-induced oxidative damage and inflammation by regulating MAP kinase and NF-κB signalling pathways in SKH-1 hairless mice skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histopathological and biochemical assessment of liver damage in albino Wistar rats treated with cytotoxic platinum compounds in combination with 5-fluorouracil [archivesofmedicalscience.com]
Application of Cyanidin 3-Sambubioside as a Food Additive: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a naturally occurring anthocyanin responsible for the vibrant red-to-purple hues in various fruits and vegetables, including elderberries and blackcurrants. As a water-soluble pigment, it presents a promising alternative to synthetic food colorants. Beyond its coloring properties, this compound exhibits significant antioxidant and anti-inflammatory activities, positioning it as a functional food additive with potential health benefits. This document provides detailed application notes and experimental protocols for researchers and professionals interested in the utilization of this compound in food products and drug development.
Physicochemical Properties and Stability
This compound's stability is a critical factor in its application as a food additive. Its color and bioactivity are influenced by environmental factors such as pH, temperature, and light.
Table 1: Stability Profile of this compound and Related Anthocyanins
| Parameter | Condition | Observation |
| pH | Acidic (pH < 3) | Stable, exhibits intense red coloration. |
| Neutral to Alkaline (pH > 7) | Less stable, color fades, potential for degradation. | |
| Temperature | Elevated temperatures (>40°C) | Prone to degradation through hydrolysis and/or hydrogenation.[1] |
| Light | Exposure to light | Glycosidation, as in this compound, enhances stability compared to the aglycone. |
Bioactivity: Antioxidant and Anti-inflammatory Properties
This compound demonstrates potent antioxidant and anti-inflammatory effects, which are key to its functionality as a bioactive food ingredient.
Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals.
Table 2: Antioxidant Activity of Cyanidin Glycosides
| Assay | Compound | IC50 Value | Reference |
| DPPH Radical Scavenging | Cyanidin derivatives | > 50% scavenging activity | [2] |
| Nitric Oxide (NO) Inhibition | This compound chloride | Potent inhibitor | [3] |
Anti-inflammatory Activity
This compound and related anthocyanins have been shown to modulate inflammatory pathways. They can reduce the production of pro-inflammatory mediators. For instance, a study on a similar anthocyanin, delphinidin 3-sambubioside, showed a reduction in inflammatory mediators like iNOS, NO, IL-6, MCP-1, and TNF-α.[3] The anti-inflammatory mechanism involves the downregulation of the NF-κB pathway.[3]
Table 3: Anti-inflammatory Effects of Cyanidin Glycosides
| Inflammatory Marker | Cell Line | Compound | Effect |
| Nitric Oxide (NO) | RAW 264.7 macrophages | Cyanidin-3-glucoside | Inhibition of NO production |
| TNF-α, IL-1β, IL-6 | THP-1 macrophages | Cyanidin-3-O-glucoside | Reduction in cytokine levels |
| NF-κB Pathway | Intestinal epithelial cells | Cyanidin-3-glucoside | Inhibition of NF-κB signaling |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's properties.
Protocol 1: Stability Assessment of this compound
Objective: To evaluate the stability of this compound under varying pH and temperature conditions.
Materials:
-
This compound isolate or a purified extract
-
Buffer solutions (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0)
-
Spectrophotometer
-
Water baths or incubators set to desired temperatures (e.g., 60°C, 80°C, 100°C)
-
Amber glass vials
Procedure:
-
Prepare stock solutions of this compound in each buffer.
-
Aliquot the solutions into amber glass vials to minimize light exposure.
-
For temperature stability, place vials in pre-heated water baths or incubators.
-
For pH stability, store vials at a constant temperature.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition.
-
Cool the samples to room temperature if heated.
-
Measure the absorbance of each solution at its λmax (around 520 nm) using the spectrophotometer.
-
Calculate the percentage degradation over time relative to the initial absorbance.
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Protocol 2: Determination of Antioxidant Activity (DPPH Assay)
Objective: To quantify the free radical scavenging capacity of this compound using the DPPH assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of this compound in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control with methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.
Diagram 2: DPPH Antioxidant Assay Workflow
Caption: A simplified workflow for the DPPH antioxidant assay.
Protocol 3: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To assess the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent
-
96-well cell culture plate
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production, excluding a negative control group.
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess Reagent to the supernatant and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Diagram 3: Anti-inflammatory Signaling Pathway of Anthocyanins
Caption: Inhibition of inflammatory pathways by anthocyanins.
Application in Food Products
This compound can be used as a natural colorant in a variety of food and beverage products, including:
-
Beverages (juices, flavored water)
-
Confectionery (candies, gummies)
-
Dairy products (yogurts, ice cream)
-
Jams and jellies
The usage level will depend on the desired color intensity and the food matrix. It is recommended to conduct pilot trials to determine the optimal concentration for each specific application. While a specific Acceptable Daily Intake (ADI) has not been established for individual anthocyanins, the European Food Safety Authority (EFSA) has re-evaluated anthocyanins (E 163) as food additives and considers aqueous extracts from edible fruits and vegetables to be of low safety concern at current usage levels. JECFA has established an ADI of 0-2.5 mg/kg body weight for grape skin extract, which is rich in anthocyanins.
Safety and Toxicology
The safety of anthocyanins, in general, is well-regarded, especially when derived from edible sources. A study on the aglycone, cyanidin, in rats established a No Observed Adverse Effect Level (NOAEL) at 30 mg/kg/day in a 28-day subacute toxicity study. Acute toxicity testing showed no adverse effects at doses up to 300 mg/kg. A Material Safety Data Sheet for Cyanidin-3-O-sambubioside chloride indicates it is not classified as hazardous for transport and is stable under recommended storage conditions, though specific toxicological data is limited.
It is important to note that while this compound is a glycoside, the EFSA has assessed the risks related to cyanogenic glycosides in food and established an acute reference dose (ARfD) for cyanide. However, the source and processing of the anthocyanin extract are crucial in determining any potential risk. Extracts from common edible fruits are generally considered safe.
Conclusion
This compound offers a viable and functional alternative to synthetic food colorants. Its demonstrated antioxidant and anti-inflammatory properties provide added value for its use in health-oriented food products. Further research to establish specific quantitative bioactivity and to conduct comprehensive safety assessments for the purified compound will further solidify its position as a beneficial food additive. The provided protocols offer a foundation for researchers to explore and validate the application of this compound in various food and pharmaceutical contexts.
References
- 1. Cyanidin-3-O-glucoside inhibits NF-kB signalling in intestinal epithelial cells exposed to TNF-α and exerts protective effects via Nrf2 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyanidin 3-Sambubioside in Nutraceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a prominent anthocyanin, a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors of many fruits and flowers.[1] It is abundantly found in sources such as elderberries (Sambucus nigra), Hibiscus sabdariffa (roselle), and black rice.[2][3] As a natural colorant, it also possesses a wide spectrum of biological activities, including potent antioxidant, anti-inflammatory, antiviral, and angiotensin-converting enzyme (ACE) inhibitory properties.[4][5] These characteristics make this compound a compelling candidate for use in nutraceutical formulations aimed at promoting health and preventing chronic diseases associated with oxidative stress and inflammation.
This document provides detailed application notes on the biological activities of this compound and standardized protocols for its extraction, purification, and in vitro evaluation.
Biological Activities and Quantitative Data
This compound exhibits a range of beneficial biological effects that have been quantified in various in vitro studies. These activities underscore its potential as a key ingredient in functional foods and dietary supplements.
Antioxidant Activity
The antioxidant capacity of this compound is a cornerstone of its nutraceutical potential, enabling it to neutralize harmful free radicals and mitigate oxidative stress.
| Assay | Test System | Concentration/Dosage | Result | Reference Compound |
| DPPH Radical Scavenging | Chemical Assay | 5-25 µg/mL | Exhibits radical scavenging activity and antioxidative potency. | Not Specified |
| Lipid Peroxidation Inhibition (MDA) | Copper-induced LDL oxidation | IC50: 6.5 µM | Significantly inhibits malondialdehyde (MDA) generation. | Resveratrol (IC50: 34 µM), Ascorbic Acid (IC50: 212 µM) |
| Data for the closely related compound Cyanidin-3-O-β-glucopyranoside (C3G). |
Anti-inflammatory Activity
Chronic inflammation is a key factor in many diseases. This compound has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.
| Assay | Cell Line | Stimulant | Concentration | Result |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50-400 µM | Potent inhibition of NO production. |
| Cytokine Production (TNF-α) | Human Neutrophils | Not Specified | Not Specified | 50% inhibition |
| Cytokine Production (IL-6) | Human Neutrophils | Not Specified | Not Specified | 30% inhibition |
| *Data for the closely related compound Cyanidin-3-glucoside (C3G). |
Other Key Biological Activities
Beyond its antioxidant and anti-inflammatory properties, this compound has shown potential in other therapeutic areas.
| Activity | Test System | Concentration/Dosage | Result |
| Antiviral (Influenza) | Influenza Neuraminidase Assay | IC50: 72 µM | Inhibits neuraminidase activity, including the H274Y mutant. |
| ACE Inhibition | In vitro enzyme assay | Not Specified | Inhibits angiotensin-converting enzyme (ACE) activity by 43-50%. |
| Anti-angiogenic | Chick Chorioallantoic Membrane (CAM) | 1-30 µg/mL | Inhibits the formation of new blood vessels. |
| Anti-metastatic | MDA-MB-231 breast cancer cells | Not Specified | Suppresses cell migration and invasion via inhibition of Akt phosphorylation and MMP-9. |
Experimental Protocols
The following protocols provide standardized methods for the extraction, purification, and bioactivity assessment of this compound.
Protocol for Extraction and Purification of this compound
This protocol outlines a general procedure for extracting and purifying this compound from plant material, such as black rice or elderberries.
Materials:
-
Ground plant material (e.g., black rice powder)
-
Methanol acidified with HCl (85:15, v/v)
-
Centrifuge and tubes
-
Rotary evaporator
-
Solid-Phase Extraction (SPE) C18 cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Mix 30 g of ground plant material with 200 mL of acidified methanol.
-
Sonicate the mixture for 15-20 minutes to facilitate cell lysis.
-
Centrifuge the mixture at 7500 rpm for 10 minutes at 4°C.
-
Decant and collect the supernatant.
-
Repeat the extraction process on the remaining pellet with another 200 mL of acidified methanol to maximize yield.
-
Combine the supernatants from both extractions.
-
-
Concentration:
-
Reduce the volume of the combined supernatant to approximately 25 mL using a rotary evaporator at a temperature below 40°C to prevent degradation.
-
-
Purification:
-
Condition a C18 SPE cartridge by washing with methanol followed by acidified water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with acidified water to remove sugars and other polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
Further purify the eluted fraction using preparative HPLC with a C18 column and a gradient of acidified water and methanol.
-
Collect the fraction corresponding to this compound, identified by its retention time and UV-Vis spectrum (~520 nm).
-
-
Verification:
-
Confirm the purity of the collected fraction using analytical HPLC-UV/MS. The purity should typically be >97%.
-
Protocol for DPPH Radical Scavenging Assay
This protocol measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
This compound stock solution (in methanol)
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound stock solution in methanol to achieve a range of final concentrations (e.g., 1-100 µg/mL).
-
In a 96-well plate, add 100 µL of each sample dilution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Protocol for Nitric Oxide (NO) Production Inhibition Assay
This assay determines the anti-inflammatory potential of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO, diluted in media)
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 50-400 µM).
-
Incubate for 1 hour.
-
Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response.
-
-
Incubation: Incubate the plate for another 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Calculation: Determine the concentration of nitrite (a stable product of NO) by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.
Mechanism of Action: Anti-inflammatory Signaling
The anti-inflammatory effects of anthocyanins like this compound are largely attributed to their ability to modulate key inflammatory signaling pathways. Based on studies of closely related compounds, a primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it promotes the transcription of pro-inflammatory genes, including iNOS (which produces NO), COX-2, and cytokines like TNF-α and IL-6.
This compound is proposed to interfere with this cascade, potentially by inhibiting the phosphorylation of upstream kinases or IκB itself, thereby preventing NF-κB activation and reducing the expression of inflammatory mediators.
Applications in Nutraceutical Formulations
Given its robust antioxidant and anti-inflammatory profile, this compound is an excellent candidate for a variety of nutraceutical products, including:
-
Dietary Supplements: Encapsulated powders or liquid extracts for daily antioxidant support and management of systemic inflammation.
-
Functional Beverages: Incorporation into juices, smoothies, and fortified waters to provide both natural color and health benefits.
-
Cosmeceuticals: Use in topical formulations to protect the skin from oxidative damage caused by UV radiation and environmental pollutants.
-
Medical Foods: Formulations designed to manage specific conditions linked to inflammation and oxidative stress, such as cardiovascular or metabolic disorders.
The high water solubility and vibrant color of this compound make it a versatile ingredient for clean-label product development. However, its stability can be affected by pH, temperature, and light, which should be considered during formulation and packaging design.
References
- 1. Cyanidin-3-O-sambubioside chloride | 33012-73-6 | MC31212 [biosynth.com]
- 2. mdpi.com [mdpi.com]
- 3. Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound chloride - Immunomart [immunomart.com]
Application Notes and Protocols for In Vivo Experimental Design of Cyanidin 3-Sambubioside Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside (C3S) is a naturally occurring anthocyanin found in various pigmented fruits and vegetables. As a member of the flavonoid family, it has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. These application notes provide detailed protocols for the in vivo investigation of C3S, focusing on its efficacy in preclinical models of inflammation, cancer, and neurodegeneration. The provided methodologies and data tables are designed to serve as a comprehensive resource for researchers designing and conducting in vivo studies with this promising phytochemical.
I. Pharmacokinetics of Cyanidin Glycosides in Rodents
Understanding the absorption, distribution, metabolism, and excretion (ADME) of C3S is crucial for designing effective in vivo studies. While specific data for C3S is limited, the pharmacokinetic profiles of closely related cyanidin glycosides, such as cyanidin-3-glucoside (C3G) and cyanidin-3-rutinoside (C3R), provide valuable insights.
Experimental Protocol: Pharmacokinetic Analysis in Rats
This protocol outlines the oral administration of a cyanidin glycoside to rats and the subsequent collection of plasma samples for pharmacokinetic analysis.
Materials:
-
This compound (or other cyanidin glycoside)
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Oral gavage needles
-
Vehicle (e.g., water, 0.5% carboxymethylcellulose)
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight (12-16 hours) before administration, with free access to water.
-
Compound Preparation: Prepare a homogenous suspension or solution of the cyanidin glycoside in the chosen vehicle at the desired concentration.
-
Administration: Administer a single oral dose of the cyanidin glycoside solution to each rat via oral gavage. A typical dose for pharmacokinetic studies of anthocyanins can range from 10 to 300 mg/kg body weight.[1][2]
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes post-dosing).[3]
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound and its metabolites in the plasma samples using a validated LC-MS/MS method.
Data Presentation: Pharmacokinetic Parameters of Cyanidin Glycosides in Rats
The following table summarizes key pharmacokinetic parameters for various cyanidin glycosides following oral administration in rats. This data can be used as a reference for estimating the pharmacokinetic profile of C3S.
| Cyanidin Glycoside | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Cyanidin-3-O-galactoside | 300 | 2967.29 ± 556.71 | 0.25 | - | [1] |
| Cyanidin-3-glucoside | 320 | 1563 (3490 nmol/L) | 0.25 | - | [4] |
| Cyanidin-3-rutinoside | 800 µmol/kg | 850 ± 120 nmol/L | 0.5 - 2.0 | - | |
| Cyanidin-3-glucoside | 800 µmol/kg | 840 ± 190 nmol/L | 0.5 - 2.0 | - | |
| Cyanidin-3-glucoside & Cyanidin-3-rutinoside Mix | - | - | 0.25 | 2760 ± 880 |
II. Anti-Inflammatory Effects of this compound
Chronic inflammation is a key contributor to various diseases. The anti-inflammatory potential of C3S can be evaluated in vivo using models such as lipopolysaccharide (LPS)-induced systemic inflammation.
Experimental Protocol: LPS-Induced Inflammation in Mice
This protocol describes the induction of systemic inflammation in mice using LPS and the assessment of the anti-inflammatory effects of a cyanidin glycoside.
Materials:
-
This compound
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Oral gavage needles
-
Equipment for euthanasia and tissue collection
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (antibodies for NF-κB p65, IκBα, phospho-IκBα)
Procedure:
-
Animal Groups: Divide mice into at least four groups: Vehicle control, LPS only, C3S + LPS, and C3S only.
-
Pre-treatment: Administer C3S (e.g., 20 or 40 mg/kg, intraperitoneally or orally) or vehicle daily for a specified period (e.g., 5-7 days).
-
LPS Challenge: On the final day of pre-treatment, inject mice with a single dose of LPS (e.g., 1-5 mg/kg, intraperitoneally) one hour after the last C3S administration. The control group receives a saline injection.
-
Sample Collection: Euthanize the mice at a predetermined time point after the LPS challenge (e.g., 2-6 hours) and collect blood and tissues (e.g., liver, lungs, spleen, hippocampus).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the serum or tissue homogenates using ELISA kits.
-
Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB signaling pathway in tissue lysates.
Data Presentation: Effect of Cyanidin Glycosides on Inflammatory Markers
This table presents representative data on the effects of cyanidin glycosides on key inflammatory markers in LPS-stimulated models.
| Treatment | Model | Biomarker | Result | Reference |
| Cyanidin-3-O-glucoside (0.05-0.5 µM) | LPS-stimulated THP-1 cells | TNF-α mRNA expression | Significantly inhibited | |
| Cyanidin-3-O-glucoside (0.05-0.5 µM) | LPS-stimulated THP-1 cells | IL-6 mRNA expression | Significantly inhibited | |
| Cyanidin-3-O-glucoside | LPS-stimulated THP-1 macrophages | TNF-α, IL-1β, IL-6, IL-8 secretion | Decreased in a dose-dependent manner | |
| Cyanidin Chloride (20 or 40 mg/kg) | LPS-challenged mice | TNF-α and IL-6 in hippocampus | Inhibited upregulation | |
| Cyanidin-3-O-glucoside | LPS-stimulated BV2 microglia | IL-1β and IL-6 production | Significantly suppressed |
Signaling Pathway Visualization: NF-κB Pathway in Inflammation
The following diagram illustrates the canonical NF-κB signaling pathway and the inhibitory role of cyanidin glycosides.
NF-κB signaling pathway and the inhibitory action of this compound.
III. Anti-Cancer Effects of this compound
The potential of C3S to inhibit tumor growth can be investigated using various cancer models. The azoxymethane (AOM) and dextran sodium sulfate (DSS) model of colitis-associated colorectal cancer is a well-established and relevant model.
Experimental Protocol: AOM/DSS-Induced Colorectal Cancer in Mice
This protocol details the induction of colorectal tumors in mice and the evaluation of the chemopreventive effects of a cyanidin glycoside.
Materials:
-
This compound
-
Male C57BL/6 or BALB/c mice (6-8 weeks old)
-
Azoxymethane (AOM)
-
Dextran sodium sulfate (DSS, MW 36-50 kDa)
-
Sterile saline
-
Oral gavage needles
-
Equipment for euthanasia and colon dissection
-
Formalin for tissue fixation
-
Histology supplies
Procedure:
-
AOM Injection: On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg body weight).
-
DSS Administration (Cycles):
-
Week 1: Provide drinking water containing 2-3% DSS for 7 days.
-
Weeks 2-3: Provide regular drinking water for 14 days.
-
Repeat: Administer two more cycles of DSS (one week on, two weeks off).
-
-
C3S Treatment: Administer C3S orally (e.g., via diet or gavage) throughout the experimental period, starting from the day of AOM injection or at a later stage to investigate therapeutic effects. Dosages can range from 10-20 mg/kg/day.
-
Monitoring: Monitor the body weight, stool consistency, and presence of blood in the feces of the mice regularly.
-
Termination and Tissue Collection: At the end of the study (e.g., week 12-20), euthanize the mice and carefully dissect the entire colon.
-
Tumor Assessment: Record the number, size, and location of all visible tumors.
-
Histopathological Analysis: Fix the colon tissue in 10% neutral buffered formalin for histopathological examination to confirm the presence of adenomas and adenocarcinomas.
Data Presentation: Effect of Cyanidin Glycosides on Tumorigenesis
The following table provides representative data on the anti-cancer effects of cyanidin glycosides in vivo.
| Treatment | Model | Endpoint | Result | Reference |
| Quercetin (related flavonoid) | AOM/DSS-induced colon cancer in mice | Number and size of colon tumors | Dramatically reduced | |
| Cyanidin-3-glucoside | MDA-MB-453 xenograft nude mice | Tumor growth | Significantly reduced compared to control | |
| Anthocyanins from O. sativa L. indica | Lewis lung carcinoma in vivo | Tumor growth | Inhibited | |
| Cyanidin-3-glucoside (10, 15, 20 mg/kg/d) | DEN/2-AAF-induced hepatic PCL in rats | GSTP foci percent area and PCNA positive nuclei | Decreased |
Experimental Workflow Visualization: AOM/DSS Model
This diagram outlines the experimental workflow for the AOM/DSS-induced colorectal cancer model.
Workflow for AOM/DSS-induced colorectal cancer model and C3S intervention.
IV. Neuroprotective Effects of this compound
The neuroprotective potential of C3S can be assessed in models of neurotoxicity or neurodegeneration. A model using Bisphenol A (BPA)-induced neurotoxicity in rats is presented here.
Experimental Protocol: BPA-Induced Neurotoxicity in Rats
This protocol outlines the induction of Alzheimer's-like neuropathology using BPA and the evaluation of the neuroprotective effects of cyanidin.
Materials:
-
This compound
-
Three-week-old Sprague-Dawley rats
-
Bisphenol A (BPA)
-
Vehicle for administration
-
Equipment for behavioral tests (e.g., Y-maze, Morris water maze)
-
Reagents for biochemical assays (e.g., acetylcholinesterase, antioxidant enzymes)
-
Reagents for Western blotting (e.g., antibodies for p-tau, Wnt3, GSK3β, β-catenin)
Procedure:
-
Animal Groups: Divide rats into groups: Vehicle control, BPA exposure, Low-dose C3S + BPA, and High-dose C3S + BPA.
-
Treatment: Administer BPA to the respective groups. Concurrently, treat the C3S groups with low and high doses of C3S (e.g., 5 and 10 mg/kg).
-
Behavioral Assessment: After the treatment period, conduct behavioral tests to assess spatial memory and cognition (e.g., Y-maze, novel object recognition, Morris water maze).
-
Euthanasia and Tissue Collection: Following behavioral testing, euthanize the animals and dissect brain regions (e.g., cortex and hippocampus).
-
Biochemical Analysis: Measure the activity of acetylcholinesterase and antioxidant enzymes (e.g., catalase, superoxide dismutase) in brain homogenates.
-
Western Blot Analysis: Analyze the expression levels of proteins involved in Alzheimer's-like pathology, such as p-tau, Wnt3, GSK3β, and β-catenin.
-
Histopathological Examination: Perform histopathological analysis of brain sections to assess neuronal damage.
Data Presentation: Neuroprotective Effects of Cyanidin
This table summarizes the neuroprotective effects of cyanidin in a BPA-induced neurotoxicity model.
| Treatment Group | Behavioral Outcome (Memory) | Biochemical Marker (Acetylcholinesterase) | Signaling Protein (p-tau) | Signaling Protein (Wnt3, β-catenin) | Antioxidant Enzymes (Catalase, SOD) | Reference |
| BPA Exposure | Impaired | Increased | Upregulated | Downregulated | Decreased | |
| BPA + Cyanidin (5 mg/kg) | Significantly improved | Significantly reduced | Downregulated | Restored | Elevated | |
| BPA + Cyanidin (10 mg/kg) | Significantly improved | Significantly reduced | Downregulated | Restored | Elevated |
Signaling Pathway Visualization: AMPK/Nrf2 Pathway in Oxidative Stress
The following diagram illustrates the activation of the AMPK/Nrf2 antioxidant pathway, a potential mechanism for the neuroprotective effects of cyanidin glycosides.
AMPK/Nrf2 signaling pathway activation by this compound.
V. Conclusion
These application notes provide a framework for the in vivo investigation of this compound. The detailed protocols for pharmacokinetic analysis and for preclinical models of inflammation, cancer, and neurodegeneration, along with the summarized data and pathway diagrams, offer a comprehensive guide for researchers. It is recommended to perform pilot studies to determine the optimal dosage and treatment regimen for C3S in each specific experimental model. The presented information should facilitate the design of robust and reproducible in vivo experiments to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of oral toxicity and safety profile of cyanidin: acute and subacute studies on anthocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absorption and metabolism of cyanidin-3-glucoside and cyanidin-3-rutinoside extracted from wild mulberry (Morus nigra L.) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct intestinal absorption of red fruit anthocyanins, cyanidin-3-glucoside and cyanidin-3,5-diglucoside, into rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Assessing the Bioavailability of Cyanidin 3-Sambubioside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is an anthocyanin found in various plants, including Hibiscus sabdariffa (Roselle).[1][2][3][4][5] Like other anthocyanins, its potential health benefits are contingent on its bioavailability, which is generally considered to be low. A thorough understanding and accurate assessment of its absorption, distribution, metabolism, and excretion (ADME) are critical for the development of functional foods and therapeutic agents.
These application notes provide detailed protocols for key experiments used to assess the bioavailability of this compound, targeting researchers, scientists, and professionals in drug development. The methodologies cover in vitro, in vivo, and analytical approaches to provide a comprehensive framework for evaluation.
In Vitro Assessment: Intestinal Permeability using Caco-2 Cells
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model that mimics the human intestinal epithelium. It is widely used to predict the oral absorption of compounds.
Protocol: Caco-2 Permeability Assay
This protocol details the steps to assess the transport of this compound across a Caco-2 cell monolayer.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells (passage 30-50) in an appropriate medium, changing the medium 2-3 times per week.
-
Seed the Caco-2 cells at a density of 1.5 x 10⁵ cells/cm² onto polycarbonate membrane inserts (e.g., Transwell, 0.4 µm pore size, 24 mm diameter) placed in 6-well plates.
-
Add 1.5 mL of medium to the apical (luminal) side and 2.5 mL to the basolateral side.
-
Allow the cells to grow and differentiate for 20-26 days to form a confluent monolayer, changing the medium three times a week.
2. Monolayer Integrity Check:
-
Before the transport experiment, verify the integrity of the Caco-2 monolayer.
-
Measure the transepithelial electrical resistance (TEER) using a voltmeter. The TEER values should be stable and consistent with established laboratory standards for Caco-2 monolayers.
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow or mannitol.
3. Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the test solution of this compound at a relevant concentration (e.g., 10 µM) in the transport buffer.
-
Add the test solution to the apical compartment and fresh transport buffer to the basolateral compartment.
-
Incubate the plates at 37°C with gentle agitation.
-
Collect samples from the basolateral compartment at predetermined time points (e.g., 30, 60, 90, and 120 minutes).
-
Replace the collected volume with fresh transport buffer.
-
At the end of the experiment, collect samples from the apical compartment.
4. Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
5. Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the steady-state flux (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration in the donor chamber (µmol/cm³)
-
-
Data Presentation: In Vitro Permeability
| Compound | Concentration (µM) | Papp (A-B) (x 10⁻⁶ cm/s) | Transport Efficiency (%) | Reference |
| Malvidin-3-O-glucoside | 15-22 mg/mL GSE | ~0.1 | 1.08 | |
| General Anthocyanins | Not Specified | Low | ~3-4% |
In Vivo Assessment: Pharmacokinetic Studies in Rodent Models
Animal models, particularly rats, are essential for understanding the in vivo ADME of a compound. Pharmacokinetic studies provide crucial data on how the body processes this compound over time.
Protocol: Rat Pharmacokinetic Study
This protocol outlines the procedure for a single-dose oral gavage study in rats.
1. Animal Handling and Dosing:
-
Use male Sprague-Dawley or Wistar rats, acclimated to the laboratory conditions.
-
Fast the animals overnight before dosing but allow free access to water.
-
Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Administer a single oral dose of this compound via gavage (e.g., 100 mg/kg body weight).
2. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula at specified time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3. Sample Preparation and Analysis:
-
For analysis, perform a protein precipitation or solid-phase extraction on the plasma samples to remove interfering substances.
-
Quantify the concentration of this compound and its potential metabolites (e.g., peonidin 3-sambubioside, glucuronidated and sulfated conjugates, protocatechuic acid) using a validated LC-MS/MS method.
4. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t₁/₂)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation: In Vivo Pharmacokinetics (Related Compounds)
| Compound | Dose (mg/kg) | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference | |---|---|---|---|---|---| | Cyanidin-3-O-glucoside | 100 | Rat | ~21 nM (as M3) | 0.5 | Not Reported | | | Cyanidin-3-O-galactoside | 300 | Rat | 2967.29 ± 556.71 | 0.25 | Not Reported | | | Cyanidin-3-glucoside & rutinoside | Not Specified | Rat | - | 0.25 | 2.76 µg·h/mL (plasma) | |
Note: This table presents data for structurally similar cyanidin glycosides to provide a comparative baseline.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Potential Effects of Delphinidin-3- O-Sambubioside and Cyanidin-3- O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Effects of Delphinidin-3-O-Sambubioside and Cyanidin-3-O-Sambubioside of Hibiscus sabdariffa L. on Ruminant Meat and Milk Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cyanidin 3-Sambubioside in Cosmetic and Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanidin 3-sambubioside is a naturally occurring anthocyanin found in various pigmented fruits and vegetables, such as elderberries and red radish.[1][2] Like other anthocyanins, it is recognized for its potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for cosmetic and dermatological applications.[1][3][4] These properties suggest its potential use in protecting the skin from environmental aggressors like ultraviolet (UV) radiation, combating premature aging, and mitigating inflammatory skin conditions. This document provides a summary of the current research, key experimental data, and detailed protocols for evaluating the efficacy of this compound and related compounds in a research setting.
While much of the detailed mechanistic research has been conducted on the closely related molecule, Cyanidin-3-O-glucoside (C3G), the structural similarity allows for informed extrapolation of its potential biological activities and provides a strong basis for experimental design. This document will primarily focus on data available for this compound and will supplement with data from C3G where relevant, with clear demarcation.
Key Bioactivities and Mechanisms of Action
This compound and its analogs exhibit several key bioactivities relevant to skin health:
-
Antioxidant Activity: These compounds are effective scavengers of reactive oxygen species (ROS), which are major contributors to cellular damage and skin aging.
-
Anti-inflammatory Effects: They can suppress the expression of pro-inflammatory mediators, helping to calm irritated skin and reduce inflammation-driven aging.
-
Photoprotection: Research indicates a protective effect against UV-induced skin damage, including apoptosis (programmed cell death) and DNA damage.
The primary mechanisms underlying these effects involve the modulation of key signaling pathways, including the MAPK and NF-κB pathways, which are central to the cellular response to stress and inflammation.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound and the closely related Cyanidin-3-O-glucoside (C3G).
Table 1: In Vitro Efficacy of Cyanidin Derivatives
| Compound/Extract | Cell Line | Endpoint | Concentration | Result | Reference |
| Elderberry Extract (51% this compound) | B16-F10 Murine Melanoma | Proliferation (IC50) | 264.3 µg/mL | Inhibition of cell proliferation | |
| This compound chloride | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | 50-400 µM | Inhibition of LPS-induced NO production | |
| Cyanidin-3-O-glucoside (C3G) | HaCaT Keratinocytes | Cell Viability (post-UVB) | 10, 20, 40 µM | Significant increase in cell survival post 300 mJ/cm² UVB | |
| Cyanidin-3-O-glucoside (C3G) | Human Dermal Fibroblasts (HDFs) | Cell Viability (post-UVA) | 80 µmol/L | Increased cell viability post 12 J/cm² UVA | |
| Cyanidin-3-O-glucoside (C3G) | HaCaT Keratinocytes | ROS Scavenging | 10, 20, 40 µM | Dose-dependent decrease in UVB-induced intracellular ROS | |
| Cyanidin-3-O-glucoside (C3G) | Low-Density Lipoproteins (LDL) | Lipid Peroxidation (IC50) | 6.5 µM | Inhibition of copper-induced LDL oxidation |
Table 2: In Vivo Efficacy of Cyanidin-3-O-glucoside (C3G)
| Compound | Animal Model | Treatment | Endpoint | Result | Reference |
| Cyanidin-3-O-glucoside (C3G) | SKH-1 Hairless Mice | Topical application | Pro-inflammatory Cytokines (IL-6, TNF-α) | Significant decrease in UVB-induced cytokine production | |
| Cyanidin-3-O-glucoside (C3G) | SKH-1 Hairless Mice | Topical application | Prostaglandin E2 (PGE2) | Significant inhibition of UVB-induced PGE2 elevation | |
| Cyanidin-3-O-glucoside (C3G) | SKH-1 Hairless Mice | Topical application | Oxidative Stress Markers | Inhibition of glutathione depletion and lipid peroxidation |
Signaling Pathways
The protective effects of cyanidin derivatives against UV-induced skin damage are largely mediated by their influence on the MAPK and NF-κB signaling pathways.
Caption: UV-induced MAPK signaling and points of inhibition by this compound.
Caption: UV-induced NF-κB signaling and points of inhibition by this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the cosmetic and dermatological potential of this compound.
Protocol 1: Assessment of Cytotoxicity in Human Keratinocytes (HaCaT)
Objective: To determine the non-toxic concentration range of this compound on human skin cells.
Materials:
-
Human keratinocyte cell line (HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 4 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: Prepare serial dilutions of this compound (e.g., 6.3–100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells for 48 hours at 37°C.
-
MTT Assay:
-
Wash the wells once with PBS.
-
Add 100 µL of MTT solution (0.45 mg/mL) to each well and incubate for 1.5 hours at 37°C, allowing for formazan crystal formation.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control group.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Evaluation of Protective Effects Against UVB-Induced Damage
Objective: To assess the ability of this compound to protect keratinocytes from UVB-induced cell death and oxidative stress.
Materials:
-
HaCaT cells cultured in 6-well plates
-
PBS
-
This compound (at a pre-determined non-toxic concentration)
-
UVB light source (with calibrated dosimetry)
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe for ROS detection
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Pre-treatment: Culture HaCaT cells to 70-80% confluency. Pre-treat the cells with this compound for a specified time (e.g., 2 hours).
-
UVB Irradiation:
-
Wash cells with PBS.
-
Irradiate the cells with a specific dose of UVB (e.g., 30-300 mJ/cm²), with a thin layer of PBS covering the cells. A control group should be sham-irradiated.
-
Remove PBS and add fresh medium (with or without the compound) to the cells.
-
-
Post-incubation: Incubate the cells for a further 12-24 hours.
-
Assessment of Cell Viability: Perform an MTT assay as described in Protocol 1 to quantify cell survival.
-
Measurement of Intracellular ROS:
-
After post-incubation, wash the cells with PBS.
-
Incubate the cells with DCFH-DA solution (e.g., 10 µM) in serum-free medium for 30 minutes in the dark.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.
-
Protocol 3: Analysis of Anti-inflammatory Activity via NF-κB Activation
Objective: To determine if this compound can inhibit the UVB-induced activation of the pro-inflammatory transcription factor NF-κB.
Materials:
-
SKH-1 hairless mice or cultured skin cells (e.g., HaCaT)
-
Nuclear Extraction Kit
-
NF-κB p65 Transcription Factor Assay Kit (ELISA-based)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Treatment and UVB Exposure: Treat cells or animal skin with this compound followed by UVB irradiation as described previously.
-
Nuclear Extraction:
-
Harvest the cells or epidermal tissue samples.
-
Prepare nuclear extracts using a commercial nuclear extraction kit according to the manufacturer's instructions. This separates the nuclear proteins from the cytoplasmic proteins.
-
Determine the protein concentration of the nuclear extracts.
-
-
NF-κB p65 ELISA:
-
Use an ELISA-based transcription factor assay kit for NF-κB p65.
-
Add equal amounts of nuclear extract protein to wells pre-coated with an oligonucleotide containing the NF-κB consensus site.
-
Follow the kit's instructions for incubation with primary and secondary antibodies and the subsequent colorimetric detection.
-
-
Data Analysis: Measure the absorbance at 450 nm. A lower absorbance in the treated group compared to the UVB-only group indicates inhibition of NF-κB translocation to the nucleus. Express results as a percentage of the control.
Conclusion
This compound demonstrates significant potential as a bioactive ingredient in cosmetic and dermatological formulations. Its antioxidant and anti-inflammatory properties, mediated through the inhibition of the MAPK and NF-κB signaling pathways, provide a strong rationale for its use in anti-aging, photoprotective, and soothing skin care products. The protocols outlined above provide a framework for researchers to further investigate and quantify the efficacy of this promising natural compound. Further research should focus on formulation strategies to enhance its stability and skin penetration to maximize its therapeutic and cosmetic benefits.
References
Troubleshooting & Optimization
Stability of Cyanidin 3-sambubioside under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Cyanidin 3-Sambubioside under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound, like other anthocyanins, is significantly influenced by several factors, including pH, temperature, light, oxygen, and the presence of enzymes or metallic ions. At low pH values, anthocyanins exist predominantly in their colored flavylium cation form, which is their most stable state. As the pH increases, they undergo structural transformations to less stable and colorless forms. Elevated temperatures accelerate the degradation of these compounds.
Q2: How does pH affect the color and stability of this compound?
A2: The pH of the solution has a profound impact on both the color and stability of this compound. In highly acidic conditions (pH < 3), it exhibits a stable, intense red coloration. As the pH moves towards neutrality, the flavylium cation undergoes hydration and proton transfer reactions, leading to the formation of colorless carbinol and chalcone forms, resulting in color loss and decreased stability. At alkaline pH, the molecule is rapidly degraded.
Q3: What is the expected degradation kinetic model for this compound?
A3: The degradation of anthocyanins, including cyanidin glycosides, often follows first-order reaction kinetics. This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. However, under certain conditions, such as in solid food systems, second-order kinetics have also been observed. It is crucial to experimentally determine the reaction order under your specific conditions.
Q4: Can I use data from Cyanidin 3-O-glucoside to predict the stability of this compound?
A4: While both are cyanidin glycosides, their stability can differ. The nature of the sugar moiety influences the stability of the anthocyanin molecule. However, in the absence of specific data for this compound, data from Cyanidin 3-O-glucoside can provide a useful approximation of its behavior under different pH and temperature conditions, as they share the same aglycone. It has been noted that cyanidin-3-O-glucoside molecules were reported to be more stable than cyanidin-3-O-pyranoside molecules.
Troubleshooting Guides
Issue 1: Rapid Color Fading of this compound Solution
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Possible Cause 1: High pH of the Solution.
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Troubleshooting Step: Immediately measure the pH of your solution. If it is above 4, acidify it with a suitable acid (e.g., HCl, formic acid) to bring the pH down to a range of 1-3. For long-term storage, solutions should be kept in acidic buffers.
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Possible Cause 2: Exposure to Light.
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Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil. Store samples in the dark whenever possible.
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Possible Cause 3: Elevated Temperature.
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Troubleshooting Step: Store your this compound solutions at low temperatures (e.g., 4°C for short-term storage, -20°C or -80°C for long-term storage) to minimize thermal degradation.
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Issue 2: Inconsistent Results in HPLC Analysis
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Possible Cause 1: On-column Degradation.
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Troubleshooting Step: Ensure your mobile phase is sufficiently acidic (e.g., contains 0.1-1% formic acid or trifluoroacetic acid) to maintain the flavylium cation form of the anthocyanin. A neutral or basic mobile phase can lead to peak tailing, broadening, or even disappearance of the peak.
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Possible Cause 2: Metal Contamination.
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Troubleshooting Step: Metal ions can form complexes with anthocyanins, affecting their chromatographic behavior. Use high-purity solvents and, if necessary, add a chelating agent like EDTA to your sample or mobile phase in trace amounts.
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Possible Cause 3: Improper Sample Preparation.
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Troubleshooting Step: Ensure samples are dissolved in a solvent compatible with the mobile phase and that the solvent is also acidic. Filter all samples through a 0.22 µm or 0.45 µm filter before injection to prevent clogging of the column and system.
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Quantitative Data Summary
The following tables summarize the stability of cyanidin glycosides under different pH and temperature conditions. Note that much of the available kinetic data is for the closely related Cyanidin 3-O-glucoside, which can be used as a proxy for estimating the stability of this compound.
Table 1: Effect of pH on the Stability of Cyanidin Glycosides at 25°C
| pH | Compound | Remaining Compound (%) after 8 hours | Reference |
| 2.0 | Cyanidin 3-O-glucoside | 99% | |
| 2.0 | Cyanidin | 27% | |
| 4.0 | Cyanidin 3-O-glucoside | - | - |
| 7.0 | Cyanidin 3-O-glucoside | Lower stability than at acidic pH | |
| 9.0 | Cyanidin 3-O-glucoside | Very low stability |
Table 2: Effect of Temperature on the Degradation of Cyanidin 3-O-glucoside
| Temperature (°C) | Half-life (t1/2) in minutes | Degradation Rate Constant (k) (min-1) | Reference |
| 80 | 32.10 (for Cyanidin-3-glucosylrutinoside) | 2.2 x 10-2 (for Cyanidin-3-glucosylrutinoside) | |
| 100 | - | Higher than at 80°C | |
| 110 | < 20 | - | |
| 120 | < 20 | 8.5 x 10-2 (for Cyanidin-3-glucosylrutinoside) |
Note: The data for Cyanidin-3-glucosylrutinoside is included to provide a comparative reference for a similar cyanidin glycoside.
Table 3: Equilibrium Constants for this compound at 25°C
| Equilibrium Constant | Value | Reference |
| Acidity Constant (Ka) | 4.12 x 10-5 | |
| Hydration Constant (Kh) | 7.74 x 10-4 |
Experimental Protocols
Protocol 1: Determination of this compound Stability under Different pH Conditions
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Preparation of Buffer Solutions: Prepare a series of buffer solutions with varying pH values (e.g., pH 2, 4, 6, 8) using appropriate buffer systems (e.g., citrate-phosphate for acidic range, phosphate for neutral range, borate for alkaline range).
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Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.
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Incubation: Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
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Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
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Analysis: Immediately analyze the concentration of this compound in each aliquot using either:
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UV-Vis Spectrophotometry: Measure the absorbance at the λmax of the flavylium cation (around 510-530 nm). A decrease in absorbance indicates degradation.
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HPLC-DAD/UV: Use a C18 column with a gradient elution of acidified water and an organic solvent (e.g., acetonitrile or methanol). Monitor the peak area at the λmax.
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Data Analysis: Plot the concentration or absorbance of this compound against time for each pH value. Calculate the degradation rate constant (k) and half-life (t1/2) by fitting the data to an appropriate kinetic model (e.g., first-order).
Protocol 2: Determination of this compound Stability under Different Temperature Conditions
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Preparation of Sample Solution: Prepare a stock solution of this compound in an acidic buffer (e.g., pH 3) to ensure initial stability.
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Incubation: Aliquot the stock solution into several vials and incubate them at different constant temperatures (e.g., 4°C, 25°C, 40°C, 60°C, 80°C) in the dark.
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Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.
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Analysis: Analyze the concentration of this compound in each sample using HPLC-DAD/UV as described in Protocol 1.
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Data Analysis: Plot the concentration of this compound against time for each temperature. Calculate the degradation rate constant (k) and half-life (t1/2) for each temperature. The relationship between the degradation rate constant and temperature can be described by the Arrhenius equation to determine the activation energy of the degradation reaction.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Relationship between pH, stability, and color of this compound.
Technical Support Center: Degradation Kinetics of Cyanidin 3-Sambubioside in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation kinetics of Cyanidin 3-sambubioside in solution. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and a summary of quantitative degradation data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many fruits and vegetables, such as those found in Hibiscus sabdariffa (roselle).[1] Its stability is crucial for its application as a natural colorant in food and pharmaceutical products, as degradation can lead to color loss and a decrease in its potential health benefits, which include antioxidant and anti-inflammatory properties. The degradation of anthocyanins like this compound is influenced by various factors including pH, temperature, light, and the presence of other substances.[2][3]
Q2: What is the general kinetic model for the degradation of this compound?
The thermal degradation of this compound, like most anthocyanins, generally follows first-order reaction kinetics.[4] This means that the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation rate can be quantified by determining the rate constant (k) and the half-life (t₁/₂) of the molecule under specific conditions.
Q3: What are the main factors that influence the degradation of this compound?
The stability of this compound is significantly affected by several factors:
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pH: Anthocyanins are most stable in acidic conditions (pH < 3) where they exist predominantly in the colored flavylium cation form.[5] As the pH increases towards neutral and alkaline conditions, they are converted to less stable, colorless forms (hemiketal and chalcone), leading to faster degradation.
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Temperature: Higher temperatures accelerate the degradation of this compound. This is due to the increased rate of chemical reactions, including hydrolysis of the glycosidic bond and opening of the pyran ring.
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Light: Exposure to light, especially UV light, can cause photodegradation of anthocyanins. It is recommended to store solutions containing this compound in the dark.
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Oxygen: The presence of oxygen can lead to oxidative degradation of anthocyanins.
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Metal Ions: Certain metal ions can form complexes with anthocyanins, which can either stabilize or destabilize the molecule depending on the ion.
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Other compounds: The presence of compounds like ascorbic acid (vitamin C), sulfites, and enzymes (e.g., polyphenol oxidase) can accelerate the degradation of anthocyanins.
Q4: What are the typical degradation products of this compound?
The degradation of cyanidin glycosides, including this compound, involves the cleavage of the pyran ring. This process can lead to the formation of smaller phenolic compounds. The primary degradation products are typically protocatechuic acid (from the B-ring) and a phloroglucinaldehyde derivative (from the A-ring).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental study of this compound degradation kinetics.
Q: Why am I observing a rapid loss of color in my this compound solution even at low temperatures?
A: Rapid color loss, even at low temperatures, can be attributed to several factors other than temperature:
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pH of the solution: If the pH of your solution is neutral or alkaline (pH > 4), the equilibrium will shift from the colored flavylium cation to the colorless hemiketal and chalcone forms, resulting in a loss of color. Ensure your solution is buffered at an acidic pH (ideally pH 1-3) for maximum stability.
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Presence of oxygen: Oxygen can cause oxidative degradation. Try degassing your solvent or working under an inert atmosphere (e.g., nitrogen or argon) to minimize this effect.
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Contamination with metal ions: Trace amounts of metal ions can catalyze degradation. Use high-purity water and reagents, and consider using a chelating agent like EDTA if metal ion contamination is suspected.
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Exposure to light: Anthocyanins are light-sensitive. Always protect your solutions from light by using amber vials or covering your glassware with aluminum foil.
Q: My HPLC chromatogram shows multiple peaks for my this compound standard. What could be the reason?
A: The presence of multiple peaks for a standard can be due to:
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Degradation of the standard: The standard itself may have degraded during storage or sample preparation. Ensure the standard is stored under recommended conditions (cold and dark) and that the sample preparation is done quickly and under conditions that minimize degradation (e.g., acidic solvent, low temperature).
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Isomerization: Anthocyanins can exist in different isomeric forms that may separate under certain HPLC conditions.
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Impurity of the standard: The standard may not be as pure as stated. Check the certificate of analysis for your standard.
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Inappropriate HPLC conditions: The mobile phase composition and pH can affect the peak shape and resolution. Ensure the mobile phase is acidic (e.g., containing formic acid) to maintain the flavylium cation form, which typically gives a single sharp peak.
Q: The results from my pH differential method are not consistent. What are the common pitfalls?
A: Inconsistent results with the pH differential method can arise from several sources of error:
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Inaccurate pH of buffers: The accuracy of this method relies on the precise pH of the potassium chloride (pH 1.0) and sodium acetate (pH 4.5) buffers. Always calibrate your pH meter before preparing the buffers and verify the final pH.
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Incorrect wavelength measurement: Ensure your spectrophotometer is calibrated and you are measuring the absorbance at the λmax of your anthocyanin (around 520 nm) and at 700 nm to correct for haze.
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Sample dilution: The absorbance reading at pH 1.0 should be within the linear range of your spectrophotometer (typically 0.2-1.4 AU). You may need to adjust the dilution of your sample to fall within this range.
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Time dependency: The color of anthocyanins can change over time, even in buffered solutions. It is important to measure the absorbance within a consistent and recommended time frame after mixing the sample with the buffers (e.g., 20-50 minutes).
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Presence of interfering compounds: Other compounds in your sample may absorb light at the same wavelength. The pH differential method is designed to minimize this, but highly colored or turbid samples may still pose a challenge.
Experimental Protocols
Protocol 1: Determination of Total Monomeric Anthocyanin Content using the pH Differential Method
This protocol is adapted from the AOAC Official Method 2005.02.
1. Reagents and Materials:
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Potassium Chloride (KCl) buffer, 0.025 M, pH 1.0
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Sodium Acetate (CH₃COONa) buffer, 0.4 M, pH 4.5
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This compound standard or sample extract
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Spectrophotometer capable of measuring absorbance at 520 nm and 700 nm
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Volumetric flasks and pipettes
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pH meter
2. Procedure:
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Buffer Preparation:
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pH 1.0 Buffer: Dissolve 1.86 g of KCl in approximately 980 mL of distilled water. Adjust the pH to 1.0 with concentrated HCl. Make up the volume to 1 L with distilled water.
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pH 4.5 Buffer: Dissolve 54.43 g of CH₃COONa·3H₂O in approximately 960 mL of distilled water. Adjust the pH to 4.5 with concentrated HCl. Make up the volume to 1 L with distilled water.
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Sample Preparation:
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Prepare a stock solution of your this compound sample or standard in a suitable acidic solvent.
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Dilute an aliquot of the stock solution with the pH 1.0 buffer to obtain an absorbance reading between 0.2 and 1.4 at 520 nm. Note the dilution factor (DF).
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Dilute an aliquot of the stock solution with the pH 4.5 buffer using the same dilution factor.
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Spectrophotometric Measurement:
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Allow the solutions to equilibrate for 20-50 minutes.
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Measure the absorbance of the solution prepared with pH 1.0 buffer at 520 nm and 700 nm using a cuvette with a 1 cm pathlength. Use distilled water as a blank.
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Measure the absorbance of the solution prepared with pH 4.5 buffer at 520 nm and 700 nm.
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Calculation:
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Calculate the absorbance (A) for the diluted sample: A = (A₅₂₀nm - A₇₀₀nm)pH 1.0 - (A₅₂₀nm - A₇₀₀nm)pH 4.5
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Calculate the monomeric anthocyanin concentration, expressed as cyanidin 3-glucoside equivalents (mg/L): Monomeric Anthocyanin (mg/L) = (A × MW × DF × 1000) / (ε × l) Where:
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MW (Molecular Weight) = 449.2 g/mol (for cyanidin 3-glucoside)
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ε (Molar absorptivity) = 26,900 L·mol⁻¹·cm⁻¹ (for cyanidin 3-glucoside)
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l (Pathlength) = 1 cm
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1000 = factor for conversion from g to mg
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Protocol 2: Kinetic Study of this compound Degradation using HPLC
1. Reagents and Materials:
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This compound standard
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Buffers of desired pH values (e.g., citrate-phosphate buffers for pH 3-7)
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HPLC grade solvents (e.g., acetonitrile, methanol, formic acid, water)
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HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
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Thermostated water bath or incubator
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Amber vials
2. Procedure:
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Sample Preparation:
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Prepare a stock solution of this compound in an acidic solvent.
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Prepare a series of buffered solutions at the desired pH values.
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Add a known concentration of the this compound stock solution to each buffered solution in amber vials.
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Incubation:
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Place the vials in a thermostated water bath or incubator set to the desired temperature.
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Sampling and Analysis:
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At regular time intervals, withdraw an aliquot from each vial.
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Immediately quench the degradation reaction by cooling the aliquot on ice and/or adding a strong acid if necessary.
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Filter the sample through a 0.45 µm syringe filter.
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Inject the sample into the HPLC system.
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HPLC Conditions (Example):
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Mobile Phase A: Water with 0.5% formic acid
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Mobile Phase B: Acetonitrile with 0.5% formic acid
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Gradient: A linear gradient from 5% to 40% B over 30 minutes.
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 520 nm
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Column Temperature: Ambient or controlled (e.g., 30 °C)
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Data Analysis:
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Quantify the peak area of this compound at each time point.
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Plot the natural logarithm of the concentration (or peak area) of this compound versus time.
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If the degradation follows first-order kinetics, the plot will be a straight line with a slope equal to -k (the degradation rate constant).
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Calculate the half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.
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Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation kinetics of this compound and related cyanidin glycosides.
Table 1: Degradation Rate Constants (k) and Half-lives (t₁/₂) of this compound
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| 37 | Not Specified | 8.4 x 10⁻⁷ s⁻¹ | ~9.5 days |
Table 2: Equilibrium Constants for this compound at 25°C
| Equilibrium | Constant | Value | Reference |
| Acidity (Ka) | pKa | Not Specified | |
| Ka | 4.12 x 10⁻⁵ | ||
| Hydration (Kh) | 7.74 x 10⁻⁴ |
Table 3: Degradation Kinetics of Cyanidin-3-O-glucoside (C3G) under Various Conditions (for comparative purposes)
| Temperature (°C) | pH | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| 25 | Not Specified | Not Specified | 21.7 days | |
| 70 | 2.5 | Not Specified | ~27 hours | |
| 90 | 2.5 | Not Specified | ~5 hours | |
| 70 | 4.0 | Not Specified | ~10 hours | |
| 90 | 4.0 | Not Specified | ~4 hours | |
| 70 | 7.0 | Not Specified | < 1 hour | |
| 90 | 7.0 | Not Specified | < 1 hour | |
| 80 | Not Specified | 2.2 x 10⁻² min⁻¹ | 31.4 min | |
| 120 | Not Specified | 8.5 x 10⁻² min⁻¹ | 8.2 min |
Visualizations
Degradation Pathway of this compound
The degradation of this compound is initiated by the nucleophilic attack of water on the flavylium cation, leading to the formation of a colorless hemiketal intermediate. This is in equilibrium with the chalcone pseudobase, which can undergo further degradation into smaller phenolic compounds.
Caption: Proposed degradation pathway of this compound in aqueous solution.
Experimental Workflow for Kinetic Studies
The following diagram illustrates a typical workflow for studying the degradation kinetics of this compound.
Caption: Workflow for the kinetic analysis of this compound degradation.
References
How to prevent the degradation of Cyanidin 3-sambubioside during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cyanidin 3-sambubioside during extraction.
Troubleshooting Guide: Preventing Degradation of this compound
This guide addresses common issues encountered during the extraction of this compound, focusing on the primary factors that lead to its degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Inappropriate Solvent System: The solvent may not be optimal for extracting the polar this compound. | Use a polar solvent system, typically a mixture of methanol or ethanol with water (e.g., 70-80% alcohol), acidified with a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to maintain a pH around 2-4.[1] |
| Incomplete Cell Lysis: The solvent may not be effectively penetrating the plant matrix to release the anthocyanin. | Ensure proper sample preparation by grinding the plant material into a fine powder. Techniques like sonication or microwave-assisted extraction can enhance cell wall disruption and improve extraction efficiency.[2][3] | |
| Degradation during Extraction: The target compound is degrading due to suboptimal extraction conditions. | Follow the recommendations below to mitigate degradation from pH, temperature, light, and oxygen. | |
| Discoloration of Extract (Browning or Fading) | High pH: this compound is unstable at neutral or alkaline pH, leading to structural transformation and color loss. The flavylium cation (red) is the most stable form and exists at low pH.[4][5] | Maintain a low pH (ideally between 2 and 4) throughout the extraction process by using acidified solvents. Avoid using strong bases. |
| Elevated Temperature: High temperatures accelerate the degradation of anthocyanins. | Conduct the extraction at low temperatures (e.g., 4°C) or for a very short duration if elevated temperatures are used in methods like microwave-assisted extraction. If using heat, it's a trade-off between extraction efficiency and degradation. | |
| Exposure to Light: Light, particularly UV light, can cause photodegradation of anthocyanins. | Perform the extraction in a dark environment or use amber-colored glassware to protect the extract from light. | |
| Presence of Oxygen: Oxygen can lead to oxidative degradation of this compound. | Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. | |
| Enzymatic Degradation: Enzymes naturally present in the plant material, such as polyphenol oxidases (PPOs) and glycosidases, can degrade anthocyanins upon cell disruption. | Blanching the plant material with steam or hot water before extraction can deactivate these enzymes. Alternatively, using solvents containing enzyme inhibitors can be effective. | |
| Presence of Ascorbic Acid (Vitamin C): Ascorbic acid can accelerate the degradation of some anthocyanins, including cyanidin derivatives. | If the source material is rich in ascorbic acid, consider methods to minimize its interaction with the anthocyanin, such as rapid extraction at low temperatures. | |
| Broad or Tailing Peaks in HPLC Analysis | Poor Sample Cleanup: The crude extract may contain interfering compounds like sugars, proteins, and other phenolics. | Purify the extract using solid-phase extraction (SPE) with a C18 cartridge to remove interfering substances before HPLC analysis. |
| Inappropriate HPLC Conditions: The mobile phase or column may not be suitable for separating this compound. | Use a reversed-phase C18 column with a gradient elution of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting and storing this compound?
A1: The optimal pH for both extraction and storage of this compound is in the acidic range, typically between 2 and 4. In this pH range, the molecule exists predominantly in its stable red flavylium cation form. At higher pH values, it undergoes structural changes to colorless or blue forms that are less stable and prone to degradation.
Q2: How does temperature affect the stability of this compound during extraction?
A2: Temperature has a significant impact on the stability of this compound. Higher temperatures increase the rate of degradation. For instance, the half-life of related cyanidin glycosides decreases significantly as the temperature rises. Therefore, it is generally recommended to perform extractions at low temperatures (e.g., 4°C) to minimize degradation. While some rapid extraction methods use higher temperatures, the exposure time should be kept to a minimum.
Q3: Can I use ascorbic acid as an antioxidant to protect this compound during extraction?
A3: It is generally not recommended to add ascorbic acid as an antioxidant during the extraction of cyanidin derivatives. Studies have shown that ascorbic acid can accelerate the degradation of cyanidin-3-O-glucoside, a closely related compound.
Q4: What are the best solvents for extracting this compound?
A4: The most effective solvents are polar and acidified. A mixture of methanol or ethanol with water (typically 70-80% alcohol) is commonly used. The addition of a small amount of acid, such as hydrochloric acid (e.g., 0.1%) or formic acid (e.g., 1%), is crucial to maintain a low pH and stabilize the anthocyanin.
Q5: How can I prevent enzymatic degradation during the extraction process?
A5: Enzymatic degradation can be prevented by deactivating the endogenous enzymes in the plant material. This can be achieved by blanching the sample with hot water or steam before extraction. Alternatively, carrying out the extraction at very low temperatures can reduce enzyme activity.
Quantitative Data on Anthocyanin Stability
The following tables summarize the stability of cyanidin derivatives under various conditions. While specific data for this compound is limited, the data for the closely related Cyanidin 3-O-glucoside provides a valuable reference.
Table 1: Effect of pH on the Stability of Cyanidin 3-O-glucoside at 25°C
| pH | Remaining Compound after 8 hours (%) |
| 2.0 | 99% |
| 4.0 | Significantly lower than at pH 2.0 |
| 7.0 | Significantly lower than at pH 2.0 and 4.0 |
| 9.0 | Significantly lower than at pH 2.0 and 4.0 |
Source: Adapted from studies on Cyanidin 3-O-glucoside stability.
Table 2: Effect of Temperature on the Half-Life (t½) of Cyanidin Glycosides
| Compound | Temperature (°C) | Half-life (minutes) |
| Cyanidin-3-glucosylrutinoside | 80 | 32.10 |
| Cyanidin-3-rutinoside | 80 | 45.69 |
Source: Adapted from a study on the thermal degradation of anthocyanins.
Experimental Protocol: Extraction of this compound from Elderberries
This protocol provides a detailed methodology for the extraction of this compound from elderberries, a common source of this compound.
1. Sample Preparation:
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Obtain fresh or frozen elderberries.
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Lyophilize (freeze-dry) the berries to remove water, which helps in preserving the anthocyanins and facilitates grinding.
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Grind the lyophilized berries into a fine powder using a grinder or a mortar and pestle.
2. Extraction:
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Weigh the powdered elderberry sample (e.g., 10 g).
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Prepare the extraction solvent: 80% methanol in water, acidified with 1% formic acid.
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Add the extraction solvent to the powdered sample in a ratio of 10:1 (v/w) (e.g., 100 mL of solvent for 10 g of powder).
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Vortex the mixture thoroughly to ensure complete wetting of the sample.
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Perform the extraction using one of the following methods:
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Maceration: Store the mixture in a dark, refrigerated environment (4°C) for 24 hours, with occasional shaking.
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Ultrasonication: Place the mixture in an ultrasonic bath for 30 minutes at a controlled low temperature.
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After extraction, centrifuge the mixture at 4000 x g for 15 minutes at 4°C.
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Carefully decant and collect the supernatant.
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To maximize yield, the extraction can be repeated on the remaining pellet, and the supernatants can be combined.
3. Purification (Solid-Phase Extraction - SPE):
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Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 3) through it.
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Load the crude extract onto the conditioned cartridge.
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Wash the cartridge with acidified water to remove sugars and other polar impurities.
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Elute the this compound and other anthocyanins from the cartridge using acidified methanol.
4. Solvent Evaporation and Storage:
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Evaporate the methanol from the purified extract under reduced pressure using a rotary evaporator at a low temperature (e.g., <35°C).
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The concentrated, purified extract can be reconstituted in a suitable solvent for analysis (e.g., acidified water or methanol).
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For long-term storage, the purified extract should be stored at -20°C or below in the dark.
Visualizations
Caption: Workflow for the extraction of this compound, highlighting key stages and factors to control for preventing degradation.
Caption: Logical relationship between this compound stability, degradation factors, and preventive measures.
References
Optimization of HPLC-MS parameters for Cyanidin 3-sambubioside detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) parameters for the detection of Cyanidin 3-sambubioside.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC parameters for this compound analysis?
A1: A good starting point for HPLC analysis of this compound involves a reversed-phase C18 column and a gradient elution using acidified water and an organic solvent. It is crucial to use an acid modifier in the mobile phase to maintain the flavylium cation form of the anthocyanin, which is the most stable and colored form.
Q2: Which ionization mode is best for detecting this compound by mass spectrometry?
A2: Positive ion mode electrospray ionization (ESI+) is the preferred method for detecting this compound and other anthocyanins. This is because the pyrylium ring of the anthocyanin structure is readily protonated, leading to a strong [M]+ signal.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound in MS and MS/MS analysis?
A3: In positive ion mode, the parent ion ([M]+) of this compound is expected at an m/z of approximately 581.20. Upon fragmentation (MS/MS), the most common product ion corresponds to the cyanidin aglycone, which results from the glycosidic cleavage of the sugar moiety, appearing at an m/z of about 286.78.[1]
Q4: How can I improve the peak shape for this compound in my chromatogram?
A4: Poor peak shape, such as tailing or splitting, can often be improved by optimizing the mobile phase composition. Ensure the pH is sufficiently low (typically around 2) by using an appropriate acidifier like formic acid.[2] Adjusting the gradient slope or the organic solvent percentage can also enhance peak symmetry. If issues persist, consider the possibility of column degradation or contamination.
Q5: What are some common sources of contamination when analyzing this compound?
A5: Contamination can arise from various sources, including the sample itself, solvents, glassware, and the HPLC-MS system. Water is a frequent source of contamination in reversed-phase chromatography. Always use high-purity, HPLC or LC-MS grade solvents and water. Ensure proper cleaning of all equipment and consider using a guard column to protect your analytical column.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Improper MS settings (ionization mode, source parameters). | Verify that the mass spectrometer is in positive ion mode (ESI+). Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| Analyte degradation. | Protect samples from light and heat. Prepare fresh standards and samples. Ensure the mobile phase is sufficiently acidic to maintain analyte stability. | |
| Inefficient sample extraction. | For complex matrices like plasma, consider solid-phase extraction (SPE) for better recovery and sample cleanup compared to protein precipitation. | |
| Poor Peak Shape (Tailing, Splitting) | Mobile phase pH is too high. | Add a modifier like formic acid (0.1-1%) or trifluoroacetic acid (0.05-0.1%) to both mobile phase components to lower the pH. |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Column contamination or aging. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| High Background Noise | Contaminated solvents or mobile phase. | Use high-purity solvents and freshly prepared mobile phases. Filter all mobile phases before use. |
| MS source contamination. | Clean the mass spectrometer source according to the manufacturer's instructions. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare mobile phases carefully and consistently. Premixing the mobile phase components can sometimes improve stability. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature. | |
| Column equilibration issue. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| Ghost Peaks | Carryover from previous injections. | Implement a thorough needle wash protocol. Inject a blank solvent run to check for carryover. |
| Contamination in the injection solvent. | Use fresh, high-purity solvent for sample dissolution. |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted for the extraction of anthocyanins from plasma.
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Conditioning: Condition a C18 SPE cartridge with 2 mL of methanol (acidified with 1% formic acid), followed by 2 mL of water (acidified with 1% formic acid).
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Loading: Dilute 500 µL of plasma with an equal volume of acidified water and load it onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with 1.5 mL of acidified water to remove interfering substances.
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Elution: Elute the this compound and other anthocyanins with 1.5 mL of acidified methanol.
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Drying and Reconstitution: Dry the eluent under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of the initial mobile phase for HPLC-MS analysis.
HPLC-MS/MS Method Parameters
Below are typical starting parameters for the analysis of this compound.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 150 mm, 2.2 µm) |
| Mobile Phase A | Water with 0.1 - 1.0% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1 - 1.0% Formic Acid |
| Gradient | Start with a low percentage of B (e.g., 5%), ramp up to a higher percentage (e.g., 40%) over 20-30 minutes. |
| Flow Rate | 0.2 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 5.5 kV |
| Source Temperature | 120 - 550 °C |
| Nebulizer Gas | Nitrogen, 40 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| MS/MS Transition | m/z 581.2 -> m/z 287.8 |
| Collision Energy | 30 - 35 eV |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for HPLC-MS analysis.
References
Overcoming matrix effects in the analysis of Cyanidin 3-sambubioside in biological samples
Welcome to the technical support center for the analysis of Cyanidin 3-sambubioside in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a biological sample (e.g., plasma, urine) other than the analyte of interest, this compound.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, reproducibility, and sensitivity of the analysis.[4] Phospholipids are a major cause of ion suppression in plasma samples.
Q2: How can I quantitatively assess the matrix effect for my analysis?
A: The most common method is the post-extraction spike method, which provides a quantitative assessment. This involves comparing the analytical response of the analyte spiked into an extracted blank matrix sample with the response of the analyte in a neat (pure) solvent solution at the same concentration.
The matrix factor (MF) is calculated as follows: MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.
Q3: What is the best internal standard (IS) for quantifying this compound?
A: The most effective way to compensate for matrix effects and other variations is to use a stable isotope-labeled (SIL) internal standard. A SIL-IS is a version of the analyte (this compound) where some atoms have been replaced by their heavy isotopes (e.g., ¹³C, ²H). It is chemically identical and co-elutes with the analyte, experiencing the same matrix effects, but is distinguishable by the mass spectrometer due to its higher mass. If a SIL-IS is not available, a structural analog that behaves similarly during extraction and analysis can be used, but it may not compensate for matrix effects as effectively.
Q4: Should I use positive or negative ionization mode for flavonoid analysis?
A: The choice of ionization mode depends on the flavonoid's structure. For many flavonoids, including anthocyanins, negative ion mode electrospray ionization (-ESI) is often preferred because their phenolic hydroxyl groups are readily deprotonated, forming highly stable [M-H]⁻ ions. However, positive ion mode (+ESI) can also be effective, forming [M+H]⁺ ions, and should be evaluated during method development.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible injection solvent. 2. Column degradation or contamination. 3. Interference from co-eluting matrix components. | 1. Ensure the injection solvent is similar in composition and strength to the initial mobile phase. 2. Wash the column with a strong solvent or replace it if necessary. 3. Improve sample cleanup using a more selective method like Solid-Phase Extraction (SPE). Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Significant Ion Suppression | 1. High concentration of co-eluting matrix components (e.g., phospholipids, salts). 2. Inefficient sample cleanup. 3. Suboptimal chromatographic separation. | 1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove interferences. 2. Modify Chromatography: Adjust the gradient to separate the analyte from the suppression zones. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. 4. Use a SIL-IS: A stable isotope-labeled internal standard is the best way to compensate for suppression. |
| Low Analyte Recovery | 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample processing (anthocyanins can be unstable). 3. Suboptimal SPE cartridge selection or elution solvent. | 1. Optimize the pH of the extraction solvent; acidic conditions are often required to stabilize anthocyanins. 2. Minimize processing time and avoid high temperatures and evaporation steps where possible. 3. Test different SPE sorbents (e.g., C18, mixed-mode cation exchange) and ensure the elution solvent is strong enough to fully recover the analyte. |
| High Inter-sample Variability | 1. Inconsistent sample preparation. 2. Variable matrix effects between different biological samples. 3. Lack of an appropriate internal standard. | 1. Automate sample preparation steps if possible to ensure consistency. 2. Use matrix-matched calibration standards, where standards are prepared in the same biological matrix as the samples. 3. Incorporate a stable isotope-labeled internal standard (SIL-IS) added early in the sample preparation process to correct for variability. |
Experimental Workflows and Protocols
A robust analytical workflow is critical for reliable quantification. The diagram below illustrates a typical workflow for the analysis of this compound.
Decision Tree for Sample Preparation Method Selection
Choosing the right sample preparation technique is the most effective way to mitigate matrix effects. This decision tree can guide your selection process.
Protocol 1: Solid-Phase Extraction (SPE) for Plasma/Urine
SPE is highly effective for removing interfering compounds and concentrating the analyte, providing the cleanest extracts. Mixed-mode or C18 cartridges are commonly used for anthocyanins.
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Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water through the sorbent.
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Sample Loading:
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Pre-treat 0.5 mL of plasma or urine by adding 0.5 mL of 2% formic acid in water.
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Vortex the sample and centrifuge at 10,000 x g for 10 minutes.
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Load the supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).
-
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
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Elution: Elute the this compound from the cartridge using 1.0 mL of acidified methanol (e.g., 0.1% formic acid in methanol).
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Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) for Plasma
PPT is a fast and simple method but is the least selective, often resulting in significant matrix effects from remaining phospholipids.
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Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 0.1% formic acid. (A 3:1 ratio of organic solvent to plasma is common).
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Vortex: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
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Centrifugation: Centrifuge the sample at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
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Final Step: The supernatant can be injected directly or evaporated and reconstituted in the mobile phase to improve peak shape.
Protocol 3: Liquid-Liquid Extraction (LLE) for Plasma/Urine
LLE separates compounds based on their differential solubility in two immiscible liquids and is effective at removing non-polar interferences.
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Sample Preparation: To 200 µL of plasma or urine in a glass tube, add 50 µL of 1M HCl to acidify the sample.
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Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like isopropanol/ethyl acetate).
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Vortex: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.
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Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
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Organic Layer Transfer: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.
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Final Step: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Comparative Data on Sample Preparation Methods
The choice of sample preparation method has a direct impact on analyte recovery and the extent of matrix effects. The following table summarizes typical performance data for the analysis of anthocyanins in biological fluids.
| Method | Typical Analyte Recovery (%) | Matrix Effect (Factor) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 55 - 89% | 0.4 - 0.8 (Suppression) | Fast, simple, low cost | High matrix effects, low selectivity |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 0.7 - 1.1 | Good removal of salts and phospholipids | Can be labor-intensive, may have emulsion issues |
| Solid-Phase Extraction (SPE) | 85 - 105% | 0.9 - 1.2 (Minimal Effect) | Highest selectivity, cleanest extracts, high recovery | More expensive, requires method development |
Values are representative and can vary based on the specific matrix, analyte concentration, and optimized protocol.
References
Troubleshooting low yield in Cyanidin 3-sambubioside purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of Cyanidin 3-sambubioside, a process often marked by low yields. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Low Yield
Low yield is a frequent issue in the purification of this compound. The following guide provides a systematic approach to identifying and resolving potential causes.
Problem: Low Yield of this compound
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in this compound purification.
Frequently Asked Questions (FAQs)
Extraction
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Q1: What is the most effective solvent for extracting this compound? A1: Acidified methanol is commonly used for the extraction of anthocyanins, including this compound.[1] The addition of a small amount of acid, such as 0.1% trifluoroacetic acid (TFA) or hydrochloric acid (HCl), helps to maintain the stability of the anthocyanin in its colored flavylium form.[1][2]
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Q2: What are the optimal temperature and time for extraction? A2: To minimize degradation, extraction should be performed at low temperatures, ideally below 40°C.[3] Sonication can be used to improve extraction efficiency while keeping the temperature low.[2] The extraction time should be kept as short as possible to prevent degradation.
Stability and Degradation
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Q3: How does pH affect the stability of this compound? A3: this compound is most stable in acidic conditions (pH below 3). As the pH increases towards neutral and alkaline, it becomes unstable and can degrade into colorless or brown compounds. Therefore, it is crucial to maintain an acidic environment throughout the extraction and purification process.
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Q4: What is the thermal stability of this compound? A4: this compound is sensitive to heat and can be easily degraded by hydrolysis at temperatures above 40°C. All steps of the purification process should be carried out at low temperatures whenever possible.
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Q5: Should I protect my samples from light? A5: Yes, exposure to light can lead to the degradation of anthocyanins. It is recommended to work in a dimly lit environment and use amber-colored glassware or wrap containers in aluminum foil to protect the samples from light.
Purification
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Q6: What are the common impurities I might encounter? A6: Common impurities include other anthocyanins such as delphinidin-3-O-sambubioside, cyanidin-3-O-glucoside, and delphinidin-3-O-glucoside, especially when extracting from sources like Hibiscus sabdariffa. Other flavonoids and polyphenols can also be present. Degradation products like protocatechuic acid can also be impurities if the sample has been exposed to harsh conditions.
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Q7: What purification techniques are most effective for this compound? A7: A multi-step approach is often necessary. Initial cleanup can be performed using solid-phase extraction (SPE) with C18 cartridges or adsorption chromatography on resins like Amberlite XAD-7 or polyamide. For higher purity, techniques like Counter-Current Chromatography (CCC) followed by preparative High-Performance Liquid Chromatography (prep-HPLC) are effective.
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Q8: I am seeing a loss of my compound on the chromatography column. What could be the reason? A8: Irreversible adsorption to the stationary phase can be a cause of low recovery. This can be due to the choice of stationary phase or the mobile phase conditions. Ensure the column is properly equilibrated and that the mobile phase is sufficiently acidic to keep the this compound in its stable form. Overloading the column can also lead to poor separation and apparent loss of product.
Quantitative Data Summary
The yield of this compound is highly dependent on the starting material, extraction method, and purification strategy. Below is a summary of reported yields and concentrations from various sources.
| Source Material | Purification Method | Yield/Concentration | Purity | Reference |
| Cranberry (Crude Extract) | CCC followed by prep-HPLC | 3 mg from 400 mg crude extract | 95% | |
| Hibiscus sabdariffa | Polyamide column chromatography | 57-64% (combined with delphinidin-3-sambubioside) | Not specified | |
| Elderberry (Alcoholic Extract) | HPLC | 270.5–277 mg/100 g | Not specified | |
| Elderberry (Fresh Fruit) | HPTLC-ESI-MS | 159 to 647 mg/100 g | Not specified | |
| Elderberry Products (Juice) | HPLC-MS | 48 mg/kg | Not specified |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Hibiscus sabdariffa
This protocol is adapted from methodologies described for the extraction and initial purification of anthocyanins from Hibiscus sabdariffa.
Materials:
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Dried Hibiscus sabdariffa calyces
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Methanol (MeOH)
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Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
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Amberlite XAD-7 or Polyamide resin
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Distilled water
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Ethanol (EtOH)
Procedure:
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Extraction:
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Grind the dried Hibiscus sabdariffa calyces to a fine powder.
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Macerate the powder in acidified methanol (e.g., MeOH with 0.1% TFA) at a solid-to-liquid ratio of 1:10 (w/v).
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Perform the extraction at 4°C for 24 hours with occasional stirring, protected from light.
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Filter the mixture and collect the supernatant. Repeat the extraction on the residue to ensure complete recovery.
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Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C to remove the methanol.
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Adsorption Chromatography:
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Pack a glass column with Amberlite XAD-7 or polyamide resin and equilibrate with distilled water.
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Load the concentrated aqueous extract onto the column.
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Wash the column with distilled water to remove sugars and other polar compounds.
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Elute the anthocyanins with acidified ethanol (e.g., 95% EtOH with 0.1% TFA).
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Collect the colored fractions and concentrate under reduced pressure at a temperature below 40°C.
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The resulting concentrate can be further purified by preparative HPLC or CCC.
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Protocol 2: High-Purity Purification by Counter-Current Chromatography (CCC) and Preparative HPLC
This protocol is based on a method used for the purification of anthocyanins from a crude extract.
Materials:
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Partially purified this compound extract
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n-Butanol
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Methanol (HPLC grade)
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Trifluoroacetic acid (TFA)
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Water (HPLC grade)
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Acetonitrile (HPLC grade)
Procedure:
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Counter-Current Chromatography (CCC):
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Prepare a two-phase solvent system, for example, n-butanol/0.05% aqueous TFA/methanol (4:5:1 v/v/v).
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Equilibrate the CCC instrument with the stationary phase (the more polar phase).
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Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the CCC.
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Perform the separation by pumping the mobile phase (the less polar phase) through the column.
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Monitor the effluent at 520 nm and collect the fractions containing this compound.
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Analyze the fractions by analytical HPLC to identify those with the highest concentration of the target compound.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC):
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Pool the enriched fractions from the CCC step and concentrate them.
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Purify the concentrate using a prep-HPLC system with a C18 column.
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Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% TFA) and acidified acetonitrile or methanol.
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Monitor the elution at 520 nm and collect the peak corresponding to this compound.
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Confirm the purity of the final product by analytical HPLC and mass spectrometry.
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Visualizations
Purification Workflow Diagram
Caption: A general workflow for the purification of this compound.
References
Technical Support Center: Cyanidin 3-Sambubioside Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanidin 3-Sambubioside. Our aim is to help you overcome challenges related to its solubility in in vitro assays.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving this compound or experience precipitation during experiments. This guide offers solutions to these common issues.
Problem: Poor Solubility or Precipitation of this compound
| Potential Cause | Recommended Solution | Key Considerations |
| Inappropriate Solvent | While this compound is known to be highly water-soluble, organic solvents are often more effective for creating concentrated stock solutions[1][2]. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common choice. Acidified methanol or ethanol can also be used[2]. | The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. |
| Incorrect pH of the Solution | The solubility and stability of anthocyanins like this compound are highly dependent on pH. Acidic conditions (pH 3-4) generally favor the stable flavylium cation form, which is often more soluble and stable. | Cell culture media are typically buffered at a physiological pH (around 7.4), where anthocyanins can be less stable. Prepare stock solutions in an appropriate solvent and dilute them into the culture medium just before the experiment. |
| Low Temperature | If you are dissolving the compound in an aqueous buffer, warming the solution slightly (e.g., to 37°C) can aid in dissolution[3]. | Be cautious with temperature, as prolonged exposure to temperatures above 40°C can lead to the degradation of this compound[1]. |
| Precipitation in Cell Culture Media | Precipitation can occur when a concentrated stock solution is diluted into the aqueous environment of the cell culture medium. This can be due to the compound's lower solubility in the final solution or interactions with media components. | To mitigate this, ensure rapid and thorough mixing upon dilution. It is also advisable to prepare fresh dilutions for each experiment. |
| Compound Degradation | Anthocyanins can degrade over time, especially in neutral or alkaline solutions and when exposed to light and elevated temperatures. Degradation products may have different solubilities and could precipitate. | Store stock solutions at -20°C or -80°C in the dark. For aqueous solutions, it is recommended not to store them for more than a day. |
Solubility Data Summary
| Solvent | Reported Solubility of Cyanidin-3-O-glucoside | Reference |
| Dimethyl Sulfoxide (DMSO) | Approximately 5 mg/mL | |
| 97 mg/mL (200.06 mM) | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approximately 1 mg/mL | |
| Water | 0.6 mg/mL (Highly hydrophilic) | |
| Dimethylformamide (DMF) | Approximately 0.1 mg/mL | |
| Ethanol | Insoluble |
Note: The solubility of this compound may differ from Cyanidin-3-O-glucoside due to the presence of a sambubioside sugar moiety instead of a single glucose molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell-based assays?
A1: For cell-based assays, DMSO is a highly recommended solvent for preparing concentrated stock solutions due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous culture media. However, it is crucial to ensure the final DMSO concentration in your assay is non-toxic to the cells, typically below 0.1%. While this compound is water-soluble, preparing high-concentration stock solutions in aqueous buffers can be challenging, and these solutions are often less stable.
Q2: My this compound solution changes color. Is this normal?
A2: Yes, this is a normal characteristic of anthocyanins. The color of this compound is highly sensitive to pH. In acidic conditions (pH < 3), it typically appears red due to the predominance of the flavylium cation. As the pH increases towards neutral, it can become colorless (hemiketal form) and at alkaline pH, it may turn purple or blue (quinonoidal base forms).
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound should be stored at -20°C or -80°C to ensure long-term stability. It is also advisable to protect the solutions from light by using amber vials or wrapping the container in foil. For aqueous solutions, it is best to prepare them fresh and not to store them for more than 24 hours.
Q4: I observe a precipitate in my cell culture plate after adding the this compound solution. What should I do?
A4: This is likely due to the compound precipitating out of the aqueous culture medium. To address this, you can try the following:
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Ensure thorough mixing: When adding the stock solution to the medium, pipette up and down gently or swirl the plate to ensure rapid and uniform distribution.
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Use a lower final concentration: If precipitation persists, you may need to work with a lower final concentration of the compound in your assay.
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Prepare fresh dilutions: Always prepare the final dilution in the culture medium immediately before adding it to the cells.
Q5: Can I sonicate the solution to improve solubility?
A5: Gentle sonication in a water bath can be used to aid in the dissolution of this compound. However, prolonged or high-energy sonication should be avoided as it can potentially lead to the degradation of the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (solid powder)
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Dimethyl Sulfoxide (DMSO), cell culture grade
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Sterile microcentrifuge tubes
Procedure:
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Calculate the required mass: The molecular weight of this compound chloride is approximately 616.95 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 616.95 g/mol * 1 mL = 0.0061695 g = 6.17 mg
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Weigh the compound: Carefully weigh out approximately 6.17 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube.
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Dissolve the compound: Vortex the tube gently until the compound is completely dissolved. If necessary, you can warm the solution briefly in a 37°C water bath.
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Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.
Protocol for Treating Cells with this compound
Procedure:
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Thaw the stock solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Prepare intermediate dilutions (if necessary): Depending on your desired final concentration, you may need to prepare one or more intermediate dilutions of the stock solution in sterile DMSO or cell culture medium.
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Prepare the final working solution: Dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.
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Mix thoroughly: Immediately after adding the compound to the medium, mix well by gentle pipetting.
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Treat the cells: Remove the existing medium from your cell culture plate and replace it with the medium containing the desired concentration of this compound.
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Incubate: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues with this compound.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
Technical Support Center: Co-pigmentation Effects on Cyanidin 3-Sambubioside Stability
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth information, troubleshooting guides, and frequently asked questions regarding the co-pigmentation effects on the stability of Cyanidin 3-sambubioside.
Frequently Asked Questions (FAQs)
Q1: What is co-pigmentation and how does it enhance the stability of this compound?
A1: Co-pigmentation is a phenomenon where colorless or weakly colored compounds, known as co-pigments, form non-covalent complexes with pigments like this compound. This interaction enhances the color intensity and stability of the anthocyanin.[1][2][3][4] The primary mechanisms involve:
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π-π stacking: The aromatic rings of the co-pigment and the anthocyanin stack on top of each other, shielding the anthocyanin from degradation.
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Hydrogen bonding: Formation of hydrogen bonds between the hydroxyl groups of the anthocyanin and the co-pigment provides additional stability.
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Hydrophobic interactions: These forces also contribute to the formation and stability of the co-pigment complex.
This complex formation protects the flavylium cation of the anthocyanin from hydration, which would otherwise lead to a colorless and less stable form.[1]
Q2: What types of compounds can act as co-pigments for this compound?
A2: A wide range of compounds can act as co-pigments, including:
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Phenolic acids: Such as ferulic acid, caffeic acid, and chlorogenic acid.
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Flavonoids: Including catechins, quercetin, and rutin.
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Amino acids and other organic acids.
The effectiveness of a co-pigment is influenced by its chemical structure, concentration, and the pH of the medium.
Q3: How does pH affect the co-pigmentation and stability of this compound?
A3: The stability of this compound and the effectiveness of co-pigmentation are highly pH-dependent. Anthocyanins are most stable in acidic conditions (pH < 3), where the red flavylium cation form predominates. As the pH increases, the anthocyanin structure changes to less stable forms, leading to color loss. Co-pigmentation is also most effective at acidic pH values, as it stabilizes the flavylium cation.
Q4: What is the impact of temperature on the stability of co-pigmented this compound?
A4: Temperature is a critical factor affecting the stability of anthocyanins. High temperatures can accelerate the degradation of this compound, even in the presence of co-pigments. The co-pigmentation complex is held together by weak non-covalent bonds, which can be disrupted by increased thermal energy. Therefore, for optimal stability, it is recommended to store solutions at low temperatures.
Data Presentation
The following tables summarize quantitative data on the effects of various co-pigments on the stability of cyanidin-based anthocyanins. Note: Much of the detailed kinetic data available is for Cyanidin 3-glucoside, a structurally similar anthocyanin, which serves as a reliable proxy for understanding the behavior of this compound.
Table 1: Effect of Co-pigments on the Half-life (t½) of Cyanidin 3-glucoside at 95°C and pH 3.2
| Co-pigment | Molar Ratio (Anthocyanin:Co-pigment) | Half-life (t½) in hours |
| Control (None) | - | 2.0 |
| Ferulic Acid | 1:100 | 9.44 |
| Caffeic Acid | 1:100 | Not specified |
| Gallic Acid | 1:100 | Not specified |
Data adapted from studies on cyanidin-based anthocyanins.
Table 2: Thermodynamic Parameters for the Co-pigmentation of Cyanidin 3-glucoside with Various Co-pigments at a 1:100 Molar Ratio and pH 3
| Co-pigment | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/K/mol) |
| (+)-Catechin | -6.92 | -38.7 | -108.0 |
| Ferulic Acid | Not specified | Not specified | Not specified |
Data from Kanha et al. (2019) demonstrating the spontaneity of the co-pigmentation reaction.
Experimental Protocols
1. Determination of Total Monomeric Anthocyanin Content (pH Differential Method)
This method is based on the structural transformation of the anthocyanin chromophore with a change in pH, which is measured spectrophotometrically.
-
Materials:
-
This compound sample
-
Potassium chloride buffer (0.025 M, pH 1.0)
-
Sodium acetate buffer (0.4 M, pH 4.5)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare two dilutions of the anthocyanin sample: one with the pH 1.0 buffer and the other with the pH 4.5 buffer.
-
Let the solutions stand for 15-30 minutes to allow for equilibration.
-
Measure the absorbance of both solutions at the wavelength of maximum absorption (λvis-max) for this compound (typically around 510-520 nm) and at 700 nm (to correct for haze).
-
Calculate the absorbance difference (A) for the sample: A = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.
-
Calculate the monomeric anthocyanin concentration (mg/L) using the formula: Monomeric anthocyanin pigment (mg/L) = (A × MW × DF × 1000) / (ε × l), where MW is the molecular weight of this compound (617 g/mol ), DF is the dilution factor, ε is the molar absorptivity of this compound, and l is the pathlength in cm.
-
2. Evaluation of Co-pigmentation Effects and Stability
-
Materials:
-
Purified this compound
-
Selected co-pigment (e.g., ferulic acid, chlorogenic acid, catechin, rutin)
-
Buffer solution at the desired pH (e.g., pH 3.5)
-
UV-Vis Spectrophotometer
-
HPLC system with a DAD detector
-
-
Procedure:
-
Prepare a stock solution of this compound and the co-pigment in the chosen buffer.
-
Mix the anthocyanin and co-pigment solutions at various molar ratios (e.g., 1:1, 1:10, 1:50, 1:100). Prepare a control solution with only the anthocyanin.
-
Spectrophotometric Analysis:
-
Immediately after mixing, measure the absorbance spectrum of each solution to determine the hyperchromic (increase in absorbance) and bathochromic (shift to a longer wavelength) effects.
-
-
Stability Study:
-
Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
At regular time intervals, measure the total monomeric anthocyanin content using the pH differential method or quantify the remaining this compound using HPLC.
-
Plot the concentration of the anthocyanin versus time to determine the degradation kinetics and calculate the half-life (t½).
-
-
Mandatory Visualization
Caption: Mechanism of Co-pigmentation and Anthocyanin Stabilization.
Caption: Experimental Workflow for Co-pigmentation Stability Analysis.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent color or absorbance readings | - pH fluctuations in the buffer.- Inaccurate dilutions.- Presence of interfering compounds. | - Always verify the pH of your buffers before use.- Use calibrated pipettes for accurate dilutions.- Ensure your anthocyanin and co-pigment samples are of high purity. |
| Rapid degradation of anthocyanin even with co-pigment | - High storage temperature.- Exposure to light.- Presence of oxygen.- Unsuitable pH. | - Store samples at low temperatures (e.g., 4°C) in the dark.- Degas solutions to remove dissolved oxygen.- Ensure the pH is in the optimal range for anthocyanin stability (typically pH < 3.5). |
| Precipitation in the sample solution | - High concentration of co-pigment or anthocyanin.- Low solubility of the co-pigment in the buffer. | - Work with lower concentrations or adjust the molar ratios.- Consider using a co-solvent if the co-pigment has low aqueous solubility, but be aware that organic solvents can weaken co-pigmentation. |
| Difficulty in quantifying anthocyanin using HPLC | - Poor peak resolution.- Co-elution with other compounds.- Anthocyanin degradation during the run. | - Optimize the mobile phase gradient and column temperature.- Use a guard column to protect the analytical column.- Ensure the mobile phase is sufficiently acidic to maintain the flavylium cation form. |
References
Technical Support Center: Accurate Quantification of Cyanidin 3-sambubioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Cyanidin 3-sambubioside in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what matrices is it commonly found?
This compound is a type of anthocyanin, a natural water-soluble pigment responsible for the red, purple, and blue colors in many plants.[1] It is composed of a cyanidin aglycone linked to a sambubiose sugar molecule (a disaccharide of xylose and glucose).[2] This compound is commonly found in various fruits and flowers, including elderberries (Sambucus nigra), black raspberries, and hibiscus (Hibiscus sabdariffa) calyces.[1][3] Acylated forms of this compound-5-glucosides have also been identified in flowers like Matthiola incana and Lobularia maritima.[4]
Q2: Which analytical techniques are considered the gold standard for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or UV-Vis detector is a widely used and robust method for anthocyanin quantification. For higher sensitivity and specificity, especially in highly complex matrices like plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. LC-MS/MS offers excellent selectivity through Multiple Reaction Monitoring (MRM), minimizing interference from other compounds.
Q3: How should I prepare my sample for accurate analysis?
Proper sample preparation is critical to avoid degradation and ensure accurate quantification. The process generally involves extraction followed by purification.
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Extraction : Anthocyanins are moderately polar and should be extracted with polar solvents. Commonly used solvents are mixtures of methanol or ethanol with water (e.g., 70-80% methanol/ethanol in water), acidified with a small amount of organic acid like formic or acetic acid. Acidification helps to maintain the more stable flavylium cation form of the anthocyanin. For acylated anthocyanins, which are sensitive to mineral acids, organic acids are essential to prevent degradation. Techniques like ultrasound-assisted extraction (UAE) can improve extraction efficiency.
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Purification : Crude extracts often contain interfering substances like sugars, proteins, and chlorophyll. Solid-Phase Extraction (SPE) is a common and effective method for cleaning up the sample and concentrating the anthocyanins. C18 or Amberlite XAD-7HP resins are frequently used for this purpose.
Q4: What are the most critical factors affecting the stability of this compound during experiments?
This compound, like other anthocyanins, is sensitive to several factors that can cause degradation:
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pH : Anthocyanins are most stable in acidic conditions (pH 1-3), where they exist primarily in the red flavylium cation form. At neutral or alkaline pH, they can convert to colorless or bluish forms and are more prone to degradation.
-
Temperature : Elevated temperatures accelerate the degradation of anthocyanins. It is recommended to perform extractions at low temperatures and store samples at or below -20°C.
-
Light and Oxygen : Exposure to light and oxygen can lead to oxidative degradation. Samples should be protected from light and processed promptly to minimize exposure to air.
Q5: Do I need a certified reference standard for quantification?
Yes, for accurate absolute quantification, a certified reference standard of this compound is essential. This allows for the creation of a calibration curve to correlate the analytical signal (e.g., peak area from HPLC) with the concentration. If a specific standard is unavailable, quantification can be expressed as equivalents of a more common anthocyanin, like cyanidin-3-O-glucoside, but this will be a relative quantification.
Experimental Protocols
Protocol 1: Sample Preparation - Extraction and SPE Cleanup
This protocol is a general guideline for extracting and purifying this compound from plant material.
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Sample Homogenization : If the sample is solid (e.g., fruit, flowers), freeze-dry it and grind it into a fine powder to increase the surface area for extraction.
-
Extraction :
-
Weigh approximately 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of acidified methanol (methanol:water:formic acid, 70:28:2, v/v/v).
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Sonicate the mixture in an ultrasonic water bath for 20-30 minutes at room temperature, protecting it from light.
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Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean flask.
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Repeat the extraction on the remaining pellet with another 10 mL of the solvent to ensure complete recovery.
-
Combine the supernatants.
-
-
Solvent Evaporation : Reduce the volume of the combined extracts using a rotary evaporator at a temperature below 40°C to remove the organic solvent.
-
Solid-Phase Extraction (SPE) Cleanup :
-
Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified water (0.1% formic acid).
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with 10 mL of acidified water to remove sugars and other highly polar impurities.
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Elute the anthocyanins with 5 mL of acidified methanol.
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Dry the eluate under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for analysis.
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Protocol 2: Quantification by HPLC-UV/Vis
-
Instrumentation : An HPLC system equipped with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) and a UV-Vis or Photodiode Array (PDA) detector.
-
Mobile Phase :
-
Solvent A: 5-10% Formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution : A typical gradient might be: 5-30% B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized for the specific sample matrix.
-
Flow Rate : 0.8 - 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection : Monitor at the maximum absorbance wavelength for this compound, which is typically around 520 nm.
-
Quantification : Prepare a calibration curve using a certified standard of this compound at several concentrations. Calculate the concentration in the sample by comparing its peak area to the calibration curve.
Protocol 3: Quantification by LC-MS/MS
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Instrumentation : A UHPLC or HPLC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions : Similar to the HPLC-UV/Vis method, but often with shorter columns and faster gradients for higher throughput. A common mobile phase is water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry :
-
Ionization Mode : Positive ESI mode is typically used for anthocyanins.
-
MRM Transitions : The specific mass transitions for this compound must be determined by infusing the standard. The precursor ion ([M]+) for this compound is m/z 581.15. A common product ion is the cyanidin aglycone at m/z 287.05. Therefore, the primary MRM transition would be 581.1 -> 287.0.
-
-
Quantification : An internal standard should be used to account for matrix effects and variations in instrument response. A stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cyanidins using LC-MS/MS, providing an indication of the expected performance of the method.
Table 1: LC-MS/MS Method Performance for Cyanidin Glycosides in Plasma
| Parameter | This compound (C3SAM) | Cyanidin 3-glucoside (C3G) | Cyanidin 3-rutinoside (C3R) |
| Linearity Range (ng/mL) | 5.0 - 1000 | 0.2 - 1000 | 0.2 - 1000 |
| Regression Coefficient (r²) | > 0.994 | > 0.997 | > 0.997 |
| Within-run CV (%) | 7.1 - 10.8 | Not Reported | Not Reported |
| Between-run CV (%) | 1.8 - 7.7 | Not Reported | Not Reported |
| Accuracy (%) | 88.6 - 113.0 | Not Reported | Not Reported |
Table 2: General Performance of Chromatographic Methods for Anthocyanin Quantification
| Parameter | Typical Range (µg/mL) |
| Linearity Range | 0.01 - 800 |
| Limit of Detection (LOD) | 0.01 - 3.7 |
| Limit of Quantification (LOQ) | 0.03 - 8.5 |
Troubleshooting Guide
Table 3: Common Issues in this compound Quantification
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No peak or very low peak intensity | 1. Analyte degradation due to improper pH, high temperature, or light exposure. 2. Inefficient extraction. 3. Instrument sensitivity issue. | 1. Ensure all solutions are acidified (pH < 3), work at low temperatures, and protect samples from light. 2. Re-evaluate extraction solvent and method. Consider re-extracting the sample pellet. 3. Check instrument parameters, clean the ion source (for MS), and verify detector function. |
| Poor peak shape (tailing or fronting) | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Column degradation or contamination. | 1. Dilute the sample. 2. Reconstitute the final extract in the initial mobile phase. 3. Wash the column with a strong solvent or replace it if necessary. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition or flow rate. 2. Unstable column temperature. 3. Air bubbles in the pump. | 1. Prepare fresh mobile phase and ensure the pump is working correctly. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pump. |
| High background noise in chromatogram | 1. Contaminated mobile phase or sample. 2. Detector issue (e.g., aging lamp in UV detector). 3. Incomplete sample cleanup (matrix effects). | 1. Use high-purity solvents and filter all solutions. 2. Perform detector maintenance as per the manufacturer's instructions. 3. Improve the SPE cleanup step or use a more selective detector like MS/MS. |
| Low recovery after SPE | 1. Improper cartridge conditioning. 2. Sample loaded in a solvent that is too strong. 3. Inappropriate wash or elution solvent. | 1. Ensure the cartridge is properly conditioned first with methanol and then with acidified water. 2. Ensure the sample is in a mostly aqueous solution before loading. 3. Optimize the wash (to remove interferences without eluting the analyte) and elution (to ensure complete recovery) solvent strengths. |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. Effect of Temperature on Acidity and Hydration Equilibrium Constants of Delphinidin-3-O- and Cyanidin-3-O-sambubioside Calculated from Uni- and Multiwavelength Spectroscopic Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of anthocyanin profile of four elderberry species and interspecific hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylated this compound-5-glucosides in Matthiola incana - PubMed [pubmed.ncbi.nlm.nih.gov]
Light sensitivity and storage conditions for Cyanidin 3-sambubioside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and stability of Cyanidin 3-sambubioside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For long-term storage exceeding a few days, it is recommended to keep this compound in a powdered form, protected from light, at temperatures below -5°C.
Q2: How should I store solutions of this compound for short-term use?
For short-term storage, solutions should be kept at 2-8°C and protected from light. It is advisable to prepare fresh solutions for optimal results, as the compound is susceptible to degradation in solution.
Q3: What are the main factors that can cause the degradation of this compound?
The stability of this compound, like other anthocyanins, is influenced by several factors including light, temperature, pH, oxygen, and the presence of enzymes.[1] Exposure to light and elevated temperatures are particularly detrimental.
Q4: Is this compound sensitive to pH?
Yes, this compound is highly sensitive to pH. Anthocyanins are most stable in acidic conditions (typically pH 1-3) and their color and stability change significantly as the pH increases.
Q5: What are the visible signs of this compound degradation?
Degradation is often observable as a color change, typically a fading of the characteristic red/purple color. At neutral or alkaline pH, the solution may become colorless or shift towards a bluish or yellowish hue before degrading completely.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected color change or loss of color in the sample. | pH shift: The pH of your solution may have changed, moving towards neutral or alkaline conditions where the compound is less stable. | Measure and adjust the pH of your solution to the acidic range (pH 1-3) using appropriate buffers. |
| Light exposure: The sample may have been exposed to ambient or UV light for an extended period. | Protect your samples from light by using amber vials or covering them with aluminum foil. Work in a dimly lit environment when possible. | |
| High temperature: The sample may have been exposed to temperatures above 40°C. | Maintain samples at the recommended storage temperature (2-8°C for solutions, <-5°C for powder). Avoid repeated freeze-thaw cycles. | |
| Inconsistent experimental results. | Compound degradation: The stock solution may have degraded over time. | Prepare fresh stock solutions of this compound for each experiment, especially for sensitive assays. |
| Solvent effects: The choice of solvent can impact stability. | Use solvents that are free of oxidizing agents and metal ions. For aqueous solutions, use purified, deoxygenated water and consider adding a chelating agent like EDTA to sequester metal ions. | |
| Precipitation in the solution. | Low solubility: The concentration of this compound may exceed its solubility in the chosen solvent. | Gently warm the solution or use sonication to aid dissolution. Ensure the solvent is appropriate for the desired concentration. |
| Degradation products: The precipitate could be insoluble degradation products. | If degradation is suspected, the solution should be discarded and a fresh one prepared. |
Quantitative Data on Stability
The stability of this compound is significantly affected by temperature. The following table summarizes the thermal degradation kinetics of this compound at different temperatures.
Table 1: Thermal Degradation Kinetics of this compound
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 1.1 x 10⁻⁷ | 73 |
| 25 | 4.9 x 10⁻⁷ | 16 |
| 37 | 8.4 x 10⁻⁷ | 9.5 |
Data is for the degradation of this compound in an aqueous extract and follows first-order kinetics.
Experimental Protocols
Protocol for Assessing Thermal Stability
This protocol outlines a method to determine the thermal stability of this compound in a solution.
1. Materials:
- This compound
- Acidified aqueous buffer (e.g., citrate-phosphate buffer, pH 3.0)
- UV-Vis spectrophotometer
- Water baths or incubators set to desired temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
- Amber glass vials
2. Procedure:
- Prepare a stock solution of this compound in the acidified buffer to a known concentration (e.g., 50 µM).
- Aliquot the solution into several amber glass vials, ensuring each vial is tightly sealed to prevent evaporation.
- Place the vials in the pre-heated water baths or incubators.
- At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature setting.
- Immediately cool the vial to room temperature.
- Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for this compound (around 520 nm) using the UV-Vis spectrophotometer.
- Calculate the percentage of degradation over time for each temperature.
- The degradation kinetics can be determined by plotting the natural logarithm of the concentration (or absorbance) versus time.
Protocol for Assessing Light Stability (Photodegradation)
This protocol provides a method to evaluate the stability of this compound upon exposure to light.
1. Materials:
- This compound
- Acidified aqueous buffer (e.g., citrate-phosphate buffer, pH 3.0)
- UV-Vis spectrophotometer
- A controlled light source (e.g., a xenon lamp with a filter to simulate sunlight, or a specific wavelength UV lamp)
- Amber glass vials (for control samples)
- Clear glass vials
- Light meter (optional, to measure light intensity)
2. Procedure:
- Prepare a stock solution of this compound in the acidified buffer to a known concentration (e.g., 50 µM).
- Aliquot the solution into clear and amber glass vials. The amber vials will serve as the dark control.
- Place the vials under the light source at a fixed distance. If possible, measure and record the light intensity.
- At regular time intervals (e.g., 0, 30, 60, 120, 240 minutes), take a sample from a clear vial and a control vial.
- Measure the absorbance of the solutions at the λmax (around 520 nm).
- Calculate the percentage of degradation due to light exposure by comparing the absorbance of the light-exposed sample to the dark control at each time point.
- Determine the photodegradation kinetics by plotting the change in concentration (or absorbance) versus time.
Stability Factors and Degradation Pathway
Caption: Factors influencing the stability of this compound.
References
Identifying and characterizing degradation products of Cyanidin 3-sambubioside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and characterizing the degradation products of Cyanidin 3-sambubioside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants. It is a glycoside of cyanidin, with a sambubiose sugar moiety attached. The stability of this compound is crucial for its application in food, pharmaceuticals, and as a natural colorant, as degradation can lead to a loss of color and potential biological activity.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is influenced by several factors, including:
-
pH: Stability is highly pH-dependent. It is most stable in acidic conditions (pH < 3), where it exists predominantly as the colored flavylium cation. As the pH increases, it undergoes structural transformations to colorless or less stable forms.
-
Temperature: Elevated temperatures accelerate the degradation process through hydrolysis and/or hydrogenation, particularly at temperatures above 40°C.[1]
-
Light: Exposure to light, especially UV light, can induce degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Presence of other compounds: Compounds such as ascorbic acid (Vitamin C) and certain enzymes can accelerate the degradation of anthocyanins.
Q3: What are the major degradation products of this compound?
The degradation of this compound typically proceeds through the hydrolysis of the glycosidic bond, releasing the aglycone, cyanidin . Further degradation of the cyanidin aglycone can occur, leading to the formation of smaller phenolic compounds. Common degradation products identified from cyanidin and its glycosides include:
-
Phloroglucinaldehyde [3]
-
2,4-dihydroxybenzoic acid
-
2,4,6-trihydroxybenzoic acid
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound and its degradation products.
HPLC Analysis Issues
Q: I am observing peak splitting for my this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
A: Peak splitting in HPLC can be caused by several factors. Here's a systematic approach to troubleshoot this issue:
-
Injection Solvent: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve and inject your sample in the initial mobile phase or a slightly weaker solvent.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or splitting.
-
Solution: Dilute your sample and inject a smaller amount.
-
-
Column Contamination or Void: A blocked frit, contamination at the head of the column, or a void in the packing material can disrupt the sample band.
-
Solution: First, try back-flushing the column with a strong solvent. If the problem persists, you may need to replace the column frit or the entire column.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, it can exist in multiple ionic forms, leading to peak splitting.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.
-
-
Co-elution: The split peak may actually be two different, closely eluting compounds.
-
Solution: Try adjusting the gradient, mobile phase composition, or temperature to improve separation.
-
Mass Spectrometry (MS) Analysis Issues
Q: I am getting a low signal or no signal for my degradation products in the LC-MS/MS analysis. What are the possible reasons?
A: Low or no signal in LC-MS/MS can be due to a variety of factors related to both the chromatography and the mass spectrometer settings.
-
Ionization Suppression: The sample matrix can interfere with the ionization of your target analytes in the MS source.
-
Solution: Improve your sample preparation to remove interfering compounds. Consider using solid-phase extraction (SPE) for cleaner samples. Diluting the sample can also sometimes help.
-
-
Incorrect MS Parameters: The settings for the ion source (e.g., capillary voltage, gas temperature, nebulizer pressure) and the specific transitions for your analytes (for MRM mode) might not be optimal.
-
Solution: Optimize the MS parameters by infusing a standard solution of your target degradation products (e.g., protocatechuic acid) directly into the mass spectrometer.
-
-
Analyte Instability: The degradation products might be unstable in the analytical workflow.
-
Solution: Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to maintain the stability of phenolic compounds. Minimize the time between sample preparation and analysis.
-
-
Low Concentration: The concentration of the degradation products in your sample might be below the limit of detection of your instrument.
-
Solution: Try to concentrate your sample before injection or use a more sensitive mass spectrometer if available.
-
Quantitative Data
Table 1: Stability of Cyanidin-3-O-glucoside and Cyanidin at 25°C over 8 hours.
| pH | % Cyanidin-3-O-glucoside Remaining | % Cyanidin Remaining |
| 2.0 | 99% | 27% |
| 4.0 | - | - |
| 7.0 | Lower stability than cyanidin | Higher stability than Cy3Glc |
| 9.0 | - | ~17% |
Data adapted from Rakić et al. (2014).
Table 2: Degradation Kinetics of Cyanidin Glycosides at 80°C.
| Compound | Half-life (t½) in minutes |
| Cyanidin-3-glucosylrutinoside | 32.10 |
| Cyanidin-3-rutinoside | 45.69 |
Data adapted from a study on sour cherry paste.
Note: The sambubiose sugar moiety in this compound may influence its stability compared to the glucoside or rutinoside forms. It is recommended to perform specific stability studies for this compound under your experimental conditions.
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of this compound and its Degradation Products
This protocol outlines a general method for the separation and quantification of this compound and its primary degradation products.
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.5% Formic acid in water.
-
Mobile Phase B: 0.5% Formic acid in acetonitrile.
-
Gradient Program:
-
0-30 min: 5% to 20% B
-
30-40 min: 20% to 50% B
-
40-45 min: 50% to 5% B
-
45-50 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
-
Detection:
-
Monitor at 520 nm for this compound and cyanidin.
-
Monitor at 280 nm for phenolic acid degradation products like protocatechuic acid.
-
-
Quantification:
-
Prepare calibration curves for this compound and available degradation product standards (e.g., protocatechuic acid) at a range of concentrations.
-
Quantify the compounds in the samples by comparing their peak areas to the respective calibration curves.
-
Protocol 2: LC-MS/MS Identification of Degradation Products
This protocol provides a framework for the identification of unknown degradation products using LC-MS/MS.
-
Sample Preparation and LC Conditions:
-
Follow the sample preparation and HPLC conditions as described in Protocol 1.
-
-
Mass Spectrometry System:
-
A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive ESI for this compound and cyanidin; Negative ESI may be more sensitive for phenolic acids.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Nebulizer Gas (Nitrogen) Flow: Adjust for optimal spray.
-
-
Data Acquisition:
-
Full Scan Mode: Acquire full scan mass spectra to identify the molecular ions of potential degradation products. For this compound, the expected [M]+ is m/z 581.15. For cyanidin, it is m/z 287.05. For protocatechuic acid, the [M-H]- is m/z 153.02.
-
Product Ion Scan (MS/MS) Mode: Fragment the molecular ions of interest to obtain characteristic fragmentation patterns for structural elucidation. A common fragment for cyanidin glycosides is the cyanidin aglycone at m/z 287.
-
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for degradation analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocatechuic acid is the major human metabolite of cyanidin-glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cyanidin 3-sambubioside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction of Cyanidin 3-sambubioside.
Frequently Asked Questions (FAQs)
Q1: What are the most effective solvents for extracting this compound?
A1: The choice of solvent is critical and follows the "like dissolves like" principle. Since anthocyanins like this compound are polar compounds, polar solvents are most effective.[1][2][3] Commonly used solvents include methanol, ethanol, acetone, and water.[1][2] Acidified solvents, typically with organic acids like formic or acetic acid, are often used to maintain the stable red flavylium cation form of the anthocyanin. Methanol is frequently cited as an excellent solvent for phenol extraction due to its high efficiency. However, aqueous ethanol solutions are also highly effective and are considered a greener alternative.
Q2: My extraction yield is consistently low. What are the potential causes and solutions?
A2: Low extraction yields can stem from several factors:
-
Improper Solvent Choice: Ensure you are using a polar solvent, preferably acidified. The optimal solvent can be matrix-dependent; for instance, 50% methanol might be ideal for grape pomace, while 20% ethanol with 1% acetic acid is better for Java plum skin.
-
Suboptimal Temperature: High temperatures can lead to the degradation of this compound. Lower temperatures, around 20-50°C, are often recommended to prevent degradation while still being effective.
-
Incorrect pH: The stability of this compound is highly pH-dependent. An acidic environment (pH 3.0-5.0) is generally optimal for both stability and the activity of any enzymes used in extraction.
-
Insufficient Extraction Time or Agitation: Ensure the solvent has adequate time to penetrate the plant matrix. Methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency by disrupting cell structures.
-
Solid-to-Liquid Ratio: A very high solid-to-liquid ratio can lead to solvent saturation, preventing further extraction. Ratios higher than 100 g/L may decrease extraction efficiency.
Q3: The color of my extract is degrading. What is causing this and how can I prevent it?
A3: Color degradation indicates the breakdown of the anthocyanin structure. This can be caused by:
-
High pH: this compound is most stable and vibrant in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it can convert to colorless or purplish forms, leading to color loss.
-
Elevated Temperatures: Heat accelerates the degradation of anthocyanins. It is advisable to conduct extractions at moderate temperatures and store extracts at low temperatures (e.g., 4°C).
-
Presence of Oxygen and Light: Exposure to oxygen and light can also contribute to degradation. Storing extracts in dark, airtight containers can help preserve their color and stability.
-
Enzymatic Activity: Endogenous enzymes in the plant material can degrade anthocyanins. Pre-treatment of the sample, such as blanching, can deactivate these enzymes.
Q4: How do I remove unwanted compounds like sugars and lipids from my extract?
A4: Purification of the crude extract is often necessary.
-
For Lipids: If your sample has a high fat content, a pre-extraction step with non-polar solvents like n-hexane or petroleum ether can be used to remove these fat-soluble components.
-
For Sugars and Other Polar Impurities: Solid-phase extraction (SPE) is a common and effective method for purifying anthocyanins from sugars, organic acids, and other polar compounds. The extract is passed through a C18 cartridge, which retains the anthocyanins while allowing more polar impurities to be washed away. The anthocyanins are then eluted with an appropriate solvent like acidified methanol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient solvent, non-acidified solvent, high temperature, incorrect solid-to-liquid ratio. | Use acidified polar solvents (e.g., 70% ethanol with 0.1% HCl). Optimize temperature (20-50°C). Adjust the solid-to-liquid ratio to avoid saturation (e.g., 1:20 w/v). Consider using advanced techniques like UAE or MAE. |
| Color Degradation | pH is too high, exposure to high temperature, light, or oxygen. | Maintain an acidic pH (below 3.0 for maximum stability). Store extracts at low temperatures (4°C) in the dark. Use airtight containers. |
| Co-extraction of Impurities | Presence of sugars, lipids, or other flavonoids in the plant matrix. | For lipids, pre-extract with a non-polar solvent (e.g., hexane). For polar impurities, use solid-phase extraction (SPE) with a C18 cartridge for purification. |
| Inconsistent Results | Variation in plant material, inconsistent extraction parameters. | Use plant material from a consistent source and at a similar stage of maturity. Standardize all extraction parameters: solvent composition, temperature, time, and solid-to-liquid ratio. |
Data Summary Tables
Table 1: Comparison of Common Solvent Systems for Anthocyanin Extraction
| Solvent System | Typical Concentration | Advantages | Disadvantages |
| Acidified Methanol | 80-95% Methanol with 0.1-1% HCl or Formic Acid | High extraction efficiency for phenols. | Toxic, requires careful handling and removal. Mineral acids can cause hydrolysis of acylated anthocyanins. |
| Acidified Ethanol | 50-95% Ethanol with 0.1-1% Acetic or Citric Acid | Generally Regarded as Safe (GRAS), effective, less toxic than methanol. | Can be slightly less efficient than methanol in some cases. |
| Acidified Water | Water with organic acids (e.g., Citric Acid) | Environmentally friendly, low cost. | Lower efficiency for less polar anthocyanins, risk of microbial growth. |
| Acetone | 60-80% Aqueous Acetone | Effective for a range of polarities. | Volatile, flammable, can interfere with some downstream analyses. |
Table 2: Influence of pH and Temperature on this compound Stability
| Parameter | Optimal Range | Effects Outside Optimal Range |
| pH | 3.0 - 5.0 (for extraction) < 3.0 (for stability) | > 5.0: Rapid degradation, conversion to colorless hemiketal and purple quinonoidal base forms, leading to color loss. |
| Temperature | 20°C - 50°C | > 50°C: Increased rate of degradation. Formations of the quinonoid base and hemiketal are favored at higher temperatures. |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (CSE)
-
Sample Preparation: Grind the dried plant material into a fine powder (e.g., ~20 mesh).
-
Solvent Preparation: Prepare the extraction solvent. A common choice is 70% ethanol acidified with 0.5% citric acid.
-
Maceration: Mix the powdered plant material with the solvent at a solid-to-liquid ratio of 1:20 (w/v).
-
Extraction: Stir the mixture continuously for 1-2 hours at a controlled temperature (e.g., 40°C).
-
Filtration: Separate the solid residue from the extract by vacuum filtration.
-
Solvent Evaporation: Remove the solvent from the extract using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
Storage: Store the final extract at 4°C in a dark, airtight container.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample and Solvent Preparation: Prepare the sample and solvent as described in the CSE protocol.
-
Extraction: Place the mixture in an ultrasonic water bath.
-
Sonication: Apply ultrasound at a frequency of 30-40 kHz for a shorter duration, typically 20-30 minutes, at a controlled temperature (e.g., 30°C).
-
Filtration and Concentration: Follow steps 5-7 from the CSE protocol. UAE generally provides a higher yield in a shorter time compared to CSE.
Visualizations
References
Addressing analytical variability in Cyanidin 3-sambubioside measurements
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address analytical variability in the measurement of Cyanidin 3-sambubioside. It is intended for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in this compound quantification?
Analytical variability can stem from several sources throughout the experimental workflow. Key factors include:
-
Sample Stability: this compound, like other anthocyanins, is sensitive to degradation from factors such as pH, temperature, light, and oxygen.[1][2] Inconsistent handling and storage can lead to significant variations in measured concentrations.
-
Extraction Efficiency: The choice of extraction solvent and method can greatly influence the yield of this compound from the sample matrix. Incomplete or inconsistent extraction is a major source of error.
-
Matrix Effects: Co-extracting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4] This directly impacts the accuracy of quantification.
-
Instrumental Performance: Variability can be introduced by fluctuations in the performance of the liquid chromatography (LC) or mass spectrometry (MS) systems, such as inconsistent injection volumes, fluctuating pump pressures, or detector sensitivity drift.
-
Standard Purity and Handling: The accuracy of quantification is dependent on the purity of the reference standard.[5] Improper storage or handling of the standard can lead to degradation and inaccurate calibration curves.
Q2: My this compound peak is broad or tailing in my HPLC chromatogram. What should I do?
Poor peak shape is often a chromatographic issue. Consider the following troubleshooting steps:
-
Check Mobile Phase pH: Anthocyanins are most stable in their flavylium cation form at low pH (typically < 3). Ensure your mobile phase is sufficiently acidified (e.g., with formic acid, trifluoroacetic acid) to maintain this form and improve peak shape.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent or following the manufacturer's recommended cleaning procedure.
-
Column Degradation: The stationary phase of the column may be degrading, especially under harsh pH conditions. If the problem persists with a clean column and proper mobile phase, consider replacing the column.
-
Mismatched Solvent Strength: Ensure the solvent used to dissolve your sample is not significantly stronger than the initial mobile phase conditions, as this can cause peak distortion.
Q3: I am observing a low signal or no signal for this compound in my LC-MS/MS analysis. What are the potential causes?
A weak or absent signal can be due to issues with the analyte, the sample, or the instrument.
-
Analyte Degradation: Confirm that the sample was protected from light and stored at a low temperature (< -15 °C) to prevent degradation. Anthocyanins are unstable at neutral or alkaline pH.
-
Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode, as it forms a protonated molecular ion [M]+. Verify that your mass spectrometer is operating in the correct mode.
-
Mass Spectrometer Parameters: Optimize MS parameters, including spray voltage, gas flows, and collision energy, to ensure efficient ionization and fragmentation.
-
Matrix Suppression: The sample matrix may be suppressing the ionization of your analyte. To test for this, compare the signal response of a standard in solvent versus a standard spiked into a blank matrix extract. If suppression is significant, consider further sample cleanup (e.g., solid-phase extraction) or dilution.
Q4: How can I minimize the degradation of this compound during sample preparation and analysis?
To maintain the integrity of this compound:
-
pH Control: Use acidified solvents (e.g., methanol or water with 0.1-1% formic or acetic acid) for extraction and as mobile phases. Anthocyanins are most stable at a pH below 3.0.
-
Temperature: Perform extractions at low temperatures and store samples and extracts at -20°C or below, preferably at < -15 °C for long-term storage.
-
Light Protection: Use amber vials or cover tubes with aluminum foil to protect the light-sensitive compound from photodegradation.
-
Oxygen Exclusion: Minimize exposure to air. If possible, work under a nitrogen or argon atmosphere, especially during evaporation steps.
Troubleshooting Guides
This section provides structured approaches to common analytical problems.
Guide 1: Addressing High Variability in Quantitative Results
This logical workflow helps diagnose the root cause of inconsistent measurements.
Guide 2: Factors Affecting this compound Stability
This diagram illustrates the key environmental factors that can lead to the degradation of the analyte.
Quantitative Data Summary
The tables below summarize typical parameters for the analysis of this compound using LC-MS/MS.
Table 1: Mass Spectrometry Parameters
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | ESI Positive | |
| Protonated Molecular Ion [M]⁺ | m/z 581.2 | |
| Primary Product Ion (MS/MS) | m/z 287.0 | |
| Fragmentation Type | Glycosidic Cleavage |
| Example Collision Energy | 35% | |
Table 2: Example LC-MS/MS Method Performance
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range | 5.0 - 1000 ng/mL | |
| Regression Coefficient (r²) | 0.994 | |
| Within-run CV% (5, 50, 500 ng/mL) | 10.8%, 8.6%, 7.1% | |
| Between-run CV% (5, 50, 500 ng/mL) | 1.8%, 7.7%, 3.0% | |
| Accuracy (Within-run) | 104.0%, 88.6%, 111.1% |
| Accuracy (Between-run) | 102.7%, 113.0%, 100.4% | |
Experimental Protocols
Protocol 1: General Extraction from Plant Material
This protocol is a starting point for extracting this compound from botanical matrices.
-
Homogenization: Freeze-dry the plant material to remove water and grind it into a fine powder in liquid nitrogen to prevent enzymatic degradation.
-
Solvent Preparation: Prepare an extraction solvent of methanol/water/formic acid (e.g., 60:39:1, v/v/v).
-
Extraction:
-
Weigh approximately 0.1 g of the powdered sample into a centrifuge tube.
-
Add 5 mL of the acidified extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Sonication: Place the tube in an ice bath and sonicate for 60 minutes to facilitate cell lysis and extraction.
-
Centrifugation: Centrifuge the sample at 4000 x g for 15 minutes to pellet solid debris.
-
Collection: Carefully collect the supernatant, which contains the anthocyanin extract.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a typical method for the quantification of this compound.
1. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Gradient: A typical gradient might start at 5% B, increase to 30% B over 10 minutes, wash with 95% B, and re-equilibrate at 5% B. This should be optimized for the specific sample matrix.
2. Mass Spectrometry Conditions:
-
Instrument: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the precursor ion m/z 581.2 to the product ion m/z 287.0.
-
Parameter Optimization: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (collision energy, cone voltage) by infusing a pure standard.
3. Calibration and Quantification:
-
Prepare a series of calibration standards from a certified reference material in the range of 0.5 to 1000 ng/mL.
-
Dilute standards in the initial mobile phase composition.
-
Construct a calibration curve by plotting the peak area against the concentration. Use a linear regression with 1/x or 1/x² weighting if necessary.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Cyanidin 3-Sambubioside and Cyanidin 3-Glucoside
In the realm of nutraceuticals and drug development, the antioxidant potential of anthocyanins is a subject of intense research. Among these, Cyanidin 3-sambubioside and Cyanidin 3-glucoside (C3G) are two prominent glycosides of cyanidin that contribute to the vibrant red, purple, and blue hues of many fruits and vegetables. This guide provides an objective comparison of their antioxidant activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.
While direct comparative studies evaluating the antioxidant activity of the purified forms of this compound and Cyanidin 3-glucoside under identical experimental conditions are limited in the current scientific literature, this guide compiles and contrasts available data from various studies to offer a comprehensive overview.
Quantitative Antioxidant Activity
The antioxidant capacity of these compounds is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | Assay | Antioxidant Activity (IC50) | Source |
| Cyanidin 3-glucoside | DPPH | 0.014 mg/mL | [1] |
| LDL Oxidation Inhibition | 6.5 µM | Not specified in search results | |
| This compound | DPPH | Data for the purified compound not available in reviewed literature. | |
| ABTS | Data for the purified compound not available in reviewed literature. |
Note: The provided IC50 value for Cyanidin 3-glucoside in the DPPH assay is from a study that also investigated its liposomal formulation[1]. It is crucial to acknowledge that antioxidant activity values can vary significantly based on the specific experimental conditions, including solvent, pH, and incubation time.
Studies on extracts rich in both compounds, such as those from elderberry (Sambucus nigra), have demonstrated potent overall antioxidant activity. For instance, elderberry juice, which contains significant amounts of both this compound and Cyanidin 3-glucoside, exhibits strong radical scavenging properties. However, attributing the activity to a single component within such a complex mixture is challenging.
Experimental Protocols
To ensure a clear understanding of the methodologies behind the presented data, detailed protocols for the most common antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol or ethanol.
-
Reaction Mixture: A specific volume of the sample solution (containing the antioxidant compound at various concentrations) is mixed with a fixed volume of the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS•+ radical is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of anthocyanins extend beyond direct radical scavenging and involve the modulation of cellular signaling pathways.
Cyanidin 3-Glucoside (C3G)
Research has elucidated several pathways through which C3G exerts its antioxidant effects:
-
PINK1-PARKIN Signaling Pathway: C3G has been shown to alleviate cellular oxidative stress by activating mitophagy, the selective removal of damaged mitochondria, through the PINK1-PARKIN pathway[2].
-
cAMP-PKA Signaling Pathway: C3G can enhance the synthesis of glutathione (GSH), a major intracellular antioxidant, by activating the cAMP-dependent protein kinase (PKA) pathway[3].
References
- 1. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 2. Food-derived cyanidin-3-O-glucoside alleviates oxidative stress: evidence from the islet cell line and diabetic db/db mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. The anthocyanin cyanidin-3-O-β-glucoside, a flavonoid, increases hepatic glutathione synthesis and protects hepatocytes against reactive oxygen species during hyperglycemia: Involvement of a cAMP-PKA-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Anthocyanins from Elderberry: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of bioactive compounds is paramount. This guide provides an objective comparison of the stability of different anthocyanins found in elderberry (Sambucus spp.), supported by experimental data and detailed methodologies.
Elderberry is a rich source of anthocyanins, natural pigments known for their antioxidant properties and potential health benefits. However, the inherent instability of these compounds presents a significant challenge in the development of pharmaceuticals and functional foods. The stability of elderberry anthocyanins is influenced by their chemical structure and external factors such as temperature, pH, and light.
The primary anthocyanins in European elderberry (Sambucus nigra) are cyanidin-based, non-acylated glycosides. The most abundant are cyanidin-3-O-sambubioside, cyanidin-3-O-glucoside, and cyanidin-3-O-sambubioside-5-O-glucoside[1][2][3]. American elderberry (Sambucus canadensis) also contains cyanidin derivatives but is distinguished by the presence of acylated anthocyanins, which have been observed to exhibit greater stability to heat and light[1][4]. The stability of these compounds is critically dependent on their molecular structure, including the number and type of glycosyl groups and acylation.
Comparative Stability Under Various Conditions
The degradation of anthocyanins often follows first-order kinetics, particularly during thermal processing. Their stability is significantly impacted by environmental conditions.
Influence of Temperature
Temperature is a critical factor in anthocyanin degradation. Studies on elderberry juice have shown significant losses at elevated and even room temperatures over time. For instance, after seven months of storage, elderberry juice concentrates stored at room temperature lost 67-71% of their total monomeric anthocyanins, whereas those stored at 5°C lost only 14-22%. One kinetic study predicted a 50% reduction of monomeric anthocyanins in elderberry juice after 120 days of storage at 25°C.
The structure of the anthocyanin plays a crucial role in its thermal stability. Studies on elderberry juice concentrates have demonstrated that cyanidin-3-O-sambubioside and cyanidin-3-O-glucoside degrade more rapidly than their 3,5-O-diglycoside counterparts, cyanidin-3,5-O-diglucoside and cyanidin-3-O-sambubioside-5-O-glucoside, during storage.
| Anthocyanin Type | Condition | Half-life (t½) | Degradation Rate (k) | Reference |
| Total Monomeric Anthocyanins | Storage at 25°C | 120 days | 0.025 d⁻¹ | |
| Cyanidin-3-O-sambubioside | Storage at Room Temp. (7 months) | Not specified | Higher than diglycosides | |
| Cyanidin-3-O-glucoside | Storage at Room Temp. (7 months) | Not specified | Higher than diglycosides | |
| Cyanidin-3,5-O-diglucoside | Storage at Room Temp. (7 months) | Not specified | Lower than monoglycosides | |
| Cyanidin-3-O-sambubioside-5-O-glucoside | Storage at Room Temp. (7 months) | Not specified | Lower than monoglycosides |
Influence of pH
Anthocyanin stability and color are highly pH-dependent. They are most stable in acidic conditions (pH < 3), where they exist predominantly in the colored flavylium cation form. As the pH increases towards neutral, they are converted to colorless carbinol and chalcone forms, leading to color loss and degradation. In elderberry preparations, a decrease in pH has been shown to increase the stability of anthocyanins, particularly at temperatures below 70°C.
| pH Range | Stability | Predominant Form | Reference |
| < 3.0 | High | Flavylium cation (colored) | |
| 4.0 - 6.0 | Reduced | Carbinol / Chalcone (colorless) | |
| > 7.0 | Low | Degradation to other compounds |
Influence of Light and Oxygen
Exposure to light and oxygen can also accelerate the degradation of anthocyanins. The acyl group in some anthocyanins can be detached under light exposure. The presence of acylation in American elderberry anthocyanins is thought to contribute to their enhanced stability against light compared to the non-acylated anthocyanins of European elderberry.
Structural Factors Influencing Stability
The comparative stability of different elderberry anthocyanins can be attributed to their molecular structures.
Caption: Key structural determinants of anthocyanin stability.
-
Glycosylation: The number and position of sugar moieties affect stability. Anthocyanins with two sugar groups (diglycosides), such as cyanidin-3,5-O-diglucoside, are generally more stable than those with a single sugar (monoglycosides).
-
Acylation: The presence of an acyl group attached to the sugar moiety, as seen in American elderberry, significantly enhances stability. This is attributed to intramolecular co-pigmentation, where the acyl group stacks over the pyran ring, protecting it from water attack.
-
Hydroxylation: The pattern of hydroxylation on the B-ring influences stability. An increased number of hydroxyl groups can mediate the degradation of anthocyanins into their constituent phenolic acids and aldehydes.
Experimental Protocols
Accurate assessment of anthocyanin stability requires robust and standardized methodologies.
Quantification of Total Monomeric Anthocyanins (pH Differential Method)
This method is based on the structural transformation of anthocyanins with a change in pH, measured spectrophotometrically.
Caption: Workflow for the pH differential method.
Protocol:
-
Sample Preparation: Extract anthocyanins from elderberry material using an appropriate solvent (e.g., acidified methanol).
-
Buffer Dilution: Prepare two dilutions of the extract. One with potassium chloride buffer (pH 1.0) and the other with sodium acetate buffer (pH 4.5). The dilution factor (DF) should be adjusted to yield an absorbance reading at 520 nm between 0.2 and 1.4.
-
Equilibration: Allow the solutions to equilibrate for at least 15 minutes.
-
Spectrophotometry: Measure the absorbance of each dilution at the wavelength of maximum absorption (around 520 nm for cyanidin derivatives) and at 700 nm to correct for haze.
-
Calculation: Calculate the total monomeric anthocyanin concentration, typically expressed as cyanidin-3-glucoside equivalents, using the following formula:
-
Absorbance (A) = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5
-
Concentration (mg/L) = (A × MW × DF × 1000) / (ε × l)
-
MW (Molecular Weight) = 449.2 g/mol for cyanidin-3-glucoside
-
DF = Dilution Factor
-
ε (Molar Extinction Coefficient) = 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside
-
l = Pathlength in cm (typically 1 cm)
-
-
Analysis of Individual Anthocyanins by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector is the standard method for separating and quantifying individual anthocyanins.
Protocol:
-
Sample Preparation: Prepare an extract as described above. The extract should be filtered through a 0.45 µm syringe filter before injection.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of two solvents is typically used:
-
Solvent A: Aqueous acid (e.g., 5% formic acid in water).
-
Solvent B: Organic solvent (e.g., acetonitrile or methanol).
-
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Detection: Diode-Array Detector set to scan a range of UV-Vis wavelengths, with specific monitoring at ~520 nm for anthocyanins.
-
-
Gradient Elution: A typical gradient might start with a high concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the different anthocyanins based on their polarity.
-
Identification and Quantification: Anthocyanins are identified by comparing their retention times and UV-Vis spectra with those of authentic standards. Quantification is performed by creating a calibration curve with known concentrations of standards, such as cyanidin-3-glucoside.
Stability Study Design
To compare the stability of different anthocyanins, a kinetic study can be designed.
Caption: Experimental workflow for an anthocyanin stability study.
Protocol:
-
Preparation: Prepare a solution of elderberry extract or purified anthocyanins in a buffer of a specific pH.
-
Incubation: Store aliquots of the solution under controlled conditions (e.g., in a temperature-controlled oven at 70, 80, and 90°C, or under specific light exposure).
-
Sampling: At predetermined time intervals, remove a sample and immediately stop any further degradation (e.g., by rapid cooling).
-
Analysis: Quantify the remaining anthocyanin content using HPLC or the pH differential method.
-
Kinetic Modeling: Plot the natural logarithm of the concentration ratio (ln(C/C₀)) against time. For a first-order reaction, this will yield a straight line with a slope equal to the negative degradation rate constant (-k). The half-life (t½) can then be calculated as 0.693/k.
Conclusion
The stability of anthocyanins from elderberry is a complex issue governed by the specific molecular structure of each anthocyanin and the matrix in which it is present. For researchers and developers, key takeaways include:
-
Structural Superiority: Anthocyanins with more complex glycosylation (e.g., 3,5-diglycosides) and those with acylated structures (prevalent in S. canadensis) exhibit greater stability.
-
Environmental Control: Maintaining a low pH (<3) and low temperature (e.g., 5°C) is crucial for preserving anthocyanin integrity during processing and storage.
-
Methodological Rigor: The use of standardized methods like the pH differential assay for total content and HPLC for individual profiles is essential for generating reliable and comparable stability data.
By understanding these factors, professionals can better design extraction processes, formulation strategies, and storage conditions to maximize the retention and bioavailability of these promising natural compounds.
References
- 1. Elderberry Extracts: Characterization of the Polyphenolic Chemical Composition, Quality Consistency, Safety, Adulteration, and Attenuation of Oxidative Stress- and Inflammation-Induced Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anthocyanin Profile of Elderberry Juice: A Natural-Based Bioactive Colouring Ingredient with Potential Food Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ars.usda.gov [ars.usda.gov]
A Comparative Analysis of the Biological Activities of Cyanidin 3-Sambubioside and its Aglycone, Cyanidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of the anthocyanin Cyanidin 3-sambubioside and its aglycone, Cyanidin. Anthocyanins are a class of flavonoids responsible for the vibrant red, purple, and blue colors in many fruits and vegetables. Their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties, are of significant interest in the scientific community. This analysis focuses on the structure-activity relationship, comparing the glycosylated form (this compound) with its parent molecule (Cyanidin) to elucidate how the sugar moiety influences its biological efficacy.
Comparative Efficacy: A Summary of Biological Activities
The biological activities of this compound and Cyanidin are multifaceted, with both compounds exhibiting significant antioxidant, anti-inflammatory, and anticancer properties. The presence of a sambubioside sugar moiety at the C3 position of the C-ring in this compound influences its solubility, stability, and bioavailability, which in turn can affect its biological potency compared to its aglycone, Cyanidin.
Antioxidant Activity
Both Cyanidin and its glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress. Generally, the antioxidant activity of anthocyanidins (aglycones) is considered to be higher than their corresponding glycosides. This is often attributed to the fact that glycosylation can sterically hinder the hydroxyl groups responsible for radical scavenging. However, the sugar moiety can also enhance the stability of the molecule.
| Antioxidant Assay | This compound | Cyanidin | General Observations |
| DPPH Radical Scavenging | Exhibits significant scavenging activity. | Generally shows higher scavenging activity than its glycosides. | The aglycone's free hydroxyl groups are more accessible for donation to the DPPH radical. |
| ABTS Radical Scavenging | Demonstrates potent radical scavenging capacity. | Typically exhibits stronger scavenging potential compared to its glycosylated forms. | Similar to the DPPH assay, the aglycone's structure is more favorable for direct interaction with the ABTS radical. |
| Oxygen Radical Absorbance Capacity (ORAC) | Possesses high ORAC values, indicating significant antioxidant potential against peroxyl radicals. | Often displays a higher ORAC value than its glycosides.[1] | The ORAC assay measures the ability to quench peroxyl radicals, and the aglycone's structure appears more effective in this regard. |
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Both Cyanidin and this compound have been shown to exert anti-inflammatory effects by modulating key signaling pathways.
| Anti-inflammatory Marker | This compound | Cyanidin | Mechanism of Action |
| Nitric Oxide (NO) Production | Inhibits lipopolysaccharide (LPS)-induced NO production in macrophages.[2] | Potently inhibits NO production in activated macrophages. | Inhibition of inducible nitric oxide synthase (iNOS) expression, often through the modulation of NF-κB signaling. |
| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduces the expression of TNF-α and IL-6 in inflammatory models.[2][3] | Effectively suppresses the production of TNF-α and IL-6.[3] | Downregulation of pro-inflammatory gene expression via inhibition of the NF-κB and MAPK signaling pathways. |
Anticancer Activity
The potential of Cyanidin and its glycosides to inhibit cancer cell growth and induce apoptosis is a significant area of research. The aglycone, Cyanidin, is often reported to have more potent anticancer effects in vitro.
| Anticancer Effect | This compound | Cyanidin | Mechanism of Action |
| Cell Viability (MTT Assay) | While data for C3S is limited, other cyanidin glycosides show dose-dependent inhibition of cancer cell viability. | Demonstrates significant dose-dependent cytotoxicity against various cancer cell lines. | Induction of cell cycle arrest and apoptosis. |
| Apoptosis Induction | Cyanidin glycosides induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspases. | A potent inducer of apoptosis, often more effective than its glycosides in vitro. | Activation of intrinsic and extrinsic apoptotic pathways, including caspase-3 activation and DNA fragmentation. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation : Dissolve this compound and Cyanidin in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Reaction : In a 96-well plate, add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation : Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare various concentrations of this compound and Cyanidin in a suitable solvent.
-
Reaction : Add a small volume of the sample to the diluted ABTS•+ solution.
-
Incubation : Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
-
Reagents : Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical generator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).
-
Sample Preparation : Prepare dilutions of this compound and Cyanidin.
-
Assay : In a black 96-well plate, add the fluorescent probe, followed by the sample or standard. Incubate the plate at 37°C. Initiate the reaction by adding the AAPH solution.
-
Measurement : Monitor the decay of fluorescence kinetically over time using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation : Calculate the area under the curve (AUC) for the fluorescence decay. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents (TE).
Anti-inflammatory Activity Assay
-
Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of this compound or Cyanidin for a specified time (e.g., 1-2 hours).
-
Stimulation : Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay : Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Measurement : Incubate the mixture at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.
-
Quantification : Determine the nitrite concentration from a sodium nitrite standard curve.
Anticancer Activity Assay
-
Cell Seeding : Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment : Treat the cells with different concentrations of this compound or Cyanidin for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement : Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of Cyanidin and its glycosides are mediated through the modulation of various intracellular signaling pathways.
References
The Superior Antioxidant Efficacy of Cyanidin 3-Sambubioside: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the ongoing quest for potent natural antioxidants for applications in research, functional foods, and drug development, a comprehensive comparative analysis highlights the significant antioxidant efficacy of Cyanidin 3-sambubioside. This anthocyanin, found in various berries and colored plants, demonstrates superior or comparable antioxidant activity when benchmarked against other well-known natural antioxidants. This guide provides a detailed comparison of its performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of a compound is a key indicator of its potential to mitigate oxidative stress-related damage. The following tables summarize the comparative efficacy of this compound and other prominent natural antioxidants as measured by common in vitro assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ORAC (Oxygen Radical Absorbance Capacity). The data reveals that this compound and its closely related glycosides exhibit potent antioxidant effects.
It is important to note that direct comparisons of IC50 and ORAC values are most accurate when conducted within the same study under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Antioxidant | DPPH IC50 (µM) | Source(s) |
| Cyanidin 3-O-glucoside | 6.61 | [1] |
| Quercetin | ~5-20 | [2] |
| Ascorbic Acid (Vitamin C) | 7.28 | [1] |
| Gallic Acid | > Ascorbic Acid | [3] |
| α-Tocopherol (Vitamin E) | ~40-60 (in non-polar solvent) | [2] |
Lower IC50 value indicates higher antioxidant activity.
Table 2: ABTS Radical Scavenging Activity (IC50)
| Antioxidant | ABTS IC50 (µM) | Source(s) |
| Cyanidin 3-O-glucoside | 3.54 (as Hyperoside) | |
| Quercetin | 1.89 | |
| Ascorbic Acid (Vitamin C) | ~1.0-2.0 (TEAC) | |
| Gallic Acid | 1.03 | |
| α-Tocopherol (Vitamin E) | ~0.5-1.0 (TEAC) |
Lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another measure of antioxidant strength.
Table 3: Oxygen Radical Absorbance Capacity (ORAC)
| Antioxidant | ORAC Value (µmol TE/g) | Source(s) |
| Cyanidin 3-glucoside equivalents | 0.95 (in highbush blueberry) | |
| Quercetin | ~4-8 (Relative to Trolox) | |
| Ascorbic Acid (Vitamin C) | ~0.4-1.0 (Relative to Trolox) | |
| Gallic Acid | High, but specific value not found in direct comparison | |
| α-Tocopherol (Vitamin E) | 1.0 (Trolox is a Vitamin E analog) |
Higher ORAC value indicates higher antioxidant activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the DPPH and ABTS assays, which are commonly used to evaluate antioxidant activity.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Test compounds (this compound and other antioxidants)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of test solutions: Dissolve the antioxidant compounds in methanol to prepare a series of concentrations.
-
Reaction: Add a specific volume of the test solution to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of test solution to 200 µL of DPPH solution).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined from a plot of percent inhibition versus concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test solutions: Dissolve the antioxidant compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add a small volume of the test solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined from a plot of percent inhibition versus concentration.
Signaling Pathways and Mechanisms of Action
Natural antioxidants like this compound exert their beneficial effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the response to oxidative stress and inflammation. Two of the most critical pathways are the Nrf2-ARE and NF-κB pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2-ARE signaling pathway activation by natural antioxidants.
Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound and quercetin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of numerous protective enzymes.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the inflammatory response. Chronic activation of NF-κB is associated with various inflammatory diseases.
Caption: Inhibition of the NF-κB signaling pathway by natural antioxidants.
In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and quercetin have been shown to inhibit this pathway, often by targeting the IKK complex, thereby preventing NF-κB activation and reducing inflammation.
Conclusion
This compound stands out as a highly effective natural antioxidant with the potential for significant applications in health and wellness. Its potent radical scavenging activity, comparable or superior to other well-established antioxidants, combined with its ability to modulate key cellular pathways like Nrf2 and NF-κB, underscores its importance for further research and development. This guide provides a foundational understanding for professionals seeking to leverage the power of natural compounds in their work.
References
A Comparative Guide to the Bioactivity of Cyanidin 3-Sambubioside: In Vitro Efficacy vs. In Vivo Realities
For researchers, scientists, and drug development professionals, understanding the translational potential of a bioactive compound is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo bioactivities of Cyanidin 3-sambubioside, a prominent anthocyanin found in sources like elderberries and hibiscus. While potent in laboratory assays, its journey into a living system reveals a more complex picture of metabolism, bioavailability, and ultimate efficacy. This guide synthesizes experimental data to illuminate the correlations and discrepancies between its performance in a test tube versus a biological system.
Quantitative Bioactivity Data: A Comparative Overview
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its close structural analog, Cyanidin 3-glucoside (C3G), which is often used in related research.
Table 1: In Vitro Bioactivity of Cyanidin Glycosides
| Bioactivity | Compound | Assay/Cell Line | Endpoint | Result |
| Antioxidant | Cyanidin 3-glucoside | LDL oxidation induced by Cu2+ | IC50 | 6.5 µM[1] |
| Elderberry Extract | COX-1 Inhibition | IC50 | 65.26 µg/mL[2] | |
| (rich in C3-sambubioside) | COX-2 Inhibition | IC50 | 46.58 µg/mL[2] | |
| Anti-inflammatory | Delphinidin 3-sambubioside | LPS-stimulated RAW 264.7 cells | Cytokine Reduction | Reduced IL-6 and TNF-α levels[3] |
| Cyanidin 3-glucoside | LPS-stimulated RAW 264.7 cells | Cytokine Reduction | Reduced TNF-α, IL-1β, and IL-6 levels[4] | |
| Anti-cancer | Cyanidin 3-glucoside | HS578T human breast cancer cells | Growth Inhibition | G2/M phase cell cycle arrest |
| Cyanidin 3-glucoside | Caco-2 human colorectal adenocarcinoma cells | Proliferation | Inhibition of proliferation | |
| Cyanidin 3-glucoside | Jurkat and HL-60 leukemia cells | Apoptosis | Induced apoptosis |
Table 2: In Vivo Bioactivity of Cyanidin Glycosides
| Bioactivity | Compound | Animal Model | Dosage | Endpoint | Result |
| Bioavailability | This compound | Elderly women (from elderberry extract) | 12 g elderberry extract | Plasma Concentration | Peak plasma concentration of 35-37 nmol/L reached between 1-2 hours |
| Cyanidin 3-glucoside | Rats | Not specified | Absorption Rate | 4.3% ± 3.2% in isolated perfused rat small intestine | |
| Anti-inflammatory | Cyanidin 3-glucoside | Carrageenan-induced inflamed mice | 200 mg/kg (oral) | Inhibition of NF-κB | Inhibited NF-κB activation and COX-2 expression |
| Cyanidin 3-glucoside | Collagen-induced arthritis mice | Not specified | Disease Severity & Cytokine Levels | Attenuated disease severity and decreased serum levels of TNF-α, IL-1β, and IL-6 | |
| Cyanidin 3-glucoside | Murine asthma model | Dietary supplementation | Airway Inflammation & Cytokine Production | Inhibited inflammatory cell infiltration, mucus hyper-production, and reduced IL-4, IL-5, and IL-13 levels | |
| Anti-cancer | Cyanidin 3-glucoside | MMTV-PyVT mouse model of breast cancer | Dietary supplementation | Tumor Growth | Longer tumor-free interval and significantly smaller tumor burden |
| Cyanidin 3-glucoside | Nude mice with H661 lung large-cell carcinoma xenografts | Not specified | Tumor Growth & Inflammatory Cytokines | Impaired tumor growth and decreased levels of IL-1β, TNF-α, C-reactive protein, and IL-6 | |
| Cyanidin 3-glucoside | Nude mice with MDA-MB-453 breast cancer cell xenografts | Not specified | Tumor Growth | Significantly reduced tumor growth compared to the control group |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro COX-1 and COX-2 Inhibition Assay
This protocol is based on the methodology for assessing the anti-inflammatory activity of elderberry extract rich in this compound.
-
Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Incubation : The reaction mixture contains Tris-HCl buffer (pH 8.0), hematin, the respective enzyme, and the test compound (this compound or elderberry extract) at varying concentrations. The mixture is pre-incubated at 37°C for 15 minutes.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination : After a 5-minute incubation at 37°C, the reaction is stopped by adding a solution of HCl.
-
Quantification : The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.
-
IC50 Determination : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.
In Vivo Murine Model of Collagen-Induced Arthritis
This protocol outlines a typical procedure to evaluate the anti-inflammatory effects of Cyanidin 3-glucoside in a mouse model of rheumatoid arthritis.
-
Animal Model : Male DBA/1J mice, 6-8 weeks old, are used.
-
Induction of Arthritis : Mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant via intradermal injection at the base of the tail. A booster injection is given 21 days later.
-
Treatment : Following the booster injection, mice are orally administered with Cyanidin 3-glucoside (e.g., daily) for a specified period (e.g., 3 weeks). A control group receives the vehicle only.
-
Clinical Assessment : The severity of arthritis is evaluated every other day using a macroscopic scoring system based on the swelling and erythema of the paws.
-
Biochemical Analysis : At the end of the treatment period, blood is collected to measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.
-
Histopathological Analysis : Paw tissues are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Visualizing the Mechanisms and Workflows
Diagrams are essential tools for conceptualizing complex biological processes and experimental designs.
References
- 1. Activity and mechanism of the antioxidant properties of cyanidin-3-O-beta-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Study on the Biological Activity of Elderberry Extract and Cyanidin 3-O-Glucoside and Their Interactions with Membranes and Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyanidin-3-glucoside inhibits inflammatory activities in human fibroblast-like synoviocytes and in mice with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Cyanidin 3-sambubioside
The accurate quantification of Cyanidin 3-sambubioside, a key anthocyanin with significant antioxidant properties, is crucial for researchers, scientists, and drug development professionals in the fields of food chemistry, pharmacology, and quality control. This guide provides a comparative overview of common analytical techniques used for this purpose, including High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC). The performance of these methods is evaluated based on key validation parameters, with detailed experimental protocols provided for each.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters for HPLC, UPLC-MS/MS, and HPTLC methods for the quantification of this compound and other closely related anthocyanins.
| Parameter | HPLC-DAD | UPLC-MS/MS | HPTLC |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[2] | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.098 - 0.108 mg/kg[4] | 0.05 - 0.10 ng/mL[5] | Not explicitly found for C3S |
| Lower Limit of Quantification (LLOQ) | 0.171 - 0.726 mg/kg | 1.0 - 5.0 ng/mL (in saliva, plasma, tissue) | Not explicitly found for C3S |
| Intra-day Precision (%RSD) | < 1.0% | < 14.5% | 2.1 - 8.2% |
| Inter-day Precision (%RSD) | Not specified | < 14.5% | 4.1 - 17.1% |
| Accuracy/Recovery (%) | 96.5 - 102.6% | 87.5 - 119.3% | >98% |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are outlines of typical experimental protocols for the quantification of this compound using HPLC, UPLC-MS/MS, and HPTLC.
High-Performance Liquid Chromatography (HPLC-DAD)
High-performance liquid chromatography with a diode-array detector is a widely used technique for the separation and quantification of anthocyanins.
-
Sample Preparation: Extraction of this compound from the sample matrix is typically performed using acidified methanol. The extract is then filtered through a 0.45-μm membrane filter before injection.
-
Instrumentation: An HPLC system equipped with a C18 column (e.g., 4.6 × 250 mm, 5 µm) and a photodiode array (PDA) or UV-Vis detector is used.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid or 0.5% formic acid).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.
-
Detection Wavelength: Detection is performed in the visible range, typically around 520 nm, which is the maximum absorption wavelength for anthocyanins.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-DAD, making it suitable for analyzing complex matrices and trace amounts of analytes.
-
Sample Preparation: Sample preparation may involve protein precipitation for biological samples (e.g., with acidified acetonitrile) or solid-phase extraction (SPE) for purification and concentration of the analyte.
-
Instrumentation: A UPLC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column with smaller particle size (e.g., <2 µm) is used for faster and more efficient separation.
-
Mobile Phase: Similar to HPLC, a gradient of acetonitrile and acidified water is used.
-
Flow Rate: The flow rate is typically lower than in conventional HPLC, corresponding to the smaller column dimensions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI is commonly used, often in the positive ion mode for anthocyanins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, a common transition is m/z 581.20 > m/z 286.77.
-
-
Quantification: A calibration curve is constructed using known concentrations of the analyte, and quantification is based on the peak area ratio of the analyte to an internal standard.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
-
Sample Application: Samples and standards are applied to an HPTLC plate (e.g., silica gel 60F254) as bands using an automated applicator.
-
Development: The plate is developed in a chromatographic chamber with a suitable mobile phase. For anthocyanins, a mixture like ethyl acetate–formic acid–acetic acid–water can be used.
-
Densitometric Analysis: After development, the plate is dried, and the separated bands are quantified using a densitometer by measuring the absorbance or fluorescence at a specific wavelength (e.g., 520-550 nm for anthocyanins).
-
Quantification: Similar to other chromatographic techniques, quantification is based on a calibration curve generated from the peak areas of the standard solutions.
Methodology Visualization
To ensure the reliability and comparability of results obtained from different analytical methods, a structured cross-validation workflow is essential. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
This guide provides a foundational comparison of analytical methods for the quantification of this compound. The choice of the most appropriate method will ultimately be guided by the specific research or quality control objectives, the nature of the sample matrix, and the resources available. It is recommended to perform in-house validation to ensure the chosen method is fit for its intended purpose.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Head-to-head comparison of different extraction methods for Cyanidin 3-sambubioside
For researchers, scientists, and drug development professionals, the efficient extraction of specific bioactive compounds is a critical first step in a long journey of discovery and innovation. Cyanidin 3-sambubioside, a prominent anthocyanin found in various fruits and flowers, is of particular interest due to its potential health benefits. This guide provides an objective, data-driven comparison of various extraction methods for this valuable compound, offering insights into their efficiency, yield, and purity.
Quantitative Comparison of Extraction Methods
The selection of an appropriate extraction method is paramount and often depends on the desired yield, purity, processing time, and environmental impact. Below is a summary of quantitative data from various studies, showcasing the performance of different extraction techniques for anthocyanins, including this compound. It is important to note that direct comparison can be challenging due to variations in the source material, solvent systems, and analytical methods used in different studies.
| Extraction Method | Plant Source | Key Parameters | Yield of this compound/Total Anthocyanins | Purity | Reference |
| Microwave-Assisted Extraction (MAE) | Hibiscus sabdariffa L. calyces | Choline chloride:Oxalic acid (1:1), 80°C | 3.60 ± 0.03 mg/g (this compound) | Not specified | [1](--INVALID-LINK--) |
| Microwave-Assisted Extraction (MAE) | Mulberry (Morus atropurpurea Roxb.) | 59.6% acidified methanol, 425 W, 132 s | 54.72 mg/g (Total Anthocyanins) | Not specified | [2](--INVALID-LINK--) |
| Ultrasound-Assisted Extraction (UAE) | Mulberry | 63.8% methanol with 1% TFA, 43.2°C, 40 min | 64.70 ± 0.45 mg/g (Total Anthocyanins) | Not specified | [3](--INVALID-LINK--) |
| Ultrasound-Assisted Extraction (UAE) | Rubia sylvatica Nakai fruit | Optimal conditions: ethanol concentration, pH, and temperature | 22.50 ± 0.89 mg cyanidin-3-glucoside/g (Total Anthocyanins) | Not specified | [4](--INVALID-LINK--) |
| Counter-Current Chromatography (CCC) | Cranberry extract | Butanol/0.05% aqueous TFA/methanol (4:5:1 v/v) | 3 mg from 400 mg crude extract (this compound) | 95% | [5](--INVALID-LINK--) |
| Supercritical Fluid Extraction (SFE) | Jamun (Syzygium cumini) fruit pulp | 162 bar, 50°C, 2.0 g/min co-solvent flow rate | Not specified for individual compounds | Not specified | (--INVALID-LINK--) |
| High Hydrostatic Pressure-Assisted Extraction (HHPAE) | Red onion skin | Not specified | 248.49 mg/L (Total Anthocyanins) | Not specified | (--INVALID-LINK--) |
| Conventional Solvent Extraction | Elderberry (Sambucus nigra L.) | 40.9% EtOH, 20.0°C, 15.0 min | 21.0 mg/g-biomass (Total Anthocyanins) | Not specified | (https.mdpi.com/2304-8158/12/1/123) |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction techniques. Below are generalized protocols for the key methods discussed.
Conventional Solvent Extraction (CSE)
This traditional method relies on the solubilization of the target compound in a suitable solvent.
Protocol:
-
Sample Preparation: The plant material is dried and ground to a fine powder to increase the surface area for extraction.
-
Extraction: The powdered sample is macerated with an acidified solvent (e.g., methanol or ethanol with a small amount of hydrochloric or formic acid) at a specific solid-to-liquid ratio. The mixture is typically stirred or agitated for a set period (from hours to days) at room temperature or with gentle heating.
-
Filtration: The mixture is filtered to separate the solid residue from the liquid extract.
-
Concentration: The solvent is removed from the extract, often under reduced pressure using a rotary evaporator, to yield the crude extract.
-
Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction or chromatography.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to improved extraction efficiency and shorter extraction times.
Protocol:
-
Sample Preparation: As with CSE, the plant material is dried and powdered.
-
Extraction: The sample is suspended in an appropriate solvent in a vessel placed in an ultrasonic bath or subjected to a sonication probe. Key parameters to optimize include ultrasonic frequency and power, temperature, solvent composition, and extraction time.
-
Separation: The extract is separated from the solid residue by centrifugation or filtration.
-
Concentration: The solvent is evaporated to obtain the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and sample, leading to the rupture of plant cells and the release of target compounds. This method is known for its rapidity and reduced solvent consumption.
Protocol:
-
Sample Preparation: The plant material is dried and ground.
-
Extraction: The sample is mixed with the extraction solvent in a microwave-transparent vessel. The mixture is then subjected to microwave irradiation at a controlled power and for a specific duration.
-
Cooling and Filtration: After extraction, the vessel is cooled, and the extract is filtered to remove solid particles.
-
Concentration: The solvent is removed to yield the crude extract.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.
Protocol:
-
Sample Preparation: The plant material is ground and packed into an extraction vessel.
-
Extraction: Supercritical CO2, often with a co-solvent like ethanol to increase polarity, is passed through the extraction vessel. The pressure and temperature are maintained at specific levels to achieve the desired extraction.
-
Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Collection: The precipitated extract is collected.
Solid-Phase Extraction (SPE) for Purification
SPE is a technique used for sample clean-up and concentration, often employed after an initial crude extraction. It separates compounds based on their physical and chemical properties as they interact with a solid stationary phase.
Protocol:
-
Column Conditioning: An SPE cartridge containing a suitable sorbent (e.g., C18) is conditioned by passing a specific solvent through it.
-
Sample Loading: The crude extract, dissolved in an appropriate solvent, is loaded onto the SPE cartridge.
-
Washing: The cartridge is washed with a solvent that removes impurities while retaining the target compound (this compound).
-
Elution: The desired compound is eluted from the cartridge using a different solvent that disrupts its interaction with the sorbent.
-
Collection: The eluate containing the purified compound is collected.
Visualizing the Extraction Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams have been generated using Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Comparison of different green extraction methods used for the extraction of anthocyanin from red onion skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Clinical Evidence for Cyanidin-3-Sambubioside: A Comparative Health Benefits Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Cyanidin-3-sambubioside, a prominent anthocyanin found in elderberries, hibiscus, and other pigmented fruits, is gaining attention for its potential health-promoting properties. This guide provides a comprehensive comparison of the clinical and preclinical evidence supporting the health benefits of cyanidin-3-sambubioside, alongside alternative compounds. While direct, large-scale clinical trials on isolated cyanidin-3-sambubioside are limited, a growing body of research on extracts rich in this compound, as well as closely related anthocyanins, offers valuable insights into its therapeutic potential.
I. Comparative Analysis of Health Benefits: Clinical and Preclinical Data
The primary health benefits attributed to cyanidin-3-sambubioside revolve around its antioxidant and anti-inflammatory properties, with implications for cardiovascular, metabolic, and immune health. This section compares the available evidence for cyanidin-3-sambubioside (often studied as a major component of elderberry or hibiscus extracts) with other well-researched flavonoids, namely Cyanidin-3-Glucoside (C3G) and Quercetin.
Table 1: Comparison of Clinical Evidence for Health Benefits
| Health Benefit | Cyanidin-3-Sambubioside (from Elderberry/Hibiscus Extracts) | Cyanidin-3-Glucoside (C3G) | Quercetin |
| Cardiovascular Health | Reduces Blood Pressure: Studies on hibiscus tea show significant reductions in systolic and diastolic blood pressure in prehypertensive and mildly hypertensive adults.[1][2] | Improves Endothelial Function: Clinical trials have shown that C3G can improve flow-mediated dilation, a marker of endothelial health. | Lowers Blood Pressure: Meta-analyses of randomized controlled trials have confirmed that quercetin supplementation significantly reduces blood pressure. |
| Metabolic Health | Improves Glucose Metabolism: Some studies on elderberry extract suggest improvements in glucose tolerance and insulin sensitivity. | Anti-diabetic Effects: Clinical studies indicate that C3G can improve glycemic control in individuals with type 2 diabetes. | Improves Glycemic Control: Quercetin has been shown to reduce fasting glucose and insulin resistance in clinical trials. |
| Immune Health | Reduces Duration and Severity of Cold/Flu: Clinical trials on elderberry extract have demonstrated a reduction in the duration and severity of symptoms of upper respiratory tract infections.[3][4][5] | Modulates Immune Response: Preclinical studies suggest C3G can modulate immune cell activity and cytokine production. | Antiviral and Immunomodulatory Effects: Quercetin has shown antiviral activity in vitro and has been investigated in clinical trials for its potential to reduce the severity of respiratory infections. |
| Antioxidant Activity | Increases Plasma Antioxidant Capacity: Consumption of elderberry extract has been shown to increase antioxidant levels in the blood. | Potent Radical Scavenger: In vitro studies demonstrate C3G's strong ability to neutralize free radicals. | High Antioxidant Capacity: Quercetin is a well-established antioxidant, with numerous in vitro and in vivo studies supporting its radical-scavenging activity. |
| Anti-inflammatory Effects | Reduces Inflammatory Markers: Preclinical studies indicate that cyanidin-3-sambubioside can inhibit the production of pro-inflammatory mediators. | Inhibits Inflammatory Pathways: C3G has been shown to suppress inflammatory pathways such as NF-κB in various experimental models. | Broad Anti-inflammatory Activity: Quercetin is known to inhibit multiple inflammatory pathways and the production of inflammatory cytokines. |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.
Clinical Trial on Elderberry Extract for Cold and Flu
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 60 adults (18-54 years) with influenza-like symptoms for 48 hours or less.
-
Intervention: Participants received 15 mL of elderberry syrup (containing 3.8 g of elderberry extract) or a placebo syrup four times a day for 5 days. The elderberry extract was standardized to contain 30% anthocyanins, with cyanidin-3-sambubioside and cyanidin-3-glucoside as the main components.
-
Outcome Measures:
-
Primary: Duration of symptoms, assessed by a daily visual analog scale for symptom severity (including fever, muscle aches, cough, and nasal congestion).
-
Secondary: Use of rescue medication (paracetamol or ibuprofen).
-
-
Statistical Analysis: The duration of symptoms was analyzed using a non-parametric Mann-Whitney U test. The use of rescue medication was compared using Fisher's exact test.
Clinical Trial on Hibiscus Tea for Hypertension
-
Study Design: Randomized, double-blind, placebo-controlled clinical trial.
-
Participants: 60 diabetic patients with mild hypertension.
-
Intervention: The treatment group consumed one cup of hibiscus tea (containing 1.25 g of dried hibiscus calyces, standardized to 9.6 mg of total anthocyanins) twice daily for 30 days. The control group received a placebo tea with a similar appearance and taste.
-
Outcome Measures:
-
Primary: Change in systolic and diastolic blood pressure from baseline to day 30. Blood pressure was measured in a seated position after a 10-minute rest period using a standardized mercury sphygmomanometer.
-
-
Statistical Analysis: The changes in blood pressure between the two groups were analyzed using an independent samples t-test.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Objective: To compare the free radical scavenging activity of different flavonoids.
-
Methodology:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a specific absorbance at 517 nm.
-
Different concentrations of the test compounds (e.g., cyanidin-3-sambubioside, cyanidin-3-glucoside, quercetin) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
The percentage of scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined to compare the antioxidant potency of the compounds.
-
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the rigor of the conducted research.
Caption: Inhibition of the NF-κB inflammatory pathway by Cyanidin-3-sambubioside.
Caption: Workflow of a randomized, placebo-controlled clinical trial.
References
- 1. The effects of sour tea (Hibiscus sabdariffa) on hypertension in patients with type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of hibiscus sabdariffa on blood pressure in patients with stage 1 hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elderberry Supplementation Reduces Cold Duration and Symptoms in Air-Travellers: A Randomized, Double-Blind Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized study of the efficacy and safety of oral elderberry extract in the treatment of influenza A and B virus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [gallmet.co.uk]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Cyanidin 3-sambubioside and its close relatives, the ubiquitous Cyanidin 3-glucoside and their parent aglycone, Cyanidin. Understanding these relationships is pivotal for the targeted design and development of novel therapeutic agents harnessing the potent antioxidant, anti-inflammatory, and anticancer properties of these natural compounds. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex biological pathways they modulate.
Data Presentation: A Quantitative Comparison
The bioactivity of anthocyanins is intricately linked to their chemical structure. The nature of the sugar moiety at the C3 position and the presence of a free hydroxyl group on the C-ring significantly influence their therapeutic potential. The following tables summarize the available quantitative data for Cyanidin, Cyanidin 3-glucoside, and this compound, highlighting the impact of glycosylation on their biological activities.
Table 1: Comparative Antioxidant Activities
| Compound | Assay | IC50 Value | Source |
| Cyanidin | DPPH Radical Scavenging | ~10-20 µM | [1] |
| Lipid Peroxidation Inhibition | 57% inhibition at 2 mM | [2] | |
| Cyanidin 3-glucoside | DPPH Radical Scavenging | ~30-100 µg/mL | [3] |
| Superoxide Radical Scavenging | EC50 ~31.24 µM | [4] | |
| This compound | DPPH Radical Scavenging | Data not readily available in comparative studies |
Table 2: Comparative Anti-inflammatory Activities
| Compound | Assay | Cell Line | IC50 Value | Source |
| Cyanidin | NO Production Inhibition | RAW 264.7 | >50% inhibition at 16-500 µM | [5] |
| COX-1 Inhibition | - | 90 µM | ||
| COX-2 Inhibition | - | 60 µM | ||
| Cyanidin 3-glucoside | NO Production Inhibition | RAW 264.7 | Significant inhibition at 5-20 µg/mL | |
| This compound | NO Production Inhibition | RAW 264.7 | Potent NO inhibitor |
Table 3: Comparative Anticancer Activities
| Compound | Cell Line | Assay | IC50 Value | Source |
| Cyanidin | Various cancer cell lines | Proliferation Inhibition | Varies with cell line | |
| Cyanidin 3-glucoside | HS578T (Breast Cancer) | MTT Assay | Dose-dependent inhibition | |
| HCT-116 (Colon Cancer) | - | 396 ± 23 µg/mL | ||
| Caco-2 (Colon Cancer) | CCK-8 Assay | Dose-dependent inhibition | ||
| This compound | Data not readily available in comparative studies |
Experimental Protocols: Key Methodologies
Reproducibility and standardization are paramount in scientific research. This section provides detailed protocols for the key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard and straightforward method to evaluate the antioxidant capacity of compounds.
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds (Cyanidin, Cyanidin 3-glucoside, this compound) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. A series of dilutions are then made from the stock solution.
-
Reaction Mixture: In a 96-well microplate or a cuvette, add a specific volume of the sample solution to the DPPH solution. A typical ratio is 1:1 (v/v). A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a defined period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer or a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS), which in turn produces large amounts of NO. The accumulated nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
Procedure:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated with the compounds for a specific period (e.g., 1-2 hours).
-
Stimulation: After pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to each well.
-
The plate is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540-550 nm.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed NO inhibition is not due to cytotoxicity.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells (e.g., breast, colon, etc.) are seeded in a 96-well plate at a predetermined density and allowed to attach and grow for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the anthocyanins for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formazan crystals to form.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Calculation: The cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Mandatory Visualizations: Pathways and Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these anthocyanins and the overarching structure-activity relationships.
Caption: Structure-Activity Relationship of Cyanidin Derivatives.
Caption: Anti-inflammatory Signaling Pathway (NF-κB).
Caption: Simplified Anticancer Signaling Pathways.
Conclusion
The structural modifications of the cyanidin backbone, particularly glycosylation at the C3 position, profoundly impact its biological activities. While the aglycone, cyanidin, often exhibits the highest in vitro antioxidant and anti-inflammatory potential, its glycosylated forms, such as Cyanidin 3-glucoside and this compound, demonstrate enhanced stability and still possess significant therapeutic effects. The larger sugar moiety in this compound may influence its bioavailability, a critical factor for in vivo efficacy. Further research focusing on direct comparative studies of these three compounds, especially concerning their anticancer activities and in vivo bioavailability, is warranted to fully elucidate their therapeutic potential and guide the development of next-generation anthocyanin-based pharmaceuticals.
References
Safety Operating Guide
Proper Disposal of Cyanidin 3-Sambubioside: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of cyanidin 3-sambubioside, a naturally occurring anthocyanin. While generally considered non-hazardous, adherence to institutional and local regulations is paramount.
Disposal Procedures for this compound
The following protocol outlines the recommended steps for disposing of this compound waste. This procedure is based on general laboratory safety guidelines for non-hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Initial Assessment: Determine if the this compound waste is pure, in a solution, or mixed with other chemicals.
-
Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or strong acids and bases[1][2]. Segregating non-hazardous from hazardous waste is crucial to prevent unnecessary and costly hazardous waste treatment[3].
Step 2: Container Selection and Labeling
-
Solid Waste: Place pure, solid this compound waste in a clearly labeled, sealed container. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle or a securely sealed bag).
-
Aqueous Solutions: For aqueous solutions of this compound, use a sealed, leak-proof container, preferably plastic[4].
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Also, indicate that it is "Non-Hazardous Waste for Disposal". This prevents accidental mixing with hazardous materials.
Step 3: Consultation with Institutional Environmental Health & Safety (EHS)
-
Crucial Step: Before proceeding with disposal, it is mandatory to consult your institution's Environmental Health & Safety (EHS) office or equivalent authority. Laboratory personnel should treat all waste chemicals as hazardous until confirmed otherwise by the EHS office[5].
-
Provide Information: Inform the EHS office of the nature of the waste (solid or aqueous solution) and any other components mixed with it. They will provide the final determination on the appropriate disposal route based on local and state regulations.
Step 4: Disposal Route Determination Based on the EHS office's assessment, one of the following disposal routes will be approved:
-
Sanitary Sewer Disposal (for dilute aqueous solutions):
-
This option may be permissible for small quantities of dilute, purely aqueous solutions of this compound. The material must be readily water-soluble and not harmful to aquatic life.
-
If approved, flush with a large volume of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.
-
-
Regular Trash Disposal (for solid waste):
-
If deemed non-hazardous by the EHS office, small quantities of solid this compound may be disposable in the regular laboratory trash.
-
The solid waste should be securely contained in a sealed bag or container to prevent dust formation.
-
-
Designated Chemical Waste Pickup:
-
If your institution's EHS office requires it, or if the this compound is mixed with other chemicals, it must be disposed of through the hazardous waste collection program.
-
Store the labeled container in a designated satellite accumulation area until pickup by the EHS team.
-
Step 5: Disposal of Empty Containers
-
Decontamination: Triple-rinse the empty this compound container with a suitable solvent (such as water or ethanol).
-
Label Defacement: Completely remove or deface the chemical label on the empty container to prevent misuse.
-
Disposal: After rinsing and defacing the label, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policy.
Quantitative Disposal Data
No specific quantitative limits for the disposal of this compound were identified in the reviewed safety data sheets or general disposal guidelines. The permissibility of sewer or trash disposal is generally limited to "small quantities," which should be defined by your institution's EHS office.
| Parameter | Value | Source |
| pH for Sewer Disposal | 5 - 9 (General Guideline) | |
| Dilution for Sewer Disposal | >20 parts water |
Experimental Protocols
This document provides operational guidance on disposal and does not cite specific experimental protocols involving this compound. For experimental methodologies, please refer to relevant research articles or technical notes for your specific application.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyanidin 3-sambubioside
Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides detailed, step-by-step procedures for the use of Cyanidin 3-sambubioside, a potent anthocyanin, ensuring the safety of researchers and the integrity of experiments.
For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety guidelines is paramount. This document outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures for this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| Body Part | Equipment | Standard/Specification |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber) | EN 374 |
| Eyes | Safety goggles or face shield | NIOSH (US) or EN 166 (EU) |
| Body | Long-sleeved laboratory coat or chemical-resistant overalls | Directive 89/686/EEC |
| Respiratory | NIOSH-approved respirator (if dust formation is possible) | Varies by region |
| Feet | Closed-toe shoes | EN ISO 20344 |
Gloves should be inspected before use and disposed of properly after handling the compound.[1] After removing protective clothing, it is crucial to wash thoroughly with soap and water.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a dry, well-ventilated area.[1]
-
Recommended long-term storage is at -20°C, with short-term storage at 2-8°C.[1]
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.[1]
-
Avoid the formation of dust.[1]
-
Use designated and calibrated equipment for weighing and measuring.
-
Prevent contact with skin, eyes, and clothing.
-
Keep away from strong oxidizing/reducing agents and strong acids/alkalis.
3. Disposal:
-
Dispose of waste materials, including contaminated gloves and empty containers, in accordance with local, state, and federal regulations.
-
Small quantities of treated and neutralized waste may be considered for sewer disposal, but this should be a last resort and in compliance with local regulations.
-
Do not let the product enter drains.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
1. Spills:
-
Evacuate the area if the spill is large or if dust is generated.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using inert absorbent material.
-
Carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
2. Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Visualizing Safety Workflows
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the standard operational workflow and the emergency response for a spill.
Caption: Standard operational workflow from preparation to post-experiment cleanup.
Caption: Step-by-step emergency procedure for managing a chemical spill.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
